molecular formula C12H21N2O3PS B020924 Diazinon-d10 CAS No. 100155-47-3

Diazinon-d10

Cat. No.: B020924
CAS No.: 100155-47-3
M. Wt: 314.41 g/mol
InChI Key: FHIVAFMUCKRCQO-HXOHQZFQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diazinon-d10 is a stable isotope-labeled internal standard critical for the accurate quantification of the organophosphorus pesticide diazinon in complex matrices. Its primary research application is in advanced analytical chemistry, particularly in the development and application of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The deuterium atoms provide a consistent mass shift, enabling high-precision correction for analyte loss during sample preparation and matrix effects during instrumental analysis, thereby ensuring superior data accuracy and reproducibility. The compound is specifically designed for trace-level analysis in environmental and agricultural research. It is invaluable for monitoring diazinon residues in soil, water, and food products, such as soya beans, following a modified QuEChERS extraction procedure. The use of this compound facilitates highly sensitive and accurate measurements, which are essential for studying the environmental fate, distribution, and toxicological impact of diazinon. Diazinon (O,O-diethyl O-[2-isopropyl-6-methyl-4-pyrimidinyl] phosphorothioate) is an anticholinesterase organophosphate insecticide. Its toxicity stems from the inhibition of acetylcholinesterase (AChE), leading to the accumulation of acetylcholine and disrupted neuromuscular transmission. Research use of this compound aids in investigating these toxicological effects on non-target organisms, including the induction of oxidative stress and impacts on neurological, hepatic, and renal systems. This product is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(6-methyl-2-propan-2-ylpyrimidin-4-yl)oxy-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N2O3PS/c1-6-15-18(19,16-7-2)17-11-8-10(5)13-12(14-11)9(3)4/h8-9H,6-7H2,1-5H3/i1D3,2D3,6D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIVAFMUCKRCQO-HXOHQZFQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)OC1=NC(=NC(=C1)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC1=NC(=NC(=C1)C)C(C)C)OC([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N2O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584030
Record name Diazinon-d10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100155-47-3
Record name Diazinon-d10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diazinon-diethyl-d10
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Role of Diazinon-d10 in Modern Analytical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Diazinon-d10 in research, focusing on its critical role as an internal standard for the quantitative analysis of the organophosphate pesticide, diazinon (B1670403). This document details the analytical methodologies, presents quantitative performance data, and illustrates a typical experimental workflow for the determination of diazinon in various matrices.

Introduction to this compound

This compound is a deuterated analog of diazinon, where ten hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for use in mass spectrometry-based analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Because this compound is chemically and physically almost identical to its non-labeled counterpart, it co-behaves with the target analyte during sample preparation and analysis. This allows for the correction of variations in extraction efficiency, sample matrix effects, and instrument response, leading to highly accurate and precise quantification of diazinin.

The primary application of this compound is in the fields of environmental monitoring, food safety, and toxicology for the analysis of pesticide residues in a wide range of samples, including soil, water, agricultural products, and biological tissues.[2][3]

Analytical Methodologies and Quantitative Data

The use of this compound as an internal standard is a cornerstone of robust analytical methods for diazinon quantification. The following tables summarize the quantitative data from various studies, highlighting the performance of these methods across different sample matrices and analytical techniques.

Table 1: Performance of a Gas Chromatography-Mass Spectrometry (GC-MS) Method for Diazinon Analysis using this compound
ParameterSoilWater
Limit of Detection (LOD) 0.004 mg/kg0.25 µg/L
Limit of Quantification (LOQ) 4.59 - 15.91 ng/mL (in extract)-
Recovery >92%89%
Relative Standard Deviation (RSD) ~6.5% (sandy soil), ~15% (humic soil)-
Reference [4][5]
Table 2: Performance of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Diazinon Analysis in Food Matrices using this compound
MatrixLimit of Quantification (LOQ)RecoveryRelative Standard Deviation (RSD)Reference
Leafy Vegetables 0.0005 - 0.100 mg/kg-<20%[6]
Fruits (Peaches & Cherries) 0.01 - 4.0 mg/kg92.0 - 106.2%Intra-day: 5.2 - 7.1%, Inter-day: 13.2 - 15.6%

Experimental Protocols

The following are detailed methodologies for the analysis of diazinon in soil and vegetable matrices using this compound as an internal standard. These protocols are synthesized from established methods to provide a comprehensive guide.

Analysis of Diazinon in Soil by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on a microwave-assisted extraction (MAE) method followed by GC-MS analysis.

3.1.1. Materials and Reagents

  • Diazinon analytical standard

  • This compound internal standard solution (in a suitable solvent like acetone)

  • Methanol, HPLC grade

  • Water, deionized

  • Dichloromethane, pesticide residue grade

  • Sodium sulfate (B86663), anhydrous

  • Soil sample, air-dried and sieved

3.1.2. Sample Preparation and Extraction

  • Weigh 10 g of the homogenized soil sample into a microwave extraction vessel.

  • Spike the sample with a known amount of the this compound internal standard solution.

  • Add 20 mL of a water-methanol mixture (e.g., 1:1 v/v) to the vessel.

  • Perform microwave-assisted extraction according to the instrument's operational parameters.

  • After extraction, allow the vessel to cool and filter the extract.

  • Transfer the filtrate to a separatory funnel and add 50 mL of deionized water.

  • Perform a liquid-liquid extraction by shaking with 20 mL of dichloromethane. Allow the layers to separate and collect the organic (bottom) layer.

  • Repeat the extraction twice more with fresh portions of dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

3.1.3. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Diazinon ions: m/z 304, 179, 137

    • This compound ions: m/z 314, 189, 147

Analysis of Diazinon in Vegetables by LC-MS/MS using QuEChERS

This protocol utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation.

3.2.1. Materials and Reagents

  • Diazinon analytical standard

  • This compound internal standard solution

  • Acetonitrile, HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) for pigmented samples

  • Formic acid

  • Water, ultrapure

3.2.2. Sample Preparation (QuEChERS)

  • Homogenize a representative portion of the vegetable sample.

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Spike the sample with a known amount of the this compound internal standard solution.

  • Add 10 mL of acetonitrile.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • Transfer an aliquot of the supernatant (acetonitrile extract) to a dispersive solid-phase extraction (dSPE) tube containing MgSO₄, PSA, and C18 (and GCB if necessary).

  • Shake for 30 seconds and centrifuge at ≥3000 rcf for 5 minutes.

  • Take an aliquot of the cleaned extract, filter, and dilute with water containing 0.1% formic acid for LC-MS/MS analysis.

3.2.3. LC-MS/MS Analysis

  • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent

  • Column: ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate diazinon from matrix interferences.

  • Flow Rate: 0.3 mL/min

  • Ion Source: Electrospray Ionization (ESI), positive mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Diazinon: e.g., 305.1 → 179.1 (quantifier), 305.1 → 137.1 (qualifier)

    • This compound: e.g., 315.1 → 189.1 (quantifier)

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the analysis of diazinon in a given sample matrix using this compound as an internal standard.

experimental_workflow sample_collection Sample Collection (e.g., Soil, Water, Vegetable) homogenization Sample Homogenization sample_collection->homogenization spiking Spiking with this compound (Internal Standard) homogenization->spiking extraction Extraction (e.g., LLE, SPE, QuEChERS) spiking->extraction cleanup Extract Cleanup (e.g., dSPE, Florisil) extraction->cleanup concentration Concentration cleanup->concentration analysis Instrumental Analysis (GC-MS or LC-MS/MS) concentration->analysis data_processing Data Processing and Quantification analysis->data_processing result Final Result (Diazinon Concentration) data_processing->result

Caption: A generalized workflow for the quantitative analysis of diazinon using an internal standard.

Conclusion

This compound is an indispensable tool in modern analytical chemistry for the accurate and reliable quantification of diazinon. Its use as an internal standard in conjunction with powerful analytical techniques like GC-MS and LC-MS/MS allows for the sensitive detection of this pesticide in a variety of complex matrices. The methodologies and data presented in this guide underscore the importance of isotopically labeled standards in ensuring data quality and regulatory compliance in environmental and food safety monitoring.

References

An In-depth Technical Guide to Diazinon-d10: Chemical Properties, Structure, and Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical applications of Diazinon-d10. This compound is the deuterated analog of diazinon (B1670403), a non-systemic organophosphate insecticide. Due to its isotopic labeling, this compound serves as an invaluable internal standard for the quantitative analysis of diazinon in various matrices, ensuring accuracy and reliability in research and monitoring studies.

Core Chemical Properties

This compound, with the CAS number 100155-47-3, is a stable, isotopically labeled form of diazinon where ten hydrogen atoms on the two ethyl groups have been replaced with deuterium.[1][2] This substitution results in a higher molecular weight compared to its non-deuterated counterpart, which allows for its distinct detection in mass spectrometry-based analytical methods.[3][4] The physical and chemical properties of this compound are summarized in the table below.

PropertyValueReferences
CAS Number 100155-47-3[1][2]
Molecular Formula C₁₂H₁₁D₁₀N₂O₃PS[1][2]
Molecular Weight 314.41 g/mol [2][3][5]
Appearance Colorless oil[6]
Boiling Point 83-84 °C at 0.002 mmHg[3][7]
Density 1.152 g/mL at 25 °C[3][7]
Refractive Index n20/D 1.4978[3][7]
Solubility Slightly soluble in Chloroform[1]
Storage Temperature 2-8°C[3][8]

Chemical Structure

The chemical structure of this compound consists of a pyrimidine (B1678525) ring substituted with an isopropyl and a methyl group, and a phosphorothioate (B77711) group with two deuterated ethyl esters. The IUPAC name for this compound is O,O-di(ethyl-1,1,2,2,2-d₅) O-[6-methyl-2-(1-methylethyl)-4-pyrimidinyl] phosphorothioate.[1]

Caption: Chemical structure of this compound.

Mechanism of Action of Diazinon

This compound, being an isotopic analog, is expected to have the same mechanism of action as diazinon. Diazinon itself is not a potent cholinesterase inhibitor. However, upon entering the body, it undergoes metabolic activation to its oxygen analog, diazoxon (B46664).[2] This biotransformation is primarily carried out by cytochrome P450 enzymes in the liver. Diazoxon is a potent inhibitor of the enzyme acetylcholinesterase (AChE).[4]

AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. By inhibiting AChE, diazoxon causes an accumulation of ACh, leading to overstimulation of cholinergic receptors in the central and peripheral nervous systems. This disruption of normal nerve impulse transmission results in the characteristic signs of organophosphate poisoning.[4][5]

Diazinon_Mechanism cluster_0 Biological System Diazinon Diazinon CYP450 Cytochrome P450 (Metabolic Activation) Diazinon->CYP450 Enters Diazoxon Diazoxon (Active Metabolite) CYP450->Diazoxon Converts AChE Acetylcholinesterase (AChE) Diazoxon->AChE Inhibits Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Accumulation ACh Accumulation AChE->Accumulation Blocked Hydrolysis ACh Acetylcholine (ACh) ACh->AChE Hydrolyzed by Neurotoxicity Neurotoxicity Accumulation->Neurotoxicity Leads to

Caption: Mechanism of action of diazinon as an acetylcholinesterase inhibitor.

Experimental Protocols: Use of this compound as an Internal Standard

This compound is widely used as an internal standard in the analysis of diazinon residues in various matrices such as food, water, and soil.[9] The following is a representative experimental protocol for the analysis of diazinon in a fruit or vegetable matrix using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

1. Sample Preparation (QuEChERS Extraction)

  • Homogenization: Weigh 10-15 g of a representative portion of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound solution (e.g., 100 µL of a 10 µg/mL solution) to the sample.

  • Extraction: Add 10 mL of acetonitrile (B52724) to the tube. Cap and shake vigorously for 1 minute.

  • Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) citrate sesquihydrate). Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄. Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the d-SPE tube at ≥3000 rcf for 5 minutes.

  • Sample for Analysis: The supernatant is now ready for GC-MS/MS analysis.

2. GC-MS/MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: A suitable capillary column for pesticide analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Inlet: Pulsed splitless injection at 250°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • Oven Temperature Program: Start at 70°C, hold for 2 minutes, ramp to 150°C at 25°C/min, then ramp to 300°C at 5°C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Diazinon: Monitor at least two specific precursor-to-product ion transitions for quantification and confirmation (e.g., m/z 304 -> 179 and m/z 304 -> 137).

      • This compound: Monitor the corresponding transitions for the internal standard (e.g., m/z 314 -> 189 and m/z 314 -> 147).

    • Data Analysis: Quantify the concentration of diazinon in the sample by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve prepared with known concentrations of both compounds.

Experimental_Workflow cluster_0 Sample Preparation (QuEChERS) cluster_1 Analysis Homogenization 1. Homogenize Sample Spiking 2. Spike with this compound Homogenization->Spiking Extraction 3. Acetonitrile Extraction Spiking->Extraction Salting_out 4. Add QuEChERS Salts Extraction->Salting_out Centrifuge1 5. Centrifuge Salting_out->Centrifuge1 dSPE 6. Dispersive SPE Cleanup Centrifuge1->dSPE Centrifuge2 7. Centrifuge dSPE->Centrifuge2 Final_Extract Final Extract for Analysis Centrifuge2->Final_Extract GC_MSMS GC-MS/MS Analysis (MRM Mode) Final_Extract->GC_MSMS Data_Processing Data Processing and Quantification GC_MSMS->Data_Processing

References

Diazinon-d10 (CAS: 100155-47-3): A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Diazinon-d10 (CAS number 100155-47-3), a deuterated analog of the organophosphate insecticide Diazinon (B1670403). This document is intended to serve as a comprehensive resource, detailing its physicochemical properties, primary applications, and relevant experimental protocols. Particular emphasis is placed on its role as an internal standard in analytical methodologies for the quantification of Diazinon in complex matrices.

Core Physicochemical and Isotopic Data

This compound is a stable, isotopically labeled form of Diazinon, where ten hydrogen atoms on the two ethyl groups have been replaced with deuterium. This isotopic substitution results in a mass shift of +10 atomic mass units compared to the unlabeled compound, a critical feature for its use in isotope dilution mass spectrometry.[1] Its chemical and physical properties are nearly identical to those of Diazinon, ensuring it behaves similarly during sample preparation and chromatographic analysis.[1]

PropertyValueReference
CAS Number 100155-47-3[2]
Molecular Formula C₁₂H₁₁D₁₀N₂O₃PS[2][3]
Molecular Weight 314.41 g/mol [2][4]
IUPAC Name O,O-bis(ethyl-d5)-O-[2-isopropyl-6-methyl-4-pyrimidinyl] phosphorothioate[5]
Synonyms Diazinon-diethyl-d10, O,O-Diethyl-d10 O-(2-isopropyl-6-methyl-4-pyrimidinyl) phosphorothioate[5]
Isotopic Purity ≥95 atom % D to ≥99% deuterated forms (d₁-d₁₀)[3]
Physical Form Colorless to Pale Yellow Oil/Liquid[6]
Boiling Point 83-84 °C at 0.002 mmHg[6][7]
Refractive Index n20/D 1.4978[1][6][7]
Storage Temperature 2-8°C or colder, often recommended at -20°C[1][6][7][8][9]

Application in Analytical Chemistry

This compound is primarily utilized as an internal standard for the precise and accurate quantification of Diazinon in a variety of matrices, including environmental, agricultural, and biological samples.[3] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, chromatographic retention time, and ionization efficiency, thereby minimizing matrix effects.

Experimental Workflow for Diazinon Quantification

The following diagram illustrates a typical experimental workflow for the quantification of Diazinon in a given sample matrix using this compound as an internal standard.

experimental_workflow sample Sample Collection (e.g., soil, water, food) spike Spiking with This compound Internal Standard sample->spike extraction Sample Extraction (e.g., QuEChERS, SPE) spike->extraction cleanup Extract Cleanup (e.g., d-SPE) extraction->cleanup analysis Instrumental Analysis (GC-MS or LC-MS/MS) cleanup->analysis quantification Data Processing & Quantification analysis->quantification

A typical analytical workflow for Diazinon quantification.

Detailed Experimental Protocols

The following are examples of experimental methodologies for the analysis of Diazinon using this compound as an internal standard. These protocols are based on established methods and can be adapted for various sample types.

Analysis of Diazinon in Herbal Teas by LC-MS/MS

This method is adapted from a protocol for pesticide residue analysis in herbal teas using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique.

a. Sample Preparation (QuEChERS)

  • Weigh 2 grams of a homogenized tea sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and a known amount of this compound internal standard solution.

  • Add 10 mL of acetonitrile (B52724).

  • Cap the tube and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • Transfer an aliquot of the upper acetonitrile layer to a dispersive solid-phase extraction (d-SPE) tube containing cleanup sorbents (e.g., PSA, C18, GCB).

  • Vortex for 30 seconds and centrifuge at ≥3000 rcf for 5 minutes.

  • The supernatant is ready for LC-MS/MS analysis.

b. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity LC or equivalent.

  • Column: ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 95-100% B, hold, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 2 - 10 µL.

  • MS System: Agilent 6460 Triple Quadrupole MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Diazinon: Precursor Ion (m/z) 305.1 → Product Ions (m/z) 179.1, 153.1

    • This compound: Precursor Ion (m/z) 315.1 → Product Ions (m/z) 189.1, 158.1

Analysis of Diazinon in Soybeans by GC-MS

This protocol is based on a validated method for the determination of pesticide residues in soybeans.

a. Sample Preparation

  • A homogenized soybean sample (e.g., 10 g) is weighed into an extraction vessel.

  • The sample is spiked with a known amount of this compound internal standard.

  • Extraction is performed using a suitable solvent, such as acetonitrile or a mixture of acetone (B3395972) and hexane.

  • The extract is then subjected to a cleanup step, which may involve gel permeation chromatography (GPC) to remove lipids, followed by solid-phase extraction (SPE) for further purification.

b. GC-MS Conditions

  • GC System: Agilent 7890B GC or equivalent.

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C) and hold.

  • MS System: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • SIM Ions:

    • Diazinon: m/z 304 (quantifier), 179, 137 (qualifiers).

    • This compound: m/z 314 (quantifier), 189, 142 (qualifiers).

Metabolic Pathway of Diazinon

Diazinon itself is not a potent cholinesterase inhibitor. It undergoes metabolic activation in the liver, primarily by cytochrome P450 enzymes, to its more toxic oxygen analog, diazoxon (B46664).[10][11] Both Diazinon and diazoxon can then be detoxified through hydrolysis and other reactions. The major metabolic pathways are illustrated below.

metabolic_pathway Diazinon Diazinon Diazoxon Diazoxon (toxic metabolite) Diazinon->Diazoxon CYP450 (Oxidative Desulfuration) Hydrolysis_Products Hydrolysis Products (e.g., 2-isopropyl-4-methyl-6-hydroxypyrimidine) Diazinon->Hydrolysis_Products Hydrolysis Diazoxon->Hydrolysis_Products Hydrolysis Oxidation_Products Oxidation Products Hydrolysis_Products->Oxidation_Products Oxidation Conjugation Conjugation Products Hydrolysis_Products->Conjugation Oxidation_Products->Conjugation Excretion Excretion Conjugation->Excretion

References

An In-depth Technical Guide to the Physical Properties and Solubility of Diazinon-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Diazinon-d10, a deuterated analog of the organophosphate insecticide Diazinon. This document is intended to serve as a critical resource for professionals in research, analytical chemistry, and drug development who utilize this compound, primarily as an internal standard in quantitative analysis.

Chemical Identity and Structure

This compound, with the IUPAC name O,O-diethyl-d10 O-[6-methyl-2-(1-methylethyl)-4-pyrimidinyl] phosphorothioate, is a stable isotope-labeled version of Diazinon. The ten hydrogen atoms on the two ethyl groups are replaced with deuterium. This isotopic substitution results in a mass shift of +10, making it an ideal internal standard for mass spectrometry-based analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The near-identical physicochemical properties to the parent compound ensure similar behavior during sample extraction, cleanup, and chromatographic separation, allowing for accurate quantification by compensating for matrix effects and analyte loss.[1][2]

Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in experimental settings. The following table summarizes the key quantitative data available for this compound.

PropertyValueReference
Molecular Formula C₁₂H₁₁D₁₀N₂O₃PS[3]
Molecular Weight 314.4 g/mol [3]
Appearance Colourless to Pale Yellow Oil
Boiling Point 83-84 °C at 0.002 mmHg[1][2]
Density 1.152 g/mL at 25 °C
Refractive Index (n20/D) 1.4978[1][2]
Storage Temperature 2-8°C[1]

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its use as an internal standard, dictating its miscibility with sample matrices and mobile phases.

SolventSolubilityReference
Acetonitrile Slightly Soluble
Methanol Slightly Soluble[3]
Chloroform Slightly Soluble[3]
Water Data not available for this compound. Non-deuterated Diazinon is sparingly soluble.

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of a liquid compound like this compound. These protocols are based on established laboratory practices and guidelines, such as those from the OECD.[4][5][6]

Determination of Boiling Point (Micro-method)

The boiling point of a small quantity of liquid can be accurately determined using a micro-boiling point apparatus.

Methodology:

  • A small volume of the this compound sample is placed in a micro test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • The apparatus is gently heated in a heating block or oil bath.

  • The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.

  • The heat source is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[7][8][9][10]

Determination of Density

The density of a liquid can be determined using a pycnometer or a digital density meter.

Methodology (Pycnometer):

  • A clean, dry pycnometer of a known volume is weighed accurately.

  • The pycnometer is filled with this compound, ensuring no air bubbles are present, and the temperature is allowed to equilibrate to a standard (e.g., 25°C).

  • The filled pycnometer is weighed again.

  • The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.[11][12][13]

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is determined using a refractometer.

Methodology (Abbe Refractometer):

  • The prism of the Abbe refractometer is cleaned and calibrated using a standard of known refractive index.

  • A few drops of the this compound sample are placed on the prism.

  • The prism is closed, and the light source is adjusted to illuminate the sample.

  • The refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

  • The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.[14][15][16][17][18]

Determination of Solubility

The solubility of a compound in a specific solvent is determined by finding the maximum amount of the solute that can be dissolved in a given amount of solvent at a specific temperature.

Methodology (Shake-Flask Method - OECD 105):

  • A known excess amount of this compound is added to a known volume of the solvent (e.g., water, acetonitrile, methanol) in a flask.

  • The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The mixture is then allowed to stand, or is centrifuged/filtered, to separate the undissolved solute from the saturated solution.

  • The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique (e.g., GC-MS or LC-MS with a calibration curve).

  • This concentration represents the solubility of this compound in that solvent at the specified temperature.[19][20][21][22][23]

Logical Workflow for Characterization and Use

The following diagram illustrates the logical progression from identifying this compound to understanding its properties and applying it in a research context.

Diazinon_d10_Workflow cluster_ID Identification cluster_Properties Property Determination cluster_Protocols Experimental Protocols cluster_Application Application A This compound (C12H11D10N2O3PS) B Physical Properties (Boiling Point, Density, etc.) A->B Characterize C Solubility Profile (Aqueous & Organic Solvents) A->C Characterize D Boiling Point Determination B->D E Density Measurement B->E F Refractive Index Measurement B->F H Internal Standard in GC-MS & LC-MS Analysis B->H Inform G Solubility Testing (OECD 105) C->G C->H Inform

References

An In-depth Technical Guide to the Synthesis of Diazinon-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis process for Diazinon-d10, an isotopically labeled analog of the organophosphate insecticide Diazinon (B1670403). This compound is crucial as an internal standard for quantitative analysis in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), particularly in environmental and food safety testing.[1] The deuterium (B1214612) labeling on the diethyl groups provides a distinct mass shift, enabling precise quantification by isotope dilution mass spectrometry (IDMS).[1]

Chemical and Physical Properties

This compound is specifically labeled with ten deuterium atoms on the two ethyl groups attached to the phosphorothioate (B77711) core.[2] This strategic placement ensures the label is stable and does not exchange under typical analytical conditions.

Table 1: Key Properties of this compound

PropertyValueReference(s)
IUPAC Name (6-methyl-2-propan-2-ylpyrimidin-4-yl)oxy-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-λ⁵-phosphane[2][3]
CAS Number 100155-47-3[1][2][4]
Molecular Formula C₁₂H₁₁D₁₀N₂O₃PS[3][4]
Molecular Weight 314.41 g/mol [3][5][6]
Accurate Mass 314.1638 Da[2][3]
Isotopic Purity ≥95 atom % D; ≥99% deuterated forms (d₁-d₁₀)[1][4]
Chemical Purity ≥97.5% (GC); 98%[1][5]
Appearance Colorless to Pale Yellow Oil[7]
Boiling Point 83-84 °C at 0.002 mmHg[1][7]
Storage Temperature 2-8°C, Protect from light[1][5]

Synthesis Pathway Overview

The general reaction is the phosphorylation of 2-isopropyl-6-methylpyrimidin-4-ol with a deuterated O,O-diethyl phosphorochloridothioate. The key to synthesizing the labeled compound is the use of deuterated ethanol (B145695) (ethanol-d₅ or ethanol-d₆) to prepare the necessary deuterated phosphorylating agent.

Below is a diagram illustrating the logical synthesis workflow.

Synthesis_Workflow Logical Workflow for this compound Synthesis cluster_0 Preparation of Deuterated Intermediate cluster_1 Preparation of Pyrimidine (B1678525) Intermediate cluster_2 Final Coupling Reaction Ethanol_d5 Ethanol-d5 (C2D5OH) DEPTC_d10 O,O-Di(ethyl-d5) phosphorochloridothioate Ethanol_d5->DEPTC_d10 Reaction with base PSCl3 Thiophosphoryl Chloride (PSCl3) PSCl3->DEPTC_d10 Diazinon_d10 This compound DEPTC_d10->Diazinon_d10 Phosphorylation (e.g., in xylene, 100-130°C) StartingMaterials β-isobutyrylaminocrotonic acid amide Pyrimidinolate Sodium 2-isopropyl-6-methyl -pyrimidin-4-olate StartingMaterials->Pyrimidinolate Cyclization with NaOH in isobutanol Pyrimidinolate->Diazinon_d10

Caption: Proposed synthesis pathway for this compound.

Detailed Experimental Protocols

The following protocols are adapted from patented industrial methods for the synthesis of unlabeled Diazinon and modified for the preparation of its deuterated analog.[9][10]

Protocol 1: Synthesis of Sodium 2-isopropyl-6-methyl-pyrimidin-4-olate

This protocol describes the formation of the key pyrimidine intermediate.

  • Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer and a distillation apparatus, combine 170 g (1.0 mole) of β-isobutyrylaminocrotonic acid amide and 40 g (1.0 mole) of sodium hydroxide (B78521) in 1000 mL of isobutanol.[9]

  • Cyclization: Heat the mixture to 100°C. The cyclization reaction will commence, forming the sodium pyrimidinolate salt.

  • Solvent Exchange: Distill off approximately 600 mL of the isobutanol/water azeotrope at atmospheric pressure. This removes the water formed during the reaction and drives the equilibrium towards the product.

  • Precipitation: Add 1200 mL of an inert, non-polar solvent such as xylene to the reaction mixture. Continue distillation to remove the remaining isobutanol by fractionation.[9] The sodium 2-isopropyl-6-methyl-pyrimidin-4-olate will precipitate as a fine, crystalline suspension. The resulting slurry is used directly in the next step.

Protocol 2: Synthesis of O,O-Di(ethyl-d5) phosphorochloridothioate

This protocol outlines the preparation of the deuterated phosphorylating agent.

  • Reaction Setup: In a three-necked flask fitted with a dropping funnel, condenser, and stirrer, dissolve thiophosphoryl chloride (PSCl₃) in an anhydrous, inert solvent like toluene.

  • Addition of Deuterated Ethanol: Cool the solution in an ice bath. Slowly add 2.0 equivalents of ethanol-d₅ (C₂D₅OH), optionally in the presence of a base (e.g., pyridine (B92270) or triethylamine) to scavenge the HCl byproduct.

  • Reaction: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by techniques like TLC or GC.

  • Workup: Filter the reaction mixture to remove any precipitated salt (e.g., pyridinium (B92312) hydrochloride). The solvent is then removed under reduced pressure to yield the crude O,O-Di(ethyl-d5) phosphorochloridothioate, which can be purified by vacuum distillation.

Protocol 3: Final Synthesis of this compound

This protocol details the final coupling step.

  • Reaction: To the suspension of sodium 2-isopropyl-6-methyl-pyrimidin-4-olate in xylene from Protocol 1, rapidly add 1.0 equivalent of O,O-Di(ethyl-d5) phosphorochloridothioate (from Protocol 2) dropwise while maintaining the temperature between 115-120°C.[9]

  • Reaction Time: Maintain stirring at this temperature for approximately 1-2 hours. The reaction is typically complete within this timeframe.[9]

  • Cooling and Quenching: Cool the reaction mixture to room temperature (approx. 25°C).

  • Washing: Wash the organic phase sequentially with 400 mL of 0.1 N hydrochloric acid and 400 mL of 0.1 N sodium hydroxide solution to remove unreacted starting materials and byproducts.[9]

  • Purification: Separate the organic layer and remove the xylene by distillation under vacuum. To remove any remaining volatile components, the final product (this compound) is distilled under a high vacuum (e.g., ~1 mbar at 60°C) to yield a purified oil.[9]

Signaling Pathways and Mode of Action

Diazinon, and by extension this compound, functions as a non-systemic organophosphate insecticide.[8][11] Its primary mechanism of action is the inhibition of the acetylcholinesterase (AChE) enzyme. In the body, Diazinon is metabolically activated to its oxygen analog, diazoxon, which is a much more potent inhibitor of AChE.[8] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) in synaptic clefts, causing continuous nerve stimulation, which results in paralysis and death of the target insect.[8][12]

AChE_Inhibition Mechanism of Action of Diazinon Diazinon Diazinon / this compound Diazoxon Diazoxon (Active Metabolite) Diazinon->Diazoxon Metabolic Oxidation (in vivo) AChE Acetylcholinesterase (AChE) Diazoxon->AChE Inhibits Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes ACh Acetylcholine (ACh) ACh->AChE Substrate Nerve_Impulse Continuous Nerve Impulse Transmission ACh->Nerve_Impulse Leads to Paralysis Paralysis and Death Nerve_Impulse->Paralysis

Caption: Simplified pathway of Diazinon's neurotoxic action.

This guide provides a detailed framework for the synthesis and understanding of this compound. Researchers should always conduct their work in accordance with all applicable safety guidelines and regulations, especially when handling organophosphorus compounds.

References

A Technical Guide to Diazinon-d10: Properties, Analysis, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diazinon-d10, the deuterated analog of the organophosphate insecticide Diazinon. It details the nomenclature, physicochemical properties, and synthesis of this compound. A significant focus is placed on its primary application as an internal standard in analytical methodologies for the quantification of Diazinon. The guide also delves into the mechanism of action of Diazinon, including its metabolic pathways and its role as an acetylcholinesterase inhibitor. Detailed experimental protocols for relevant analytical and biological assays are provided to support researchers in their practical applications.

Introduction

This compound is a stable isotope-labeled form of Diazinon, an organophosphorus pesticide. In this molecule, ten hydrogen atoms in the two ethyl groups have been replaced with deuterium (B1214612). This isotopic substitution makes this compound an ideal internal standard for quantitative analysis of Diazinon in various matrices using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its use significantly improves the accuracy and precision of these analytical methods by correcting for matrix effects and variations during sample preparation and analysis.[2]

Nomenclature and Chemical Properties

The IUPAC name for this compound is (6-methyl-2-propan-2-ylpyrimidin-4-yl)oxy-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-λ⁵-phosphane .[3][4]

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name (6-methyl-2-propan-2-ylpyrimidin-4-yl)oxy-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-λ⁵-phosphane[3][4]
Synonyms O,O-di(ethyl-d5) O-[6-methyl-2-(1-methylethyl)-4-pyrimidinyl] phosphorothioate, Diazinon-(diethyl-d10)[5]
CAS Number 100155-47-3[3][4][6]
Molecular Formula C₁₂H₁₁D₁₀N₂O₃PS[4][6]
Molecular Weight 314.41 g/mol [3][7]
Boiling Point 83-84 °C at 0.002 mmHg[2][7]
Refractive Index n20/D 1.4978[2][7]
Form Oil[7]
Color Colorless to Pale Yellow[7]

Synthesis

The general synthesis of Diazinon involves the reaction of 2-isopropyl-4-methyl-6-hydroxypyrimidine with O,O-diethyl phosphorochloridothioate.[8] To synthesize this compound, O,O-di(ethyl-d5) phosphorochloridothioate would be required. This deuterated intermediate can be prepared from thiophosphoryl chloride and ethanol-d6.

Mechanism of Action of Diazinon

Diazinon itself is a nonsystemic organophosphate insecticide that acts as a cholinesterase inhibitor.[7] Its primary mode of action involves the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system.[9]

Metabolic Activation and Detoxification

Diazinon is metabolically activated in the liver by cytochrome P450 enzymes to its more toxic oxygen analog, diazoxon (B46664).[10] This conversion involves the oxidative desulfuration of the P=S bond to a P=O bond. Diazoxon is a much more potent inhibitor of acetylcholinesterase than Diazinon.[10]

Detoxification of Diazinon and diazoxon occurs through several pathways, including cleavage of the ester bonds to yield 2-isopropyl-4-methyl-6-hydroxypyrimidine, diethylphosphorothioic acid (from Diazinon), and diethylphosphoric acid (from diazoxon).[10] Further metabolism can involve oxidation of the isopropyl group and conjugation with glutathione.[10]

Diazinon_Metabolism Diazinon Diazinon (P=S) Diazoxon Diazoxon (P=O) (More Toxic) Diazinon->Diazoxon Cytochrome P450 (Oxidative Desulfuration) Detox_Products Detoxification Products (e.g., 2-isopropyl-4-methyl-6-hydroxypyrimidine, diethylphosphorothioic acid, diethylphosphoric acid) Diazinon->Detox_Products Hydrolysis Diazoxon->Detox_Products Hydrolysis AChE_Inhibition cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Diazoxon Diazoxon Diazoxon->AChE Inhibition GCMS_Workflow Sample Soybean Sample Homogenization Homogenization Sample->Homogenization Spiking Spiking with This compound Homogenization->Spiking PLE Pressurized Liquid Extraction (PLE) Spiking->PLE Cleanup GPC and SPE Cleanup PLE->Cleanup GCMS GC-MS Analysis Cleanup->GCMS Quantification Quantification GCMS->Quantification

References

Key Differences Between Diazinon and Diazinon-d10: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key differences between the organophosphate insecticide Diazinon and its deuterated analog, Diazinon-d10. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development and analytical chemistry, offering detailed information on their chemical properties, analytical applications, and the biochemical pathways they influence.

Core Chemical and Physical Distinctions

The fundamental difference between Diazinon and this compound lies in their isotopic composition. This compound is a synthetically modified version of Diazinon where ten hydrogen atoms on the two ethyl groups have been replaced with deuterium (B1214612) atoms, a stable isotope of hydrogen. This isotopic substitution results in a higher molecular weight for this compound while maintaining nearly identical chemical and physical properties to Diazinon. This similarity is crucial for its primary application as an internal standard in analytical quantification.

Comparative Physicochemical Data

The following table summarizes the key quantitative data for Diazinon and this compound, highlighting their similarities and the key difference in molecular weight.

PropertyDiazinonThis compound
Chemical Formula C₁₂H₂₁N₂O₃PSC₁₂H₁₁D₁₀N₂O₃PS
Molecular Weight 304.3 g/mol [1][2]314.4 g/mol
CAS Number 333-41-5[2]100155-47-3
Appearance Colorless to dark brown liquid[3]Colorless to pale yellow oil
Boiling Point 83-84 °C at 0.002 mmHg83-84 °C at 0.002 mmHg
Density 1.116-1.118 g/cm³ at 20 °C[3]~1.152 g/mL at 25 °C
Water Solubility 40-60 mg/L at 20 °C[2]Not explicitly stated, but expected to be very similar to Diazinon
Log P (Octanol-Water Partition Coefficient) 3.3 - 3.81[1]Not explicitly stated, but expected to be very similar to Diazinon

Analytical Applications: The Role of this compound as an Internal Standard

The primary and most significant application of this compound is as an internal standard for the quantitative analysis of Diazinon in various matrices, including environmental, agricultural, and biological samples.[4] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The rationale for using this compound is that it behaves almost identically to unlabeled Diazinon during sample preparation, extraction, and chromatographic separation. However, due to its higher mass, it can be distinguished from the native analyte by the mass spectrometer. This allows for accurate correction of any analyte loss during sample processing and compensates for matrix effects, which can suppress or enhance the analyte signal, leading to more accurate and precise quantification.

Logical Workflow for Analytical Quantification using this compound

The following diagram illustrates the typical workflow for the quantitative analysis of Diazinon using this compound as an internal standard.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Water, Soil, Food) Spike Spiking with This compound (Internal Standard) Sample->Spike Extraction Extraction (e.g., QuEChERS, SPE, LLE) Spike->Extraction Cleanup Sample Cleanup Extraction->Cleanup Chromatography GC or LC Separation Cleanup->Chromatography MS Mass Spectrometry (MS or MS/MS) Chromatography->MS Quantification Quantification (Ratio of Diazinon to this compound) MS->Quantification Result Final Concentration of Diazinon Quantification->Result

Caption: General workflow for Diazinon analysis using this compound.

Experimental Protocols

This section provides detailed methodologies for the analysis of Diazinon in different matrices using this compound as an internal standard.

QuEChERS Method for Pesticide Residue Analysis in Food Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in food.[5][6][7]

3.1.1. Sample Preparation and Extraction

  • Homogenization: Homogenize a representative portion of the food sample (e.g., fruits, vegetables).

  • Weighing: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound solution (in a suitable solvent like acetonitrile) to the sample.

  • Extraction: Add 10-15 mL of acetonitrile (B52724) to the tube. Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shaking: Cap the tube and shake vigorously for 1 minute to ensure thorough mixing and extraction of the analytes into the acetonitrile layer.

  • Centrifugation: Centrifuge the tube at a high speed (e.g., 4000 rpm) for 5 minutes to separate the solid food matrix from the acetonitrile extract.

3.1.2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer: Take an aliquot of the supernatant (acetonitrile extract) and transfer it to a d-SPE tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove nonpolar interferences).

  • Vortexing: Vortex the d-SPE tube for 30 seconds to facilitate the cleanup process.

  • Centrifugation: Centrifuge the tube to pellet the sorbent material.

  • Final Extract: The resulting supernatant is the cleaned-up sample extract, ready for GC-MS or LC-MS/MS analysis.

GC-MS Analysis of Diazinon

3.2.1. Instrumentation

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for pesticide analysis (e.g., HP-5ms, DB-5ms).

3.2.2. GC Conditions

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp to 150 °C at 25 °C/min.

    • Ramp to 200 °C at 3 °C/min.

    • Ramp to 280 °C at 8 °C/min, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate.

3.2.3. MS Conditions

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.

  • Ions to Monitor (SIM mode):

    • Diazinon: m/z 304 (molecular ion), 179, 137.

    • This compound: m/z 314 (molecular ion), 185, 143.

LC-MS/MS Analysis of Diazinon

3.3.1. Instrumentation

  • Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).

  • Reversed-phase C18 column.

3.3.2. LC Conditions

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient program to separate Diazinon from matrix interferences.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

3.3.3. MS/MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Diazinon: Precursor ion (m/z 305) -> Product ions (e.g., m/z 179, 137).

    • This compound: Precursor ion (m/z 315) -> Product ions (e.g., m/z 185, 143).

Biochemical Interactions and Signaling Pathways

Diazinon is a non-systemic organophosphate insecticide that exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[8]

Metabolic Activation and Detoxification of Diazinon

Diazinon itself is a relatively weak inhibitor of AChE. It undergoes metabolic activation in the liver, primarily by cytochrome P450 enzymes, to its more toxic oxygen analog, diazoxon (B46664).[2] Diazoxon is a potent inhibitor of AChE. Both Diazinon and diazoxon can be detoxified through hydrolysis and other metabolic pathways, leading to their excretion.[3]

metabolic_pathway cluster_activation Metabolic Activation cluster_detoxification Detoxification Diazinon Diazinon Diazoxon Diazoxon (Active Metabolite) Diazinon->Diazoxon Cytochrome P450 (Oxidative Desulfuration) Hydrolysis_Products Hydrolysis Products (e.g., 2-isopropyl-6-methyl-4-hydroxypyrimidine) Diazinon->Hydrolysis_Products Esterases Diazoxon->Hydrolysis_Products Esterases Excretion Excretion Hydrolysis_Products->Excretion

Caption: Metabolic pathway of Diazinon.

Mechanism of Acetylcholinesterase Inhibition

Acetylcholinesterase is a crucial enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. This terminates the nerve signal. Diazoxon, the active metabolite of Diazinon, irreversibly binds to the serine hydroxyl group in the active site of AChE, leading to its inactivation. This results in the accumulation of ACh in the synapse, causing continuous stimulation of cholinergic receptors and leading to the characteristic symptoms of organophosphate poisoning.[9]

AChE_inhibition cluster_synapse Cholinergic Synapse ACh_release Acetylcholine (ACh) Released ACh_receptor Postsynaptic ACh Receptors ACh_release->ACh_receptor Binds to AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolyzed by Signal Signal ACh_receptor->Signal Signal Transduction Choline_uptake Choline Reuptake AChE->Choline_uptake Produces Choline Diazoxon Diazoxon Inhibition Inhibition Diazoxon->Inhibition Inhibition->AChE Inactivates

Caption: Acetylcholinesterase inhibition by Diazoxon.

Conclusion

The key distinction between Diazinon and its deuterated counterpart, this compound, is the isotopic labeling of the latter, which imparts a greater molecular weight. This seemingly minor structural modification makes this compound an invaluable tool in analytical chemistry, serving as a robust internal standard for the accurate and precise quantification of Diazinon. Understanding their individual properties and the synergistic application of both compounds is essential for researchers in environmental monitoring, food safety, and toxicology. The provided experimental protocols and pathway diagrams offer a foundational resource for professionals working with these compounds.

References

The Critical Role of Deuterium Labeling in Diazinon-d10: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deuterium-labeled compounds are indispensable tools in modern analytical chemistry, offering unparalleled accuracy and reliability in quantitative analysis. Diazinon-d10, a stable isotope-labeled analog of the organophosphate insecticide Diazinon, serves as a prime example of the strategic application of deuterium (B1214612) labeling. This technical guide elucidates the core purpose of deuterium labeling in this compound, focusing on its paramount role as an internal standard in mass spectrometry-based analytical methodologies. We will delve into the fundamental principles, experimental applications, and the significant advantages this technique provides for researchers in environmental science, toxicology, and drug metabolism.

The Fundamental Principle: Isotope Dilution Mass Spectrometry

The primary purpose of using this compound is to serve as an internal standard (IS) in quantitative analyses, most commonly employing liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1][2][3] The underlying principle is isotope dilution mass spectrometry (IDMS), a technique renowned for its high precision and accuracy.[3]

In this method, a known quantity of this compound is added to a sample at the earliest stage of preparation.[1] Because this compound is chemically identical to the target analyte (Diazinon), it experiences the same physical and chemical variations throughout the entire analytical workflow, including extraction, derivatization, and injection.[1][3] However, due to the mass difference imparted by the ten deuterium atoms, the mass spectrometer can distinguish between the analyte and the internal standard.[4] By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, as this ratio remains constant even if the absolute signal intensities fluctuate due to matrix effects or instrumental variability.[2][5]

Core Applications of this compound

The Gold Standard Internal Standard for Quantitative Analysis

Stable isotope-labeled internal standards are widely regarded as the "gold standard" in quantitative mass spectrometry.[1] this compound is specifically used for the precise quantification of Diazinon in various complex matrices such as soil, water, food products, and biological fluids (e.g., blood, urine).[3][6][7]

Key Advantages:

  • Correction for Matrix Effects: Complex sample matrices can suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate results. Since this compound has nearly identical physicochemical properties to Diazinon, it experiences the same matrix effects.[1][2] The ratio of the two compounds remains unaffected, allowing for accurate quantification.

  • Compensation for Sample Loss: During multi-step sample preparation procedures like liquid-liquid extraction or solid-phase extraction (SPE), some of the analyte may be lost.[8][9] By adding this compound at the beginning, any loss of the analyte will be accompanied by a proportional loss of the internal standard, thus preserving the accuracy of the final measurement.[3]

  • Correction for Instrumental Variability: Fluctuations in instrument performance, such as injection volume variations or changes in detector response, can affect the signal intensity. The use of an internal standard effectively normalizes the response, ensuring reproducibility between different analytical runs and even between different laboratories.[2][5]

Metabolic and Environmental Fate Studies

Deuterium labeling is a powerful tool for tracing the metabolic fate of compounds in biological systems and their degradation pathways in the environment.[][11] While the primary application of commercially available this compound is as an internal standard, the principle of deuterium labeling is crucial in these research areas. By introducing a deuterium-labeled compound, researchers can:

  • Elucidate Metabolic Pathways: Track the biotransformation of Diazinon in organisms by identifying metabolites that retain the deuterium label.[12]

  • Investigate Environmental Degradation: Follow the breakdown of Diazinon in soil and water to understand its environmental persistence and the formation of degradation products.

Experimental Protocol: Quantitative Analysis of Diazinon using this compound Internal Standard

The following is a generalized experimental workflow for the quantification of Diazinon in a soil sample using GC-MS and this compound as an internal standard.

4.1 Materials and Reagents:

  • Diazinon analytical standard

  • This compound internal standard solution (e.g., 100 µg/mL in acetonitrile)[13]

  • Extraction solvent (e.g., acetonitrile (B52724) or a mixture of acetone (B3395972) and hexane)

  • Anhydrous sodium sulfate

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Nitrogen gas for evaporation

  • GC-MS system

4.2 Sample Preparation and Extraction:

  • Sample Spiking: Weigh a known amount of the soil sample (e.g., 10 g) into a centrifuge tube. Add a precise volume of the this compound internal standard solution to achieve a known concentration (e.g., 50 ng/g).

  • Extraction: Add the extraction solvent to the soil sample. Vortex or sonicate the mixture for a specified time (e.g., 15-30 minutes) to extract Diazinon and this compound.

  • Centrifugation: Centrifuge the sample to separate the solid and liquid phases.

  • Solvent Evaporation: Transfer the supernatant to a clean tube and concentrate it under a gentle stream of nitrogen gas.

  • Clean-up (SPE): Reconstitute the residue in an appropriate solvent and pass it through a conditioned SPE cartridge to remove interfering matrix components. Elute the analytes with a suitable solvent.

  • Final Concentration: Evaporate the eluate to dryness and reconstitute in a small, known volume of a solvent compatible with the GC-MS system.

4.3 GC-MS Analysis:

  • Injection: Inject an aliquot of the final extract into the GC-MS system.

  • Chromatographic Separation: The GC column separates Diazinon and this compound from other components in the extract. Due to the very similar chemical properties, they will have very close, but not always identical, retention times.[5]

  • Mass Spectrometric Detection: The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect specific ions for both Diazinon and this compound.

Data Presentation

Table 1: Mass Spectrometric Data for Diazinon and this compound

CompoundMolecular FormulaMolecular Weight ( g/mol )Monoisotopic Mass (Da)Typical Quantifier Ion (m/z)Typical Qualifier Ion(s) (m/z)
DiazinonC₁₂H₂₁N₂O₃PS304.36304.1014304179, 137
This compoundC₁₂H₁₁D₁₀N₂O₃PS314.42314.1642314185, 143

Note: The specific ions monitored may vary depending on the mass spectrometer and the ionization method used.

Visualizing the Workflow and Logic

G Figure 1. Workflow for Quantitative Analysis using this compound cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quantification Quantification Sample Soil Sample Spike Spike with known amount of this compound Sample->Spike Extraction Solvent Extraction Spike->Extraction Cleanup SPE Cleanup Extraction->Cleanup GCMS GC-MS Analysis Cleanup->GCMS Detection Detection of Diazinon and this compound GCMS->Detection Ratio Calculate Peak Area Ratio (Diazinon / this compound) Detection->Ratio Calibration Compare to Calibration Curve Ratio->Calibration Result Accurate Concentration of Diazinon Calibration->Result

Caption: Workflow for Quantitative Analysis using this compound.

G Figure 2. Logical Relationship for Correction of Matrix Effects Analyte Diazinon (Analyte) IonSource Mass Spectrometer Ion Source Analyte->IonSource IS This compound (Internal Standard) IS->IonSource Matrix Sample Matrix Components Matrix->IonSource IonSuppression Ion Suppression/Enhancement IonSource->IonSuppression interfere Ratio Signal Ratio (Analyte/IS) is Unaffected IonSource->Ratio IonSuppression->Analyte affects IonSuppression->IS affects equally

Caption: Correction of Matrix Effects by this compound.

Conclusion

The use of deuterium-labeled this compound as an internal standard is a cornerstone of modern, high-precision analytical methods for the quantification of Diazinon. Its ability to mimic the behavior of the unlabeled analyte throughout the analytical process allows it to effectively compensate for a wide range of potential errors, most notably matrix effects and variations in sample recovery.[1] This ensures the generation of robust, reliable, and accurate data, which is critical for informed decision-making in environmental monitoring, food safety, and toxicological research. The principles and methodologies described in this guide underscore the importance of stable isotope labeling in advancing analytical science.

References

The Environmental Fate and Degradation of Diazinon: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Diazinon (B1670403), a non-systemic organophosphate insecticide, has been extensively used in agriculture to control a wide range of soil and foliage insects. Its application, however, raises concerns about its environmental persistence, mobility, and the potential impact of its degradation products on non-target organisms and ecosystems. This technical guide provides a comprehensive overview of the environmental fate and degradation of diazinon, with a focus on its chemical and biological transformation pathways, supported by quantitative data and detailed experimental methodologies.

Physicochemical Properties and Environmental Mobility

Diazinon is characterized as a moderately persistent and mobile compound in the environment.[1] Its environmental behavior is largely governed by its physicochemical properties, which are summarized in the table below.

PropertyValueReference
Molecular FormulaC12H21N2O3PS[2]
Molecular Weight304.3 g/mol [2]
Water Solubility60 mg/L at 20°C[2]
Vapor Pressure1.4 x 10-4 mmHg at 20°C[3]
Henry's Law Constant1.4 x 10-6 atm·m³/mol[3]
Log Kow3.3 - 3.4[2]
Soil Sorption Coefficient (Koc)40 - 854 L/kg[4]

Diazinon's moderate water solubility and soil sorption coefficient (Koc) contribute to its potential for leaching into groundwater, particularly in soils with low organic matter content.[4][5] While its vapor pressure suggests limited volatilization from water, studies have shown that a significant portion can volatilize from soil and water surfaces under certain conditions.[4][6]

Environmental Degradation Pathways

Diazinon undergoes degradation in the environment through a combination of abiotic and biotic processes, including hydrolysis, photolysis, and microbial degradation. These processes lead to the formation of several metabolites, with diazoxon (B46664) and 2-isopropyl-6-methyl-4-hydroxypyrimidine (IMHP or oxypyrimidine) being the most significant.[6] Diazoxon, an oxidative metabolite, is notably more toxic than the parent compound.[7]

Diazinon_Degradation_Pathways Diazinon Diazinon (C12H21N2O3PS) Diazoxon Diazoxon (C12H21N2O4P) Diazinon->Diazoxon Oxidation (Photolysis, Microbial) IMHP IMHP (Oxypyrimidine) (C8H12N2O) Diazinon->IMHP Hydrolysis (Chemical, Microbial) Hydrolysis_Products Other Hydrolysis Products Diazinon->Hydrolysis_Products Hydrolysis Diazoxon->IMHP Rapid Hydrolysis Microbial_Metabolites Further Microbial Metabolites IMHP->Microbial_Metabolites Microbial Degradation

Figure 1: Primary degradation pathways of Diazinon.
Hydrolysis

Chemical hydrolysis is a major degradation pathway for diazinon, particularly in aquatic environments. The rate of hydrolysis is highly dependent on pH, with faster degradation occurring under acidic and alkaline conditions compared to neutral pH.[4][8]

Table 1: Half-life of Diazinon in Water due to Hydrolysis at 20°C

pHHalf-life (days)
3.10.5
512
7138
7.4185
10.46.08

Data compiled from Faust and Gomaa (1972) and other sources.[2][4][8]

The primary hydrolysis product of diazinon is IMHP.[9] Diazoxon also rapidly hydrolyzes to IMHP.[4]

Photolysis

Diazinon can undergo photolysis, or degradation by sunlight, in both water and on soil surfaces.[6] In the atmosphere, diazinon is transformed into the more potent cholinesterase inhibitor, diazoxon, with an estimated half-life of about 4 hours.[1][4] While stable to photolysis in pure water, its degradation can be accelerated by photosensitizers present in natural waters.[4]

Table 2: Photodegradation of Diazinon

MediumConditionHalf-lifeReference
AirAtmospheric transformation to diazoxon~4 hours[4]
WaterDirect photolysis42 - 88 days[6]
Microbial Degradation

Microbial degradation is a key process in the dissipation of diazinon from soil and water.[4][10][11] Numerous soil microorganisms, including bacteria and fungi, have been shown to utilize diazinon as a source of carbon and phosphorus.[10][11] The half-life of diazinon in soil is significantly shorter in non-sterile conditions, highlighting the importance of microbial activity.[4]

Table 3: Half-life of Diazinon in Soil

Soil ConditionpHHalf-life (days)Reference
Aerobic5.437[4]
Aerobic7.839[4]
Aerobic-21 - 103[4]
Anaerobic-Degradation occurs[4]
Non-sterile-1 - 5 weeks[4]
Sterile-6 - 12 weeks[4]

Several bacterial and fungal species have been identified as being capable of degrading diazinon, including species of Pseudomonas, Flavobacterium, Alcaligenes, Rhodococcus, Aspergillus, and Stenotrophomonas.[10][11][12]

Experimental Protocols

This section outlines generalized methodologies for studying the hydrolysis, photolysis, and biodegradation of diazinon, based on established protocols such as those from the Organisation for Economic Co-operation and Development (OECD).

Hydrolysis Study (adapted from OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of diazinon in sterile aqueous buffer solutions at different pH values.

Methodology:

  • Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Test Substance Application: Add a known concentration of diazinon (typically radiolabeled for ease of analysis) to the buffer solutions in sterile, sealed vessels.

  • Incubation: Incubate the test vessels in the dark at a constant temperature (e.g., 25°C).

  • Sampling: At predetermined time intervals, collect replicate samples from each pH treatment.

  • Analysis: Analyze the samples for the concentration of diazinon and its major hydrolysis product, IMHP, using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or radiometric detection, or Gas Chromatography-Mass Spectrometry (GC-MS).[4][10][13][14]

  • Data Analysis: Calculate the first-order rate constants and half-lives for the hydrolysis of diazinon at each pH.

Hydrolysis_Workflow A Prepare Sterile Buffer Solutions (pH 4, 7, 9) B Add Radiolabeled Diazinon A->B C Incubate in Dark at Constant Temperature B->C D Collect Samples at Time Intervals C->D E Analyze by HPLC or GC-MS D->E F Calculate Rate Constants and Half-lives E->F

Figure 2: Experimental workflow for a Diazinon hydrolysis study.
Photolysis Study (adapted from OECD Guideline for Phototransformation of Chemicals in Water)

Objective: To determine the rate of direct photolysis of diazinon in aqueous solution upon exposure to simulated sunlight.

Methodology:

  • Test Solution Preparation: Prepare a sterile aqueous solution of diazinon of known concentration in a quartz reaction vessel.

  • Light Source: Use a light source that simulates natural sunlight, such as a xenon arc lamp with appropriate filters to achieve a spectrum above 290 nm.[2]

  • Irradiation: Irradiate the test solution at a constant temperature. Run a parallel control sample in the dark to account for any non-photolytic degradation.

  • Sampling: Collect samples from both the irradiated and dark control vessels at various time points.

  • Analysis: Quantify the concentration of diazinon and its photoproducts (e.g., diazoxon) using HPLC or GC-MS.[4][10][13][14]

  • Quantum Yield Determination: Determine the quantum yield by measuring the rate of disappearance of diazinon and the light intensity absorbed by the solution. This often involves the use of a chemical actinometer.

  • Data Analysis: Calculate the photolysis rate constant and half-life under the specified irradiation conditions.

Aerobic Soil Metabolism Study (adapted from OECD Guideline 307)

Objective: To determine the rate and route of diazinon degradation in soil under aerobic conditions.

Methodology:

  • Soil Selection and Preparation: Select and characterize a representative agricultural soil. Adjust the moisture content to a specified level (e.g., 40-60% of maximum water holding capacity).

  • Test Substance Application: Apply radiolabeled diazinon to the soil samples.

  • Incubation: Incubate the treated soil samples in the dark at a constant temperature in a flow-through system that allows for the trapping of volatile organic compounds and carbon dioxide.[15]

  • Sampling: At various time intervals over a period of up to 120 days, collect replicate soil samples.[1][8][16]

  • Extraction and Analysis: Extract the soil samples with an appropriate solvent (e.g., acetonitrile/water mixture). Analyze the extracts for diazinon and its metabolites by techniques such as HPLC, GC-MS, and Liquid Scintillation Counting (for radiolabeled compounds).[11][14][17]

  • Data Analysis: Determine the dissipation time for 50% and 90% of the applied diazinon (DT50 and DT90). Identify major metabolites and quantify their formation and decline over time. Construct a degradation pathway and a mass balance.

Conclusion

The environmental fate of diazinon is a complex interplay of chemical and biological processes. While microbial degradation is the primary route of dissipation in soil, hydrolysis and photolysis are significant in aquatic and atmospheric environments, respectively. The formation of the more toxic metabolite, diazoxon, is a key concern. Understanding the kinetics and pathways of these degradation processes is crucial for assessing the environmental risk associated with the use of diazinon and for developing strategies to mitigate its impact. The standardized experimental protocols outlined in this guide provide a framework for generating reliable and comparable data on the environmental behavior of this and other agrochemicals.

References

Methodological & Application

Application Notes and Protocols for the Use of Diazinon-d10 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Diazinon-d10 as an internal standard for the accurate quantification of diazinon (B1670403) in complex matrices. The use of a stable isotope-labeled internal standard like this compound is a robust analytical technique that corrects for variations in sample preparation, extraction efficiency, and instrument response, leading to highly accurate and reliable results.[1][2]

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process.[1] Because the labeled internal standard is chemically identical to the analyte of interest (diazinon), it will behave similarly during sample extraction, cleanup, and analysis.[1] By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, accurate quantification can be achieved, as this ratio remains constant even if sample is lost during preparation.[1]

This compound is the deuterated form of diazinon, an organophosphate insecticide.[1] It is an ideal internal standard for diazinon analysis as it co-elutes with diazinon during chromatographic separation but is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.

Experimental Workflow

The general workflow for using this compound as an internal standard in the analysis of diazinon is depicted below.

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing Sample Sample Collection (e.g., Fruit, Water) Spike Spike with This compound Sample->Spike Add known amount of IS Extraction Extraction (e.g., QuEChERS, SPE) Spike->Extraction Homogenize and extract Cleanup Sample Cleanup (e.g., d-SPE) Extraction->Cleanup Remove interferences Analysis LC-MS/MS or GC-MS Analysis Cleanup->Analysis Quantification Quantification using Analyte/IS Ratio Analysis->Quantification Measure peak areas Results Final Concentration Calculation Quantification->Results Apply calibration curve

Caption: General experimental workflow for the quantification of diazinon using this compound as an internal standard.

Protocol 1: Analysis of Diazinon in Fruits and Vegetables using QuEChERS and LC-MS/MS

This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of pesticide residues from food matrices, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials and Reagents

2. Sample Preparation (QuEChERS Extraction)

  • Homogenize a representative sample of the fruit or vegetable.

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Spike the sample with a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution to yield a final concentration of 10 ng/g).

  • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer 1 mL of the upper acetonitrile layer to a 15 mL d-SPE tube containing 150 mg MgSO₄, 25 mg PSA, and 25 mg C18.

  • Vortex the tube for 30 seconds.

  • Centrifuge at ≥3000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumental Analysis

ParameterCondition
LC System
ColumnC18 column (e.g., 100 mm x 2.1 mm, 3 µm)
Mobile Phase AWater with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase BMethanol with 0.1% formic acid and 5 mM ammonium formate
Flow Rate0.3 mL/min
Injection Volume5-10 µL
GradientStart with 10% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)
MRM Transitions
DiazinonPrecursor Ion (m/z): 305.1 -> Product Ions (m/z): 153.1 (quantifier), 137.1 (qualifier)
This compoundPrecursor Ion (m/z): 315.1 -> Product Ion (m/z): 163.1 (quantifier)

5. Quantification

Create a calibration curve by plotting the peak area ratio of diazinon to this compound against the concentration of the diazinon calibration standards. The concentration of diazinon in the samples is then determined from this calibration curve.

Protocol 2: Analysis of Diazinon in Water by Solid-Phase Extraction (SPE) and GC-MS

This protocol describes the extraction of diazinon from water samples using solid-phase extraction followed by analysis with gas chromatography-mass spectrometry.

1. Materials and Reagents

  • Diazinon analytical standard

  • This compound internal standard solution (e.g., 100 µg/mL in methanol)

  • Methanol (HPLC grade)

  • Dichloromethane (pesticide residue grade)

  • Ethyl acetate (B1210297) (pesticide residue grade)

  • C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • Sodium sulfate (anhydrous)

  • Nitrogen gas for evaporation

2. Sample Preparation (Solid-Phase Extraction)

  • To a 500 mL water sample, add a known amount of this compound internal standard (e.g., 100 µL of a 1 µg/mL solution to yield a concentration of 0.2 µg/L).

  • Condition a C18 SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of reagent water. Do not allow the cartridge to go dry.

  • Pass the entire 500 mL water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • After the entire sample has passed through, dry the cartridge by drawing air through it for 10 minutes.

  • Elute the retained analytes from the cartridge with 2 x 5 mL aliquots of ethyl acetate.

  • Dry the eluate by passing it through a small column containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

3. GC-MS Instrumental Analysis

ParameterCondition
GC System
ColumnDB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier GasHelium at a constant flow of 1.0 mL/min
Injection Volume1 µL, splitless
Inlet Temperature250°C
Oven ProgramInitial temperature 70°C, hold for 2 min, ramp to 180°C at 25°C/min, then ramp to 280°C at 10°C/min, hold for 5 min.
MS System
Ionization ModeElectron Ionization (EI) at 70 eV
Scan ModeSelected Ion Monitoring (SIM)
SIM Ions
Diazinonm/z 304 (quantifier), 199, 179
This compoundm/z 314 (quantifier), 209, 189

4. Quantification

A calibration curve is constructed by plotting the peak area ratio of diazinon to this compound against the concentration of the diazinon standards. The concentration of diazinon in the water samples is determined using this curve.

Quantitative Data Summary

The following table summarizes typical performance data for analytical methods using this compound as an internal standard. Actual performance may vary depending on the specific matrix, instrumentation, and laboratory conditions.

ParameterTypical Value (LC-MS/MS)Typical Value (GC-MS)Reference(s)
Linearity (R²) > 0.99> 0.99[3]
Limit of Detection (LOD) 0.1 - 1.0 µg/kg0.01 - 0.1 µg/L[4]
Limit of Quantification (LOQ) 0.5 - 5.0 µg/kg0.05 - 0.5 µg/L[4][5]
Recovery 85 - 110%80 - 115%[4]
Precision (RSD) < 15%< 15%[5]

References

Application Notes and Protocols for the Analysis of Diazinon using Diazinon-d10 as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazinon (B1670403) is a synthetic organophosphate insecticide widely used in agriculture to control a variety of pests on crops and ornamental plants.[1][2] Due to its potential toxicity to non-target organisms, including humans, regulatory bodies worldwide have established maximum residue limits (MRLs) for Diazinon in various matrices. Accurate and sensitive analytical methods are therefore crucial for monitoring Diazinon residues in environmental and biological samples. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the quantification of Diazinon.[2][3][4][5] The use of a stable isotope-labeled internal standard, such as Diazinon-d10, is highly recommended to improve the accuracy and precision of the analysis by compensating for matrix effects and variations during sample preparation and injection.[6] this compound, being chemically identical to Diazinon but with a different mass, co-elutes with the analyte of interest and experiences similar ionization and fragmentation, making it an ideal internal standard.

Quantitative Data Summary

The following table summarizes the quantitative data for the analysis of Diazinon using GC-MS with this compound as an internal standard, compiled from various studies.

ParameterMatrixMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Linearity (r²)Reference
DiazinonHuman PlasmaGC-MS5 µg/L2 µg/L22.8 - 31%0.992[2]
DiazinonHuman BloodGC-NPD/GC-MS1.97 µg/L6.58 µg/L87.92%-[4]
DiazinonSurface WaterGC-CI-Ion Trap MS0.0005 µg/L---[4]
DiazinonWaterIsotope Dilution GC/MS (SIM)0.025 µg/kg-92%-[4]
DiazinonSoilIsotope Dilution GC/MS (SIM)--103% (at 20 ppb)-[4]
DiazinonBovine Rumen ContentGC-FPD0.01-0.05 µg/g-95%-[4][7]
DiazinonBovine LiverGC-FPD0.01-0.05 µg/g-88%-[4][7]
DiazinonAnimal FatGC-FPD--90%-[4][7]
Diazinon Metabolite (G-27550)Human UrineGC-MSD0.01 ng0.50 - 1.0 µg/L100.8 - 101.3%-[7]

Experimental Protocols

Sample Preparation: Water Samples (Liquid-Liquid Extraction)

This protocol is a general guideline and may require optimization based on the specific water matrix.

Reagents and Materials:

  • Dichloromethane (DCM), pesticide residue grade

  • Sodium chloride (NaCl), analytical grade, baked at 450°C for 4 hours

  • Anhydrous sodium sulfate (B86663), analytical grade, baked at 450°C for 4 hours

  • Diazinon analytical standard

  • This compound internal standard solution (e.g., 1 µg/mL in acetone)

  • Separatory funnels (1 L)

  • Round bottom flasks

  • Rotary evaporator

  • GC vials with inserts

Procedure:

  • Measure 500 mL of the water sample into a 1 L separatory funnel.

  • Spike the sample with a known amount of this compound internal standard solution (e.g., 100 µL of 1 µg/mL solution).

  • Add 30 g of NaCl and shake to dissolve.

  • Add 60 mL of DCM to the separatory funnel, cap, and shake vigorously for 2 minutes, periodically venting the pressure.

  • Allow the layers to separate for 10 minutes.

  • Drain the lower organic layer (DCM) through a funnel containing anhydrous sodium sulfate into a round bottom flask.

  • Repeat the extraction two more times with 60 mL portions of DCM, collecting the extracts in the same round bottom flask.

  • Concentrate the combined extract to approximately 1 mL using a rotary evaporator at a temperature not exceeding 40°C.

  • Transfer the concentrated extract to a GC vial and further evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate (B1210297) or isooctane) for GC-MS analysis.

Sample Preparation: Soil/Sediment Samples (Solid-Phase Extraction)

This protocol provides a general procedure for the extraction and cleanup of Diazinon from soil or sediment samples.

Reagents and Materials:

  • Acetonitrile (B52724), pesticide residue grade

  • Methanol (B129727), pesticide residue grade

  • Deionized water

  • Diazinon analytical standard

  • This compound internal standard solution (e.g., 1 µg/mL in acetone)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

  • Centrifuge tubes (50 mL)

  • Ultrasonic bath or shaker

  • Centrifuge

  • SPE vacuum manifold

  • GC vials with inserts

Procedure:

  • Weigh 10 g of the homogenized soil/sediment sample into a 50 mL centrifuge tube.

  • Spike the sample with a known amount of this compound internal standard solution.

  • Add 20 mL of acetonitrile and extract by ultrasonicating for 15 minutes or shaking for 30 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Decant the supernatant into a clean tube.

  • Repeat the extraction with another 20 mL of acetonitrile and combine the supernatants.

  • Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Dilute the combined extract with deionized water to a final acetonitrile concentration of ≤10% to ensure proper retention on the C18 cartridge.

  • Load the diluted extract onto the conditioned SPE cartridge at a flow rate of approximately 2 mL/min.

  • Wash the cartridge with 5 mL of deionized water.

  • Dry the cartridge under vacuum for 10-15 minutes.

  • Elute the analytes with 10 mL of a suitable solvent (e.g., ethyl acetate or a mixture of acetone (B3395972) and dichloromethane).

  • Concentrate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in 100 µL of a suitable solvent for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters for Diazinon analysis. These should be optimized for the specific instrument and column used.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness)
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 - 1.5 mL/min (constant flow)
Oven Temperature ProgramInitial: 70°C, hold for 2 minRamp 1: 25°C/min to 150°CRamp 2: 3°C/min to 200°CRamp 3: 8°C/min to 280°C, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Impact (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Electron Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
SIM Ions (m/z)
Diazinon304 (Quantifier), 179, 137
This compound314 (Quantifier), 189
MRM Transitions
Diazinon304.1 -> 179.1 (Quantifier), 304.1 -> 162.1 (Qualifier)[8]
This compound314.1 -> 189.1 (Quantifier), 314.1 -> 167.1 (Qualifier)

Visualizations

Diazinon Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of Diazinon in organisms. The process involves activation to the more toxic diazoxon (B46664) and subsequent detoxification steps.[3][9]

Diazinon_Metabolism cluster_activation Activation cluster_detoxification Detoxification Diazinon Diazinon (P=S) Diazoxon Diazoxon (P=O, more toxic) Diazinon->Diazoxon Cytochrome P450 (Oxidation) Detox_Products Detoxification Products (e.g., 2-isopropyl-4-methyl-6-hydroxypyrimidine) Diazinon->Detox_Products Glutathione S-transferases (Conjugation) Diazoxon->Detox_Products Esterases (e.g., PON1) (Hydrolysis)

Primary metabolic pathways of Diazinon.
GC-MS Analysis Workflow

The diagram below outlines the general workflow for the quantitative analysis of Diazinon in environmental samples using this compound as an internal standard.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (Water, Soil, etc.) Spiking 2. Internal Standard Spiking (this compound) Sample->Spiking Extraction 3. Extraction (LLE or SPE) Spiking->Extraction Concentration 4. Concentration & Reconstitution Extraction->Concentration GCMS 5. GC-MS Analysis (Separation & Detection) Concentration->GCMS Integration 6. Peak Integration (Diazinon & this compound) GCMS->Integration Calibration 7. Calibration Curve Generation Integration->Calibration Quantification 8. Quantification (Concentration Calculation) Calibration->Quantification

Workflow for Diazinon analysis by GC-MS.

References

Diazinon-d10 protocol for LC-MS/MS methods.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantification of Diazinon (B1670403) in Various Matrices using Diazinon-d10 as an Internal Standard by LC-MS/MS.

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Diazinon is a non-systemic organophosphate insecticide first developed in the early 1950s.[1] Due to its widespread use in agriculture, there is a need for sensitive and reliable analytical methods to monitor its residues in various environmental and biological matrices. This application note describes a robust method for the quantification of diazinon using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and this compound as an internal standard. The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification as it has nearly identical physical and chemical properties to the target analyte, allowing it to effectively compensate for variations during sample preparation and analysis, particularly matrix effects. This method is applicable to a wide range of sample types, including food, environmental, and biological samples.

Experimental Protocol

This protocol outlines a general procedure for the analysis of diazinon. Optimization may be required for specific matrices.

Materials and Reagents
  • Diazinon analytical standard

  • This compound (diethyl-d10) internal standard[2]

  • HPLC-grade acetonitrile (B52724), methanol, and water[3][4]

  • Formic acid (ACS grade)[4]

  • QuEChERS extraction salts (e.g., MgSO₄, NaCl)[4]

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) if required for cleanup[5][6]

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Diazinon and this compound in acetonitrile.[3]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions in acetonitrile to create a calibration curve. A typical concentration range is 0.40 to 50.00 µg/mL.[3]

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 50 ng/mL) in acetonitrile.[4] This solution will be used to spike all samples, blanks, and calibration standards.

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique for pesticide residue analysis.[4]

  • Homogenization: Homogenize the sample (e.g., fruit, vegetable, soil). For water samples, filtration may be sufficient.

  • Extraction:

    • Weigh a representative amount of the homogenized sample (e.g., 2-10 g) into a 50 mL centrifuge tube.

    • Add a specific volume of water (e.g., 10 mL for dry samples like herbs to allow for hydration).[7]

    • Spike the sample with the this compound internal standard working solution.

    • Add 10 mL of acetonitrile.[4]

    • Cap the tube and shake vigorously. An ultrasonic bath can be used for 15 minutes to ensure thorough extraction.[4]

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).[4]

    • Shake vigorously for 1 minute to ensure proper mixing and partitioning.

    • Centrifuge the sample at ≥4000 rpm for 5 minutes.[4]

  • Cleanup (Dispersive SPE - dSPE):

    • Transfer an aliquot of the upper acetonitrile layer to a dSPE cleanup tube containing sorbents like C18 and primary secondary amine (PSA) to remove interfering matrix components.

    • Vortex for 30 seconds and then centrifuge.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and dilute it with water or an appropriate mobile phase combination to ensure compatibility with the LC-MS/MS system.

    • Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis

The following are typical starting parameters that may require optimization.

Liquid Chromatography (LC) Conditions

ParameterValue
Column C18 Reverse Phase Column (e.g., 100 x 4.6 mm, 3.5 µm)[3]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Optimized to ensure separation from matrix interferences
Flow Rate 0.5 - 1.5 mL/min[3]
Injection Volume 3 - 5 µL[2][7]
Column Temperature 35 - 40 °C[3]

Mass Spectrometry (MS/MS) Conditions

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)[8]
Scan Type Multiple Reaction Monitoring (MRM) or Triggered MRM (tMRM)[8]
Source Temperature Optimized for the specific instrument
Gas Flow (Nebulizer, Heater) Optimized for the specific instrument
MRM Transitions Specific precursor and product ions for Diazinon and this compound must be determined by infusing standard solutions. At least two transitions should be monitored for confirmation.

Quantitative Data Summary

The following table summarizes the performance characteristics of methods for Diazinon analysis found in the literature.

MatrixParameterValueReference
Plasma and Urine Linearity Range200 - 2000 ng/mL[5]
Correlation Coefficient (r²)0.997 - 0.999[5]
Food (General) Limit of Quantitation (LOQ)0.01 mg/kg[8]
Cannabis Recovery (at 0.01-0.1 mg/kg)70 - 120%[7]
Reproducibility (RSD%)≤ 20%[7]
Soybeans Recovery83 - 109%[2]
Repeatability (RSD%)2.2 - 4.8%[2]
Urine (Metabolite) Limit of Quantitation (LOQ)0.50 µg/L[9][10]
Recovery100.8 - 101.3%[9][10]

Workflow Visualization

The following diagram illustrates the general experimental workflow for the analysis of Diazinon using this compound as an internal standard.

Diazinon_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample 1. Sample Collection (e.g., Food, Water, Soil) Homogenize 2. Homogenization Sample->Homogenize Spike 3. Spike with This compound IS Homogenize->Spike Extract 4. QuEChERS Extraction (Acetonitrile + Salts) Spike->Extract Cleanup 5. Dispersive SPE Cleanup Extract->Cleanup Final 6. Dilution & Filtration Cleanup->Final LCMS 7. LC-MS/MS Analysis (C18, ESI+, MRM) Final->LCMS Data 8. Data Acquisition LCMS->Data Quantify 9. Quantification (Calibration Curve) Data->Quantify Report 10. Final Report Quantify->Report

References

Application Notes & Protocols: Quantitative Analysis of Diazinon using Isotope Dilution Mass Spectrometry with Diazinon-d10

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diazinon (B1670403) is an organophosphate insecticide that has been widely used in agriculture and for residential pest control. Due to its potential for environmental contamination and human exposure, sensitive and accurate methods for its quantification are essential. Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision by using a stable isotope-labeled version of the analyte as an internal standard.[1] This approach effectively compensates for sample matrix effects and variations in sample preparation and instrument response.[1]

This document provides detailed protocols for the quantitative analysis of diazinon in various matrices using Diazinon-d10 as an internal standard, coupled with either Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Isotope Dilution Mass Spectrometry

IDMS relies on the addition of a known amount of an isotopically labeled analog of the target analyte (in this case, this compound) to the sample at the beginning of the analytical process. This compound is an ideal internal standard as it has nearly identical chemical and physical properties to the unlabeled diazinon, ensuring they behave similarly during extraction, cleanup, and chromatographic separation.[1] Mass spectrometry is then used to measure the ratio of the unlabeled analyte to the labeled internal standard. Since the amount of the internal standard is known, the concentration of the native analyte in the sample can be accurately determined.

Experimental Protocols

Reagents and Materials
  • Solvents: Acetonitrile (B52724), methanol (B129727), ethyl acetate, hexane, acetone (B3395972) (pesticide residue grade or equivalent).

  • Reagents: Anhydrous magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl), sodium sulfate (Na₂SO₄), primary secondary amine (PSA) sorbent, C18 sorbent.

  • Standards: Diazinon analytical standard, this compound analytical standard (≥97.5% purity, ≥95% isotopic purity).

  • Water: Deionized or HPLC-grade water.

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Diazinon and this compound standards in methanol to prepare individual primary stock solutions. Store at -20°C.

  • Intermediate Standard Solutions (10 µg/mL): Prepare intermediate solutions by diluting the primary stock solutions with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the intermediate standard solutions with the appropriate solvent (e.g., acetonitrile or mobile phase). A typical calibration curve concentration range is 0.003 to 0.333 µg/mL.[2] Spike each calibration standard with a constant concentration of this compound internal standard.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted and efficient technique for the extraction of pesticide residues from various food and environmental matrices.[3]

  • Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g of a fruit or vegetable sample).

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Spike the sample with an appropriate amount of the this compound internal standard solution.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Shake vigorously for 1 minute.[4]

    • Centrifuge at ≥ 3000 rcf for 5 minutes.[4][5]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer (e.g., 1 mL) to a d-SPE tube containing MgSO₄ and PSA sorbent.[4]

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 5 minutes.

  • Final Extract:

    • Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS or GC-MS/MS analysis.

Instrumental Analysis: LC-MS/MS
  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water (often with a modifier like formic acid or ammonium (B1175870) formate) and an organic solvent like methanol or acetonitrile.

    • Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

    • Injection Volume: 1-10 µL.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor at least two transitions for both Diazinon and this compound for quantification and confirmation. Precursor and product ions should be optimized.[6]

Instrumental Analysis: GC-MS/MS
  • Gas Chromatography (GC) Conditions:

    • Column: A capillary column suitable for pesticide analysis (e.g., DB-5ms).

    • Injector: Split/splitless injector.

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An optimized temperature ramp is crucial for the separation of analytes. A typical program might start at a low temperature, ramp to a higher temperature, and hold.

    • Injection Volume: 1 µL.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ion Source Temperature: Typically around 230°C.[7]

    • Acquisition Mode: Selective Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).[6][7]

    • MRM/SIM Ions: Select appropriate quantifier and qualifier ions for both Diazinon and this compound.[7]

Data Presentation

Table 1: Method Validation Parameters for Diazinon Analysis
ParameterResultReference
Linearity (R²) > 0.99[8]
Limit of Detection (LOD) 0.60 ng/mL (in urine by GC-MS/MS)[6]
Limit of Quantification (LOQ) 5 ng/mL (in urine by GC-MS/MS)[6]
Accuracy (Recovery) 80-115%[7]
Precision (RSD) < 5%[7]
Table 2: Example MRM Transitions for Diazinon and this compound (Illustrative)
CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
Diazinon 305.1169.1137.1Optimized
This compound 315.1179.1142.1Optimized

Note: Specific m/z values and collision energies must be optimized on the instrument being used.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Homogenization spike Spike with this compound sample->spike extraction QuEChERS Extraction (Acetonitrile + Salts) cleanup d-SPE Cleanup (MgSO4 + PSA) extraction->cleanup spike->extraction final_extract Filtered Extract cleanup->final_extract lcms LC-MS/MS Analysis final_extract->lcms LC-MS/MS Pathway gcms GC-MS/MS Analysis final_extract->gcms GC-MS/MS Pathway quant Quantification using Isotope Dilution lcms->quant gcms->quant report Reporting Results quant->report

Caption: Experimental workflow for Diazinon analysis using IDMS.

idms_principle cluster_sample Sample cluster_standard Internal Standard cluster_process Analytical Process cluster_result Result analyte Unknown Amount of Diazinon mix Mix and Process (Extraction, Cleanup) analyte->mix istd Known Amount of this compound istd->mix ms Mass Spectrometry (Measure Ratio) mix->ms calc Calculate Analyte Concentration ms->calc

Caption: Principle of Isotope Dilution Mass Spectrometry.

Conclusion

The use of this compound as an internal standard in an isotope dilution mass spectrometry method provides a robust, accurate, and precise approach for the quantification of diazinon in complex matrices. The detailed protocols and method performance data presented here serve as a comprehensive guide for researchers and scientists in the fields of environmental monitoring, food safety, and toxicology. The inherent advantages of IDMS in mitigating matrix effects make it a superior choice for reliable trace-level analysis.

References

Application Notes and Protocols for the Analysis of Diazinon Residue in Food using Diazinon-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of diazinon (B1670403) pesticide residues in various food matrices. The use of Diazinon-d10 as an internal standard is incorporated to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The methodologies described are based on the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by gas chromatography-tandem mass spectrometry (GC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Introduction

Diazinon is an organophosphate insecticide widely used in agriculture to control a variety of pests on fruits, vegetables, and other crops.[1] Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for diazinon in food products to protect consumer health. Accurate and reliable analytical methods are crucial for monitoring these residues.

The complexity of food matrices can often lead to analytical challenges, such as matrix-induced signal suppression or enhancement, which can affect the accuracy of quantification. The use of a stable isotope-labeled internal standard, such as this compound, is a robust strategy to mitigate these effects.[2] this compound, being chemically identical to diazinon but with a different mass, co-elutes with the target analyte and experiences similar matrix effects and procedural losses, thus enabling accurate correction and quantification.[3]

This application note provides a comprehensive guide to the analysis of diazinon in food, utilizing this compound as an internal standard in conjunction with the QuEChERS sample preparation method and subsequent analysis by GC-MS/MS or LC-MS/MS.

Experimental Protocols

Sample Preparation: QuEChERS Protocol

The QuEChERS method is a streamlined and effective approach for the extraction and cleanup of pesticide residues from a wide range of food matrices.[4][5]

Materials and Reagents:

  • Homogenizer or blender

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • Acetonitrile (B52724) (ACN), pesticide residue grade

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Sodium citrate (B86180) tribasic dihydrate

  • Sodium citrate dibasic sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) (for pigmented samples)

  • This compound internal standard solution (concentration to be determined based on expected analyte levels)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Homogenization: Weigh a representative portion of the food sample (e.g., 10-15 g) into a blender and homogenize until a uniform consistency is achieved. For dry samples, rehydrate with an appropriate amount of water before homogenization.[2]

  • Extraction:

    • Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add a known amount of this compound internal standard solution.

    • Add 10 mL of acetonitrile.

    • Cap the tube and shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL d-SPE tube containing PSA and anhydrous MgSO₄. For samples with high fat content, C18 may be added. For pigmented samples, GCB can be included, but its use should be carefully evaluated as it may adsorb planar pesticides.

    • Cap the tube and vortex for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract Preparation:

    • Transfer the cleaned supernatant to a clean vial.

    • The extract is now ready for GC-MS/MS or LC-MS/MS analysis. For GC-MS/MS, a solvent exchange to a more volatile solvent like toluene (B28343) may be performed to improve sensitivity. For LC-MS/MS, the extract may be diluted with the initial mobile phase to ensure good peak shape.[2]

Instrumental Analysis

Gas chromatography coupled with tandem mass spectrometry is a highly selective and sensitive technique for the analysis of volatile and semi-volatile pesticides like diazinon.

Typical GC-MS/MS Parameters:

ParameterSetting
Gas Chromatograph
Columne.g., Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or equivalent
Injection Volume1-2 µL
Inlet Temperature250 °C
Carrier GasHelium at a constant flow of 1.2 mL/min
Oven ProgramInitial 70°C for 2 min, ramp at 25°C/min to 150°C, then 5°C/min to 200°C, and 10°C/min to 300°C (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM Transitions
DiazinonQuantifier: 304.1 > 179.1, Qualifier: 304.1 > 137.1
This compoundQuantifier: 314.1 > 183.1, Qualifier: 314.1 > 147.1

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Liquid chromatography-tandem mass spectrometry is suitable for a broader range of pesticides, including those that are more polar or thermally labile.

Typical LC-MS/MS Parameters:

ParameterSetting
Liquid Chromatograph
Columne.g., Agilent ZORBAX Eclipse Plus C18, 100 mm x 2.1 mm, 1.8 µm or equivalent
Mobile PhaseA: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate (B1220265) B: Methanol with 0.1% formic acid
Gradient5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM Transitions
DiazinonQuantifier: 305.1 > 169.1, Qualifier: 305.1 > 97.1
This compoundQuantifier: 315.1 > 179.1, Qualifier: 315.1 > 107.1

Note: The specific MRM transitions, collision energies, and other MS parameters should be optimized for the instrument in use.

Data Presentation: Quantitative Performance

The following tables summarize typical method performance data for the analysis of diazinon in various food matrices using an internal standard approach.

Table 1: Method Validation Data for Diazinon in Various Food Matrices

Food MatrixAnalytical MethodLOD (mg/kg)LOQ (mg/kg)Recovery (%)RSD (%)Reference(s)
AppleHPLC-DAD-0.0184.29 - 94.88< 2.30[6]
Napa CabbageHPLC-UV≤0.05197 - 116≤ 9[7]
PeachUHPLC--92.5 - 106.27.1
CherryUHPLC--92.0 - 102.05.2
SoybeanGC-IDMS--83 - 109< 3[8]
Bovine LiverGC/FPD0.01 - 0.05-88-[9]
Animal FatGC/FPD--906[9]
Cow's MilkGC/FPD0.01-893.8[9]

Table 2: Linearity Data for Diazinon Analysis

Analytical MethodMatrixLinearity Range (mg/L or ng/mL)Correlation Coefficient (R²)Reference(s)
HPLC-DADApple0.01 - 50.999[6]
HPLC-UVNapa Cabbage0.5 - 5> 0.97[7]
GC-MS/MSBaby Food (Pears)1 - 200 (ng/mL)> 0.99[6]

Visualizations

Experimental_Workflow Experimental Workflow for Diazinon Residue Analysis cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing node_homogenize 1. Sample Homogenization (10-15g of food sample) node_extract 2. Extraction - Add this compound Internal Standard - Add Acetonitrile - Add QuEChERS Salts node_homogenize->node_extract node_centrifuge1 3. Centrifugation node_extract->node_centrifuge1 node_dspe 4. Dispersive SPE Cleanup (PSA, MgSO4, +/- C18/GCB) node_centrifuge1->node_dspe node_centrifuge2 5. Centrifugation node_dspe->node_centrifuge2 node_final_extract 6. Final Extract node_centrifuge2->node_final_extract node_gcms GC-MS/MS Analysis node_final_extract->node_gcms For volatile/semi-volatile analytes node_lcms LC-MS/MS Analysis node_final_extract->node_lcms For polar/thermally labile analytes node_quant Quantification (using this compound internal standard) node_gcms->node_quant node_lcms->node_quant

Caption: Workflow for pesticide residue analysis using QuEChERS and mass spectrometry.

Signaling_Pathway Internal Standard Correction Logic node_sample Food Sample (Unknown Diazinon Concentration) node_spike Spike with known amount of This compound (Internal Standard) node_sample->node_spike node_extraction Sample Preparation (Extraction & Cleanup) node_spike->node_extraction node_analysis GC-MS/MS or LC-MS/MS Analysis node_extraction->node_analysis node_response Measure Peak Area Response (Diazinon and this compound) node_analysis->node_response node_ratio Calculate Peak Area Ratio (Diazinon / this compound) node_response->node_ratio node_calibration Calibration Curve (Peak Area Ratio vs. Concentration) node_ratio->node_calibration node_quantify Quantify Diazinon Concentration in the original sample node_calibration->node_quantify

Caption: Logic of internal standard quantification for accurate residue analysis.

Conclusion

The combination of the QuEChERS sample preparation method with this compound as an internal standard provides a robust and reliable workflow for the quantitative analysis of diazinon residues in a variety of food matrices. The detailed protocols and performance data presented in this application note serve as a valuable resource for researchers, scientists, and drug development professionals involved in food safety and pesticide residue analysis. The use of either GC-MS/MS or LC-MS/MS allows for flexibility depending on the specific laboratory capabilities and the nature of the food matrix being analyzed, ensuring accurate and defensible results for regulatory compliance and consumer protection.

References

Sample preparation techniques for soil analysis with Diazinon-d10.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the sample preparation and analysis of Diazinon-d10 in soil matrices. This compound, a deuterated analog of the organophosphate insecticide Diazinon, is commonly used as an internal standard in analytical methods to ensure accuracy and precision by correcting for matrix effects and variations in sample processing. The methodologies outlined below are primarily focused on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and Solid-Phase Extraction (SPE), followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Overview of Sample Preparation Techniques

The accurate quantification of this compound in complex soil matrices necessitates efficient extraction and cleanup to remove interfering substances. The choice of method depends on factors such as the desired level of sensitivity, sample throughput, and available instrumentation.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a popular and streamlined approach that involves a two-step process: a salting-out liquid-liquid extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup.[1][2] It is known for its speed, low solvent consumption, and broad applicability to a wide range of pesticides.[1]

  • Solid-Phase Extraction (SPE): A more traditional and highly effective technique for sample cleanup.[3] It utilizes a solid sorbent packed in a cartridge to selectively adsorb the analyte from the sample extract, while allowing interfering compounds to pass through. The analyte is then eluted with a small volume of a strong solvent.

  • Other Techniques: Other methods such as Pressurized Liquid Extraction (PLE), Microwave-Assisted Extraction (MAE), and Soxhlet extraction have also been employed for the extraction of organophosphorus pesticides from soil.[4]

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of Diazinon in soil. While specific data for this compound is limited in publicly available literature, the use of isotope dilution mass spectrometry with this compound as an internal standard ensures that the recovery of the target analyte (Diazinon) is accurately corrected. The recovery of the internal standard itself is expected to be similar to the native compound.

Table 1: Recovery and Limit of Quantification (LOQ) for Diazinon in Soil using QuEChERS

Spiking LevelRecovery (%)Relative Standard Deviation (RSD) (%)LOQ (mg/kg)Reference
LOQ100.2 - 108.7< 11.040.005[5]
10 x LOQ100.2 - 108.7< 11.04-[5]
Not Specified72.7 (median for 24 pesticides)Not SpecifiedNot Specified[1]

Table 2: Recovery and Limit of Detection (LOD) for Diazinon in Soil using Various Methods

Extraction MethodAnalytical MethodRecovery (%)LODReference
Isotope Dilution (Solvent Extraction)GC/MS103 (at 20 ppb)Not Specified[6]
Solvent ExtractionGC-MS95.77 - 101.120.01 mg/kg[7]

Experimental Protocols

Protocol 1: QuEChERS Method

This protocol is a modification of the original QuEChERS method, adapted for soil samples.

3.1.1. Materials and Reagents

  • Homogenized soil sample

  • This compound spiking solution

  • Acetonitrile (B52724) (ACN)

  • Water, HPLC grade

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive SPE sorbents (e.g., primary secondary amine - PSA, C18)

  • 50 mL centrifuge tubes

  • 15 mL centrifuge tubes for d-SPE

  • Vortex mixer

  • Centrifuge

3.1.2. Extraction Procedure

  • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 30 seconds to hydrate (B1144303) the soil.

  • Spike the sample with an appropriate volume of this compound internal standard solution.

  • Add 10 mL of acetonitrile (ACN).

  • Cap the tube and vortex vigorously for 1 minute.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

3.1.3. Dispersive SPE (d-SPE) Cleanup

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing the d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

  • Vortex for 30 seconds.

  • Centrifuge at a high speed for 2 minutes.

  • The supernatant is now ready for GC-MS or LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) Method

This protocol provides a general guideline for SPE cleanup of soil extracts.

3.2.1. Materials and Reagents

  • Soil extract (from an initial solvent extraction, e.g., with acetonitrile or acetone/hexane)

  • SPE cartridges (e.g., C18 or other suitable sorbent)

  • Conditioning solvents (e.g., methanol (B129727), water)

  • Elution solvent (e.g., ethyl acetate, acetonitrile)

  • SPE manifold

  • Nitrogen evaporator

3.2.2. SPE Procedure

  • Condition the SPE cartridge: Sequentially pass methanol followed by water through the cartridge to activate the sorbent.

  • Load the sample: Pass the soil extract through the conditioned cartridge at a slow, steady flow rate.

  • Wash the cartridge: Wash the cartridge with a weak solvent (e.g., water or a water/methanol mixture) to remove interferences.

  • Dry the cartridge: Dry the cartridge under vacuum or with nitrogen to remove any remaining water.

  • Elute the analyte: Elute the this compound and the target analyte with a small volume of a strong organic solvent (e.g., ethyl acetate).

  • Concentrate the eluate: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.

Analytical Instrumentation

  • Gas Chromatography-Mass Spectrometry (GC-MS or GC-MS/MS): This is a common technique for the analysis of semi-volatile compounds like Diazinon. A non-polar capillary column is typically used for separation.[8]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and selectivity and is suitable for a wide range of pesticides. A C18 reversed-phase column is commonly used for separation.[5]

The use of an isotopically labeled internal standard like this compound is crucial for accurate quantification using either technique, as it compensates for variations in extraction efficiency and matrix-induced signal suppression or enhancement.

Visualizations

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis A 1. Weigh 10g Soil B 2. Add Water & Vortex A->B C 3. Spike with this compound B->C D 4. Add Acetonitrile & Vortex C->D E 5. Add MgSO4 & NaCl, Shake D->E F 6. Centrifuge E->F G 7. Transfer Supernatant to d-SPE tube F->G Acetonitrile Layer H 8. Vortex G->H I 9. Centrifuge H->I J 10. Analyze Supernatant by GC-MS or LC-MS/MS I->J Clean Extract

Caption: QuEChERS workflow for this compound in soil.

SPE_Workflow A 1. Condition SPE Cartridge B 2. Load Soil Extract A->B C 3. Wash Cartridge B->C D 4. Dry Cartridge C->D E 5. Elute Analyte D->E F 6. Concentrate Eluate E->F G 7. Analyze by GC-MS or LC-MS/MS F->G

Caption: Solid-Phase Extraction (SPE) workflow.

References

Application Notes and Protocols for the Use of Diazinon-d10 in Pharmacokinetic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Diazinon-d10 as an internal standard in the pharmacokinetic analysis of the organophosphate pesticide, Diazinon (B1670403). Detailed protocols and data summaries are included to facilitate the design and execution of pharmacokinetic studies.

Introduction

Diazinon is a widely used organophosphorus insecticide that exerts its toxic effects through the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[1][2][3][4] Understanding the absorption, distribution, metabolism, and excretion (ADME) of Diazinon is crucial for assessing its potential risks to human and environmental health. Pharmacokinetic studies provide these essential insights.

This compound, a deuterated analog of Diazinon, serves as an ideal internal standard for quantitative analysis in pharmacokinetic research. Its physical and chemical properties are nearly identical to unlabeled Diazinon, ensuring similar behavior during sample preparation and analysis. However, its increased mass allows for clear differentiation in mass spectrometry (MS), enabling accurate quantification of Diazinon in complex biological matrices.

Physicochemical Properties

PropertyDiazinonThis compound
Chemical Formula C₁₂H₂₁N₂O₃PSC₁₂H₁₁D₁₀N₂O₃PS
Molecular Weight 304.35 g/mol 314.4 g/mol
Isotopic Purity N/A≥95 atom % D
Mass Shift N/AM+10

Pharmacokinetic Parameters of Diazinon

The following table summarizes key pharmacokinetic parameters of Diazinon determined in rat models. These values are essential for designing and interpreting pharmacokinetic studies.

ParameterValueSpecies/Conditions
Elimination Half-Life (t₁/₂) 4.70 hoursRat, intravenous (10 mg/kg)[5]
2.86 hoursRat, oral (80 mg/kg)[5]
Oral Bioavailability 35.5%Rat[5]
Plasma Protein Binding ~89%Rat (0.4-30 ppm)[5]
Hepatic Extraction Ratio 54.8%Rat, intravenous (5 mg/kg)[5]
47.7%Rat, intravenous (10 mg/kg)[5]
Tissue Distribution (highest concentration) KidneysRat, intravenous administration[5]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of Diazinon using this compound as an internal standard.

1. Animal Model and Dosing:

  • Species: Male Sprague-Dawley rats.

  • Housing: Controlled environment with a 12-hour light/dark cycle and free access to food and water.

  • Dosing:

    • Administer a single oral or intravenous dose of Diazinon.

    • Dose levels can be varied, for example, 50 mg/kg and 100 mg/kg have been used in studies.[6][7]

2. Sample Collection:

  • Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Collect urine and feces to assess excretion pathways.[2]

  • Euthanize animals at the end of the study and collect tissues (e.g., liver, kidney, brain) for residue analysis.[5]

3. Sample Preparation for Analysis:

  • Plasma:

    • Centrifuge blood samples to separate plasma.

    • To a known volume of plasma, add a known amount of this compound solution (internal standard).

    • Perform liquid-liquid extraction (LLE) with a suitable organic solvent such as a mixture of dichloromethane, 2-propanol, and heptane.[8]

    • Evaporate the organic layer to dryness and reconstitute the residue in a solvent compatible with the analytical instrument.

  • Tissue:

    • Homogenize tissue samples in a suitable buffer.

    • Add a known amount of this compound solution.

    • Perform solid-phase extraction (SPE) to clean up the sample and isolate the analyte.[9][10]

    • Elute the analyte and internal standard and prepare for analysis.

4. Analytical Method:

  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9][10][11]

  • Rationale for this compound: The use of an isotope-labeled internal standard like this compound corrects for variations in sample preparation and instrument response, leading to more accurate and precise quantification.

Protocol 2: In Vitro Metabolism Study

This protocol is designed to investigate the metabolism of Diazinon using liver microsomes.

1. Incubation:

  • Prepare an incubation mixture containing:

    • Rat or human liver microsomes.

    • Diazinon.

    • NADPH-generating system (to support cytochrome P450 activity).

  • Incubate at 37°C for a specified time.

2. Sample Preparation:

  • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Add a known amount of this compound as an internal standard.

  • Centrifuge to precipitate proteins.

  • Analyze the supernatant.

3. Analysis:

  • Use LC-MS/MS to identify and quantify the parent compound (Diazinon) and its metabolites.[11]

Visualizations

experimental_workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis Dosing Animal Dosing (Oral or IV) Blood Blood Sampling Dosing->Blood Tissues Tissue Collection Dosing->Tissues Urine Urine/Feces Collection Dosing->Urine Plasma Plasma Separation Blood->Plasma Spike Spike with this compound (Internal Standard) Tissues->Spike Plasma->Spike Extraction Extraction (LLE or SPE) Spike->Extraction LCMS LC-MS/MS or GC-MS Analysis Extraction->LCMS PK Pharmacokinetic Modeling LCMS->PK

Caption: Workflow for an in vivo pharmacokinetic study of Diazinon.

metabolic_pathway cluster_cyp450 CYP450 Monooxygenases cluster_hydrolysis Hydrolysis Diazinon Diazinon Diazoxon Diazoxon (Active Metabolite) Diazinon->Diazoxon Oxidative Desulfuration IMHP 2-isopropyl-4-methyl-6-hydroxypyrimidine (IMHP) Diazinon->IMHP DETP Diethylthiophosphate (DETP) Diazinon->DETP Diazoxon->IMHP DEP Diethylphosphate (DEP) Diazoxon->DEP

Caption: Metabolic pathway of Diazinon.

Mechanism of Action

Diazinon is metabolized in the liver by cytochrome P450 enzymes to its active form, diazoxon.[1] Diazoxon is a potent inhibitor of acetylcholinesterase (AChE).[1] Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine (B1216132) at nerve synapses, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[1][2]

signaling_pathway Diazinon Diazinon Diazoxon Diazoxon Diazinon->Diazoxon Metabolism (CYP450) AChE Acetylcholinesterase (AChE) Diazoxon->AChE Inhibition ACh Acetylcholine (ACh) AChE->ACh Hydrolysis (Blocked) Cholinergic Cholinergic Receptor Stimulation ACh->Cholinergic Accumulation & Binding Neurotoxicity Neurotoxicity Cholinergic->Neurotoxicity

Caption: Mechanism of Diazinon-induced neurotoxicity.

Conclusion

The use of this compound as an internal standard is indispensable for accurate and reliable pharmacokinetic studies of Diazinon. The protocols and data presented here provide a framework for researchers to conduct robust investigations into the ADME properties of this important environmental agent. Proper application of these methods will contribute to a better understanding of Diazinon's behavior in biological systems and aid in the assessment of its potential health risks.

References

Analytical Methods for the Quantification of Diazinon Metabolites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of diazinin metabolites. The information is intended to guide researchers, scientists, and professionals in drug development in the selection and implementation of appropriate analytical methods for their specific research needs.

Introduction

Diazinon (B1670403), an organophosphate insecticide, undergoes extensive metabolism in biological systems and the environment. Accurate quantification of its metabolites is crucial for toxicological assessments, environmental monitoring, and understanding its metabolic fate. The primary metabolic pathways involve the oxidative desulfuration to the more toxic diazoxon (B46664), and hydrolysis to 2-isopropyl-6-methyl-4-pyrimidinol (IMHP) and diethylthiophosphoric acid (DETP) or diethylphosphoric acid (DEPA).[1][2][3] This document outlines established analytical methodologies for the determination of these key metabolites.

Metabolic Pathway of Diazinon

The metabolic transformation of diazinon is a critical aspect of its toxicology. The major metabolic steps include activation to the highly toxic oxon metabolite, diazoxon, by cytochrome P450 enzymes, and subsequent detoxification through hydrolysis.[1][2][3]

Diazinon_Metabolism Diazinon Diazinon Diazoxon Diazoxon (toxic metabolite) Diazinon->Diazoxon Oxidative Desulfuration (CYP450) IMHP 2-isopropyl-6-methyl- 4-pyrimidinol (IMHP) Diazinon->IMHP Hydrolysis DETP Diethylthiophosphoric acid (DETP) Diazinon->DETP Hydrolysis Diazoxon->IMHP Hydrolysis DEPA Diethylphosphoric acid (DEPA) Diazoxon->DEPA Hydrolysis

Figure 1: Simplified metabolic pathway of diazinon.

Analytical Methods and Protocols

A variety of analytical methods have been developed for the quantification of diazinon and its metabolites in different matrices.[4] The most common techniques are gas chromatography-mass spectrometry (GC-MS), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and high-performance liquid chromatography (HPLC) with UV detection.[5][6][7]

General Experimental Workflow

The general workflow for the analysis of diazinon metabolites involves sample preparation, chromatographic separation, detection, and data analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological/Environmental Sample Extraction Extraction (LLE or SPE) Sample->Extraction Concentration Concentration Extraction->Concentration Derivatization Derivatization (for GC-MS) Concentration->Derivatization Optional Chromatography Chromatographic Separation (GC or LC) Concentration->Chromatography Derivatization->Chromatography Detection Mass Spectrometry Detection (MS or MS/MS) Chromatography->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Figure 2: General experimental workflow for diazinon metabolite analysis.

Application Note 1: Quantification of Diazinon, Diazoxon, and IMHP in Urine by GC-MS

This method is suitable for the simultaneous determination of diazinon and its major metabolites, diazoxon and 2-isopropyl-6-methyl-4-pyrimidinol (IMHP), in human urine.

Experimental Protocol

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of acetonitrile (B52724) followed by 3 mL of deionized water.[7]

  • Sample Loading: Acidify a 2 mL urine sample with 1M acetic acid to pH 5.0.[7] Load the acidified sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water to remove interferences.

  • Elution: Elute the analytes with 3 mL of acetonitrile.[7]

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Derivatization: Reconstitute the residue in a suitable solvent and derivatize the metabolites using an appropriate agent like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to improve volatility and chromatographic performance.[8]

2. GC-MS Analysis

  • Gas Chromatograph (GC):

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 80°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for each analyte.

Quantitative Data Summary
AnalyteMatrixLODLOQRecovery (%)Reference
DiazinonUrine---[9]
G-27550 (IMHP)Urine0.01 ng0.50 µg/L100.8 - 101.3[6]

Application Note 2: Quantification of Diazinon and its Metabolites in Plasma by LC-MS/MS

This method provides high sensitivity and specificity for the simultaneous determination of diazinon, diazoxon, and IMHP in plasma samples.

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • To 1 mL of plasma, add a suitable internal standard.

  • Add 3 mL of an organic solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and dichloromethane).

  • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatograph (LC):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometer (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimize precursor-to-product ion transitions for each analyte.

Quantitative Data Summary
AnalyteMatrixLODLOQRecovery (%)Reference
DiazinonPlasma50 ng/mL100 ng/mL86.3 ± 8.6[10]
DiazoxonPlasma50 ng/mL100 ng/mL77.4 ± 7.0[10]
2-isopropyl-6-methyl-4-pyrimidinolPlasma50 ng/mL100 ng/mL82.1 ± 8.2[10]

Application Note 3: Quantification of Diazinon and its Metabolites by HPLC-UV

This method is a cost-effective alternative for the analysis of diazinon and its metabolites, particularly when high sensitivity is not the primary requirement.

Experimental Protocol

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Follow the SPE protocol as described in Application Note 1.

2. HPLC-UV Analysis

  • High-Performance Liquid Chromatograph (HPLC):

    • Column: C18 reversed-phase column (e.g., 100 mm x 4.6 mm, 3.5 µm).[11]

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.[11]

    • Flow Rate: 1.5 mL/min.[11]

    • Detection: UV detector set at 247 nm for diazinon.[11] Wavelengths for metabolites should be optimized.

    • Injection Volume: 20 µL.

Quantitative Data Summary
AnalyteMatrixLinearity Range (µg/mL)Reference
Diazinon-0.40 - 50.00[11]
Chlorpyrifos (as a related compound)-0.40 - 40.00[11]

Note: The quantitative data for diazinon metabolites using HPLC-UV was not explicitly available in the provided search results. The linearity range for diazinon is included for reference.

Summary of Quantitative Data

The following table summarizes the quantitative data for the analysis of diazinon and its metabolites from the cited methods.

Analytical MethodAnalyteMatrixLODLOQRecovery (%)Reference
GC-MSG-27550 (IMHP)Urine0.01 ng0.50 µg/L100.8 - 101.3[6]
GC-NPD/GC-MSDiazinonHuman Blood1.97 µg/L6.58 µg/L87.92[5][6]
LC-MS/MSDiazinonPlasma50 ng/mL100 ng/mL86.3 ± 8.6[10]
LC-MS/MSDiazoxonPlasma50 ng/mL100 ng/mL77.4 ± 7.0[10]
LC-MS/MS2-isopropyl-6-methyl-4-pyrimidinolPlasma50 ng/mL100 ng/mL82.1 ± 8.2[10]
HPLC-UVDiazinon----[11]

Conclusion

The choice of analytical method for quantifying diazinon metabolites depends on the specific research question, the required sensitivity and selectivity, and the available instrumentation. GC-MS and LC-MS/MS offer high sensitivity and are considered the gold standard for trace-level analysis in complex biological matrices.[9] HPLC-UV provides a robust and cost-effective alternative for applications where lower sensitivity is acceptable. Proper sample preparation is critical for achieving accurate and reliable results, with SPE and LLE being the most commonly employed techniques.

References

Application Notes and Protocols for the Analysis of Diazinon-d10 in Agricultural and Crop Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes detail the use of Diazinon-d10 as an internal standard for the accurate quantification of diazinon (B1670403) residues in various agricultural and crop matrices. The protocols provided are designed for implementation with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) systems.

Diazinon, an organophosphate insecticide, is widely used in agriculture to protect a variety of fruits, vegetables, and field crops from insect pests.[1][2] Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for diazinon in food products. Accurate and reliable analytical methods are therefore essential for monitoring compliance with these regulations and ensuring food safety.

The use of a stable isotope-labeled internal standard, such as this compound, is a highly effective strategy to improve the accuracy and precision of analytical measurements.[3] this compound, a deuterated analog of diazinon, exhibits nearly identical chemical and physical properties to the parent compound.[3] This allows it to mimic the behavior of native diazinon throughout the entire analytical process, from sample extraction and cleanup to chromatographic separation and mass spectrometric detection. By compensating for variations in extraction efficiency, matrix effects, and instrumental response, this compound enables more reliable and accurate quantification of diazinon residues.[3]

Quantitative Data Summary

The following tables summarize the performance of analytical methods using this compound as an internal standard for the determination of diazinon in various agricultural matrices.

Table 1: Recovery of Diazinon in Spiked Agricultural Samples

MatrixSpiking LevelRecovery (%)Analytical MethodReference
Soil1x and 10x LOQ100.2 - 108.7Not Specified
Bovine Rumen ContentNot Specified95GC/FPD[4]
Bovine LiverNot Specified88GC/FPD[4]
Animal Fat0.4 ppm90GC/FPD[4]
Water1 ppb89GC/MS (SIM)[4]
Soil20 ppb103GC/MS (SIM)[4]
PeachesNot Specified92.5 - 106.2UHPLC[5]
CherriesNot Specified92.0 - 102.0UHPLC[5]
Napa CabbageNot Specified101 - 112HPLC-UV
SoybeansNot Specified83 - 109GC-IDMS[6]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Diazinon

MatrixLODLOQAnalytical MethodReference
Bovine Liver & Rumen0.01–0.05 μg/g-GC/FPD[4]
Water0.13 µg/L-GC/NPD[2]
Soil-4.59 - 15.91 ng/mLGC-MS[7]
Soil (Humic)28.6 ng/g (GC-FID)14.3 ng/g (GC/MS)GC-FID / GC-MS[7]
Water0.025 µg/kg-GC/MS (SIM)[4]

Experimental Protocols

The following are detailed protocols for the extraction and analysis of diazinon in agricultural samples using this compound as an internal standard. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective sample preparation technique.

Protocol 1: Analysis of Diazinon in High-Water-Content Crops (e.g., Fruits and Vegetables) using QuEChERS and LC-MS/MS

This protocol is suitable for matrices such as leafy greens, tomatoes, grapes, and citrus fruits.

1. Sample Preparation and Homogenization:

  • Weigh a representative 10-15 g portion of the chopped and homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (B52724).

  • Fortify the sample with an appropriate amount of this compound internal standard solution.

  • Add 10 mL of water for samples with low moisture content to ensure a total volume of ~10 mL of water.

  • Vigorously shake the tube for 1 minute.

2. Extraction and Partitioning:

  • Add the QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate) to the centrifuge tube.

  • Immediately cap and shake vigorously for 1 minute to prevent the agglomeration of salts.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE centrifuge tube.

  • The d-SPE tube should contain a sorbent mixture appropriate for the sample matrix. For general high-water-content crops, a mixture of 150 mg anhydrous MgSO₄ and 25 mg Primary Secondary Amine (PSA) is suitable.

  • For samples with high pigment content (e.g., spinach, kale), add 7.5 mg of Graphitized Carbon Black (GCB) to the d-SPE tube. For samples with high fat content, add 50 mg of C18 sorbent.

  • Vortex the d-SPE tube for 30 seconds.

  • Centrifuge at ≥5000 rcf for 5 minutes.

4. LC-MS/MS Analysis:

  • Transfer the cleaned extract into an autosampler vial.

  • The extract can be directly injected or diluted with an appropriate mobile phase if necessary.

  • Analyze the sample using a validated LC-MS/MS method with optimized parameters for diazinon and this compound.

Protocol 2: Analysis of Diazinon in Soil using GC-MS

1. Sample Preparation and Extraction:

  • Weigh 10 g of sieved, homogenized soil into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Fortify the sample with an appropriate amount of this compound internal standard solution.

  • Vigorously shake the tube for 2 minutes.

  • Add the QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE centrifuge tube containing 150 mg anhydrous MgSO₄ and 50 mg PSA. For soils with high organic matter, the addition of C18 sorbent may be beneficial.

  • Vortex the d-SPE tube for 30 seconds.

  • Centrifuge at ≥5000 rcf for 5 minutes.

3. GC-MS Analysis:

  • Transfer the cleaned extract into a GC vial.

  • Analyze the sample using a validated GC-MS method with a suitable column (e.g., DB-5ms) and optimized temperature program.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_quechers QuEChERS cluster_analysis Analysis Homogenization 1. Sample Homogenization (10-15g) Fortification 2. Fortification with This compound Homogenization->Fortification Add Internal Standard Extraction 3. Acetonitrile Extraction Fortification->Extraction Salting_out 4. Salting Out & Partitioning Extraction->Salting_out Add QuEChERS Salts dSPE 5. Dispersive SPE Cleanup Salting_out->dSPE Transfer Supernatant LCMS 6a. LC-MS/MS Analysis dSPE->LCMS High Water Content Crops GCMS 6b. GC-MS Analysis dSPE->GCMS Soil & Other Matrices

Caption: Experimental workflow for Diazinon analysis using QuEChERS.

signaling_pathway cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) Neurotransmitter AChE Acetylcholinesterase (AChE) Enzyme ACh->AChE Degraded by Receptor Postsynaptic Receptor ACh->Receptor Binds to Hydrolysis Hydrolysis AChE->Hydrolysis Signal Continuous Signal Transmission Receptor->Signal Diazinon {Diazinon |Organophosphate} Diazinon->AChE Irreversibly Binds & Inhibits Inhibition Inhibition Binding Binding

Caption: Mechanism of Diazinon-induced acetylcholinesterase inhibition.

References

Application Note: Quantification of Diazinon in Biological Samples using Diazinon-d10 Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the quantitative analysis of Diazinon (B1670403) in biological matrices, such as plasma, urine, and tissue, utilizing Diazinon-d10 as an internal standard. The methodology is based on isotope dilution mass spectrometry (IDMS), a highly accurate and robust technique that corrects for matrix effects and variations in sample preparation. The primary analytical approaches covered are Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), both of which offer excellent sensitivity and selectivity for the detection of Diazinon. This document is intended for researchers, scientists, and drug development professionals requiring a reliable method for biomonitoring and toxicological studies of Diazinon exposure.

Introduction

Diazinon is an organophosphate insecticide that has been widely used in agriculture and for residential pest control.[1] Due to its potential toxicity to humans and wildlife, monitoring its presence in biological systems is of significant importance.[2] Since Diazinon is rapidly metabolized, the determination of the parent compound can provide evidence of recent exposure.[3][4] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification as it mimics the behavior of the analyte during sample preparation and analysis, thus compensating for any analyte loss.[5] This application note outlines validated methods for the extraction and quantification of Diazinon from biological samples.

Quantitative Data Summary

The following tables summarize the performance characteristics of the analytical methods for Diazinon quantification.

Table 1: Method Performance for Diazinon Quantification in Human Plasma

ParameterValueAnalytical MethodReference
Limit of Detection (LOD)5 µg/LGC-MS[2]
Limit of Quantification (LOQ)2 µg/LGC-MS[2]
Average Recovery22.8% - 31%GC-MS[2]
Linearity (Correlation Coefficient)0.992GC-MS[2]

Table 2: Method Performance for Diazinon Quantification in Human Urine

ParameterValueAnalytical MethodReference
Limit of Detection (LOD)0.60 ng/mLGC-MS/MS[6]
Limit of Quantification (LOQ)5 ng/mLGC-MS/MS[6]
Admission Concentrations125 - 251 µg/LGC-MS/MS[6][7]

Table 3: Method Performance for Diazinon Metabolite (G-27550) in Human Urine

ParameterValueSample PreparationAnalytical MethodReference
Limit of Quantification (LOQ)1.0 µg/LSPEGC/MSD[3][4]
Limit of Quantification (LOQ)0.50 µg/LSPE with LLEGC/MSD[3][4]
Average Recovery101.3%SPEGC/MSD[3][4]
Average Recovery100.8%SPE with LLEGC/MSD[3][4]
Limit of Detection (LOD)0.01 ng-GC/MSD[3][4]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Plasma and Urine

This protocol is a general guideline and may require optimization based on specific laboratory conditions and equipment.

Materials:

  • Biological sample (Plasma or Urine)

  • This compound internal standard solution (in a suitable solvent like methanol (B129727) or acetone)

  • 1M Acetic Acid

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • C18 Sep-Pak cartridges

Procedure:

  • Thaw biological samples to room temperature.

  • Spike a known volume of the sample (e.g., 0.2 mL) with the this compound internal standard solution to a final concentration appropriate for the expected analyte concentration range.[8]

  • Acidify the sample with 1M acetic acid to a pH of 5.0.[8]

  • Vortex the sample for 30 seconds and then centrifuge for 5 minutes at 1000 rpm.[8]

  • Condition a C18 Sep-Pak cartridge by passing 3 mL of acetonitrile followed by 3 mL of water.[8]

  • Load the supernatant from the centrifuged sample onto the conditioned cartridge.

  • Wash the cartridge with a suitable solvent to remove interferences (e.g., 5% methanol in water).

  • Elute the analyte and internal standard with an appropriate organic solvent (e.g., acetonitrile or ethyl acetate).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for LC-MS/MS or GC-MS/MS analysis.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final_prep Final Preparation Sample Biological Sample (Plasma/Urine) Spike Spike with This compound Sample->Spike Acidify Acidify to pH 5.0 Spike->Acidify Vortex_Centrifuge Vortex & Centrifuge Acidify->Vortex_Centrifuge Load Load Sample Vortex_Centrifuge->Load Condition Condition C18 Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS or GC-MS/MS Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction (SPE) workflow for biological samples.

Sample Preparation: Liquid-Liquid Extraction (LLE) for Plasma

Materials:

  • Human plasma sample

  • This compound internal standard solution

  • Extraction solvent (e.g., dichloromethane/2-propanol/heptane mixture)[2]

Procedure:

  • To a known volume of plasma, add the this compound internal standard.

  • Add the extraction solvent mixture.

  • Vortex vigorously for 1-2 minutes to ensure thorough mixing.

  • Centrifuge to separate the organic and aqueous layers.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a solvent compatible with the analytical instrument.

LLE_Workflow Start Plasma Sample Spike Add this compound Internal Standard Start->Spike Add_Solvent Add Extraction Solvent Spike->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Separate Separate Organic Layer Centrifuge->Separate Evaporate Evaporate to Dryness Separate->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis GC-MS or LC-MS/MS Analysis Reconstitute->Analysis

Caption: Liquid-Liquid Extraction (LLE) workflow for plasma samples.

Analytical Method: LC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 100 x 4.6 mm, 3.5 µm)[9]

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an additive like formic acid to improve ionization.

  • Flow Rate: 0.5 - 1.5 mL/min[9]

  • Injection Volume: 5 - 20 µL

  • Column Temperature: 30 - 40 °C

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Diazinon: Precursor ion (m/z) -> Product ion (m/z) (specific transitions to be optimized)

    • This compound: Precursor ion (m/z) -> Product ion (m/z) (specific transitions to be optimized)

  • Collision Energy and other MS parameters: To be optimized for maximum sensitivity.

Analytical Method: GC-MS/MS

Instrumentation:

  • Gas Chromatograph (GC)

  • Tandem Mass Spectrometer (MS/MS) with an electron ionization (EI) source

Chromatographic Conditions (Example):

  • Column: A capillary column suitable for pesticide analysis (e.g., DB-5ms).

  • Carrier Gas: Helium

  • Inlet Temperature: 250 - 280 °C

  • Oven Temperature Program: A temperature gradient to ensure good separation of analytes.

  • Injection Mode: Splitless

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electron Ionization (EI)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Diazinon: Precursor ion (m/z) -> Product ion (m/z) (specific transitions to be optimized)

    • This compound: Precursor ion (m/z) -> Product ion (m/z) (specific transitions to be optimized)

  • Collision Energy and other MS parameters: To be optimized for maximum sensitivity.

Signaling Pathway and Logical Relationships

The use of an isotopically labeled internal standard is a cornerstone of accurate quantification in mass spectrometry. The following diagram illustrates the logical relationship in this analytical approach.

IDMS_Logic cluster_sample In the Sample cluster_process During Sample Processing & Analysis cluster_detection At the Detector (MS) cluster_quant Quantification Analyte Diazinon (Analyte) Process_Loss Identical Physical & Chemical Behavior Leads to Proportional Loss Analyte->Process_Loss IS This compound (Internal Standard) IS->Process_Loss Ratio Measure Ratio of Analyte Signal to IS Signal Process_Loss->Ratio Quantification Accurate Quantification (Corrected for losses and matrix effects) Ratio->Quantification

Caption: Isotope Dilution Mass Spectrometry (IDMS) logical workflow.

Conclusion

The methods described in this application note provide a robust and reliable framework for the quantification of Diazinon in biological samples. The use of this compound as an internal standard in conjunction with either LC-MS/MS or GC-MS/MS ensures high accuracy and precision, making these protocols suitable for a wide range of research and monitoring applications. Proper method validation in the end-user's laboratory is recommended to ensure optimal performance.

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Matrix Effects with Diazinon-d10

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively minimizing matrix effects in the analysis of Diazinon using its deuterated internal standard, Diazinon-d10. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of Diazinon?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as Diazinon, by co-eluting compounds from the sample matrix.[1] This can lead to either signal suppression or enhancement, resulting in inaccurate quantification of the analyte.[1][2] In complex matrices like food and environmental samples, these effects can be significant and variable, compromising the reliability of analytical results.[3][4]

Q2: How does using this compound as an internal standard help minimize matrix effects?

A2: this compound is a stable isotope-labeled (SIL) internal standard for Diazinon.[5] Since it is chemically almost identical to Diazinon, it co-elutes and experiences the same matrix effects.[6][7] By adding a known amount of this compound to the sample at the beginning of the sample preparation process, any signal suppression or enhancement that affects Diazinon will also affect this compound to a similar extent.[8] The analytical instrument, typically a mass spectrometer, can differentiate between the two compounds based on their mass difference. By calculating the ratio of the analyte signal to the internal standard signal, the variations caused by matrix effects can be effectively compensated for, leading to more accurate and precise quantification.[5]

Q3: When should I add this compound to my samples?

A3: For optimal results, this compound should be added to the sample at the very beginning of the sample preparation procedure, before any extraction or cleanup steps.[9] This ensures that the internal standard experiences the same potential losses and matrix effects as the native Diazinon throughout the entire analytical process.

Q4: What is the recommended concentration of this compound to use?

A4: The concentration of this compound should be similar to the expected concentration of Diazinon in your samples. A general guideline is to add the internal standard at a concentration that falls within the mid-range of your calibration curve.

Troubleshooting Guide

This guide addresses specific issues that you may encounter when using this compound to minimize matrix effects.

Problem Potential Cause Troubleshooting Steps
High variability in this compound signal across samples Inconsistent addition of the internal standard.- Ensure precise and consistent volumetric addition of the this compound spiking solution to all samples, standards, and quality controls. - Use a calibrated pipette and verify its accuracy and precision. - Prepare a fresh spiking solution to rule out degradation or solvent evaporation.
Incomplete equilibration of the internal standard with the sample matrix.- Ensure thorough mixing (e.g., vortexing) after adding this compound to the sample. - Allow for a sufficient equilibration time before proceeding with the extraction.
Poor recovery of both Diazinon and this compound Suboptimal sample extraction.- Re-evaluate the extraction solvent and pH to ensure they are suitable for Diazinon. - Optimize the extraction time and temperature.
Inefficient cleanup leading to significant ion suppression.- Evaluate the dispersive solid-phase extraction (d-SPE) sorbents used in the QuEChERS method. For highly pigmented matrices, consider using graphitized carbon black (GCB). - Dilute the final extract to reduce the concentration of matrix components.[3]
Analyte (Diazinon) peak detected in blank samples (carryover) Contamination of the analytical system from a high-concentration sample.- Inject a solvent blank after a high-concentration sample to check for carryover. - Optimize the injector wash procedure by using a stronger solvent or increasing the wash volume and duration.
Isotopic contribution from this compound to the Diazinon signal The presence of a small amount of unlabeled Diazinon in the this compound standard.- Analyze the this compound standard solution alone to assess the level of unlabeled Diazinon. - If significant, subtract the contribution from the analyte signal or use a higher purity standard.
In-source fragmentation of this compound.- Optimize the mass spectrometer source conditions (e.g., collision energy) to minimize fragmentation.

Data Presentation

The use of an isotopically labeled internal standard like this compound generally provides better accuracy and precision compared to other methods for mitigating matrix effects, such as matrix-matched calibration. The following table summarizes the typical performance improvements observed when using an internal standard.

Parameter Without Matrix Effect Correction With Matrix-Matched Calibration With this compound Internal Standard
Accuracy (% Recovery) Can vary significantly (e.g., 50-150%) depending on the matrix.[5]Generally improved (e.g., 80-120%).[2]Typically the most accurate (e.g., 90-110%).[5]
Precision (% RSD) Often high (>20%).[5]Improved (<15%).[2]Generally the best (<10%).[5]
Linearity (R²) May be poor in the presence of strong matrix effects.Good.Excellent.[10]

Experimental Protocols

Key Experiment: Analysis of Diazinon in a Food Matrix using QuEChERS Extraction and GC-MS/MS with this compound Internal Standard

This protocol provides a detailed methodology for the extraction and analysis of Diazinon from a representative food matrix (e.g., spinach) using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

1. Sample Preparation (QuEChERS Extraction)

  • Homogenization: Homogenize 10-15 g of the spinach sample.

  • Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution) to the sample.

  • Hydration (for dry samples): If the matrix is dry, add an appropriate amount of water.

  • Extraction:

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant (e.g., 1 mL) to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA). For matrices with high chlorophyll (B73375) content, 50 mg of GCB can be included.

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 2 minutes.

  • Final Extract: The resulting supernatant is the final extract for GC-MS/MS analysis.

2. GC-MS/MS Analysis

  • Instrument: Gas chromatograph coupled to a tandem mass spectrometer.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • GC Column: A suitable capillary column for pesticide analysis (e.g., a mid-polarity column).

  • Oven Temperature Program: A programmed temperature ramp to separate Diazinon from other matrix components.

  • MS/MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Diazinon: Precursor ion m/z 304 → Product ions (e.g., m/z 179, 137).[10]

      • This compound: Precursor ion m/z 314 → Product ions (e.g., m/z 189, 147).

Visualizations

Experimental Workflow for Diazinon Analysis

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis sample Homogenized Sample spike Spike with this compound sample->spike extract Acetonitrile Extraction & Salting Out spike->extract centrifuge1 Centrifugation extract->centrifuge1 cleanup Dispersive SPE Cleanup centrifuge1->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 final_extract Final Extract centrifuge2->final_extract gcms GC-MS/MS Analysis final_extract->gcms data_processing Data Processing (Ratio of Diazinon/Diazinon-d10) gcms->data_processing result Accurate Quantification data_processing->result

Caption: Workflow for the analysis of Diazinon using QuEChERS and an internal standard.

Logical Relationship in Minimizing Matrix Effects

matrix_effect_minimization Logical Diagram of Matrix Effect Compensation cluster_problem The Problem cluster_solution The Solution matrix Sample Matrix Components matrix_effect Matrix Effect (Ion Suppression/Enhancement) matrix->matrix_effect analyte Diazinon analyte->matrix_effect ratio Calculate Peak Area Ratio (Analyte/IS) matrix_effect->ratio is This compound (Internal Standard) is->matrix_effect accurate_result Accurate Result ratio->accurate_result

References

Technical Support Center: Improving Extraction Recovery of Diazinon-d10

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the extraction recovery of Diazinon-d10 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low recovery of this compound during solid-phase extraction (SPE)?

A1: Low recovery of this compound during SPE can stem from several factors. One common issue is the breakthrough of the analyte during the sample loading step, which can occur if the sample solvent is too strong or the loading flow rate is too high.[1] Additionally, the analyte can be lost during the washing step if the wash solvent is too strong.[1] Incomplete elution is another major contributor to low recovery; this can happen if the elution solvent is too weak to displace the analyte from the sorbent.[2][3] Finally, matrix effects from complex samples can interfere with the binding of this compound to the SPE sorbent, leading to reduced retention and recovery.[2][4]

Q2: How does pH affect the extraction recovery of this compound?

A2: The pH of the sample can significantly influence the recovery of this compound, particularly in liquid-liquid extraction (LLE) and SPE. Diazinon (B1670403) is an organophosphorus pesticide that can degrade under certain pH conditions.[5] For instance, its degradation is pH-dependent, with varying half-lives at different pH levels.[5] For optimal extraction, it is crucial to adjust the sample pH to a level where this compound is stable and in a neutral, non-ionized form to ensure efficient partitioning into the organic solvent or retention on a non-polar SPE sorbent. One study on Diazinon extraction using dispersive liquid-liquid micro-extraction found optimal conditions at a pH of 6.[6]

Q3: Can the choice of extraction solvent impact the recovery of this compound in liquid-liquid extraction (LLE)?

A3: Yes, the choice of extraction solvent is critical in LLE. The solvent should have a high affinity for this compound and be immiscible with the sample matrix. For the extraction of organophosphorus pesticides like Diazinon, various organic solvents are used. A study on dispersive liquid-liquid micro-extraction of diazinon from human urine samples found that carbon tetrachloride was a suitable extraction solvent.[6] Another study on hollow fiber liquid-phase microextraction identified n-hexane as the optimal organic solvent.[7] It is important to select a solvent that provides a good partition coefficient for this compound, leading to a high enrichment factor and recovery.[6]

Q4: What is the QuEChERS method, and can it be used for this compound extraction?

A4: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique widely used for the analysis of pesticide residues in various matrices.[8] The method involves an acetonitrile (B52724) extraction followed by a cleanup step using dispersive solid-phase extraction (d-SPE). The QuEChERS method has been successfully applied for the extraction of Diazinon from various samples, with studies showing good recovery rates.[8][9] Given the chemical similarity, the QuEChERS method is also suitable for the extraction of this compound. The efficiency of the method can be influenced by the specific sorbents used in the cleanup step and the nature of the sample matrix.[8]

Troubleshooting Guides

Low Recovery in Solid-Phase Extraction (SPE)

Problem: You are experiencing low recovery of this compound when using a C18 SPE cartridge.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Analyte Breakthrough During Loading 1. Check Sample Solvent: Ensure the organic content of your sample solvent is low enough to allow for proper retention on the C18 sorbent.[1] 2. Reduce Flow Rate: A high flow rate during sample loading can prevent efficient binding. Try reducing the flow rate.[1][2] 3. Verify Sorbent Mass: Ensure the sorbent mass is sufficient for the sample volume and concentration.[1]
Analyte Loss During Washing 1. Evaluate Wash Solvent: The wash solvent may be too strong, causing the analyte to be eluted prematurely. Use a weaker wash solvent (e.g., a higher percentage of water).[1][3] 2. Check pH: Ensure the pH of the wash solvent is appropriate to keep this compound retained on the sorbent.[1]
Incomplete Elution 1. Increase Elution Solvent Strength: Use a stronger, less polar elution solvent or a combination of solvents to ensure complete elution from the C18 cartridge.[1][3] 2. Increase Elution Volume: Use a larger volume of the elution solvent in multiple smaller aliquots.[3] 3. Allow Soaking Time: Let the elution solvent soak the sorbent for a few minutes before eluting to improve recovery.[3]
Matrix Effects 1. Sample Pre-treatment: Incorporate a sample pre-treatment step (e.g., filtration, centrifugation) to remove interfering matrix components. 2. Use a Different Sorbent: If matrix interferences are significant, consider using a different type of SPE sorbent.
Inconsistent Recoveries in Liquid-Liquid Extraction (LLE)

Problem: You are observing variable and non-reproducible recovery rates for this compound with LLE.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Phase Separation 1. Centrifugation: Use centrifugation to achieve a clear separation between the aqueous and organic layers, especially if an emulsion has formed.[10] 2. Salt Addition: Add a salt (salting out) to the aqueous phase to increase its polarity and promote better separation.[6]
Suboptimal pH 1. pH Adjustment: Verify and adjust the pH of the aqueous sample to ensure this compound is in its neutral form for efficient partitioning into the organic solvent.[6]
Insufficient Extraction Time/Agitation 1. Optimize Extraction Time: Ensure sufficient time is allowed for the partitioning of this compound into the organic phase.[6] 2. Vigorous Mixing: Ensure thorough mixing of the two phases to maximize the surface area for mass transfer.
Solvent Volatility 1. Use a Keeper Solvent: If using a volatile extraction solvent, consider adding a small amount of a high-boiling "keeper" solvent to prevent loss of the analyte during solvent evaporation steps.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Water Samples

This protocol is a general guideline and may need optimization based on the specific sample matrix and analytical instrumentation.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to dry out.[1]

  • Sample Loading: Load the water sample (e.g., 100 mL, pH adjusted to ~6) onto the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove interfering substances.

  • Drying: Dry the cartridge by applying a vacuum for 10-15 minutes.

  • Elution: Elute the this compound from the cartridge with 5 mL of ethyl acetate (B1210297) or another suitable organic solvent. Collect the eluate.

  • Concentration and Analysis: The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for chromatographic analysis (e.g., GC-MS).

Protocol 2: Dispersive Liquid-Liquid Microextraction (DLLME) for this compound

This protocol is based on a published method for Diazinon and can be adapted for this compound.[6]

  • Sample Preparation: Take a 5 mL aliquot of the aqueous sample (e.g., urine) in a conical centrifuge tube. Adjust the pH to approximately 6.

  • Addition of Extraction Mixture: Prepare a mixture of a disperser solvent (e.g., 1.5 mL of methanol) and an extraction solvent (e.g., 150 µL of carbon tetrachloride).

  • Injection and Emulsion Formation: Rapidly inject the extraction mixture into the sample. A cloudy solution (emulsion) will form.

  • Centrifugation: Centrifuge the mixture (e.g., at 4000 rpm for 5 minutes). The extraction solvent containing the analyte will sediment at the bottom of the tube.[10]

  • Collection and Analysis: Collect the sedimented phase (the extract) using a microsyringe and inject it into the analytical instrument (e.g., HPLC).

Data Presentation

Table 1: Reported Recovery of Diazinon using Different Extraction Methods

Extraction Method Matrix Recovery (%) Reference
Solid-Phase Extraction (SPE)Human Blood87.92[4][11]
Solid-Phase Extraction (SPE)Distilled Water88.58[12][13]
Liquid-Liquid Extraction (LLE)Distilled Water96.60[12][13]
Dispersive Liquid-Liquid Microextraction (DLLME)Human Urine99[6]
QuEChERSPeach92.5 - 106.2
QuEChERSCherry92.0 - 102.0

Visualizations

SPE_Troubleshooting start Low this compound Recovery in SPE check_loading Check Sample Loading Step start->check_loading check_washing Check Washing Step start->check_washing check_elution Check Elution Step start->check_elution loading_cause Analyte Breakthrough? check_loading->loading_cause washing_cause Analyte Loss? check_washing->washing_cause elution_cause Incomplete Elution? check_elution->elution_cause loading_solution Decrease Solvent Strength Reduce Flow Rate loading_cause->loading_solution Yes washing_solution Use Weaker Wash Solvent washing_cause->washing_solution Yes elution_solution Increase Elution Solvent Strength Increase Volume / Soak Time elution_cause->elution_solution Yes

Caption: Troubleshooting workflow for low recovery in SPE.

LLE_Troubleshooting start Inconsistent this compound Recovery in LLE check_separation Check Phase Separation start->check_separation check_ph Check Sample pH start->check_ph check_mixing Check Mixing/Extraction Time start->check_mixing separation_cause Emulsion or Poor Separation? check_separation->separation_cause ph_cause pH Suboptimal? check_ph->ph_cause mixing_cause Insufficient Agitation? check_mixing->mixing_cause separation_solution Centrifuge Add Salt separation_cause->separation_solution Yes ph_solution Adjust pH to Neutral ph_cause->ph_solution Yes mixing_solution Increase Agitation Time/Intensity mixing_cause->mixing_solution Yes

Caption: Troubleshooting workflow for inconsistent LLE recovery.

References

Technical Support Center: Troubleshooting Signal Suppression of Diazinon-d10 in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals encountering signal suppression issues with Diazinon-d10 in their Liquid Chromatography-Mass Spectrometry (LC-MS) analyses. This resource provides in-depth troubleshooting guides and frequently asked questions to help you identify, understand, and mitigate these effects, ensuring the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is it a problem for this compound analysis?

A1: Signal suppression, a type of matrix effect, is the reduction of an analyte's signal intensity due to the presence of co-eluting compounds from the sample matrix.[1] In LC-MS, these interfering components can compete with the analyte of interest (in this case, this compound) for ionization in the MS source, leading to a decreased signal. This phenomenon can negatively impact the accuracy, sensitivity, and reproducibility of quantitative analyses.[2]

Q2: What are the common causes of signal suppression for this compound?

A2: The primary causes of signal suppression are co-eluting matrix components from the sample, such as salts, lipids, proteins, and other endogenous materials.[2] Other potential sources include contaminants introduced during sample preparation and mobile phase additives.[1][3] For organophosphorus pesticides like Diazinon, interactions with metal components in the HPLC system, such as the column housing, can also lead to signal loss.[4]

Q3: How can I determine if my this compound signal is being suppressed?

A3: A common method to assess signal suppression is the post-extraction spike method.[5] This involves comparing the response of this compound in a standard solution to its response when spiked into a blank matrix sample that has already undergone the extraction procedure. A lower signal in the matrix sample indicates suppression.[1] Another qualitative technique is the post-column infusion method, where a constant flow of this compound is introduced into the eluent after the analytical column.[6] A dip in the signal when a blank matrix extract is injected indicates the elution of interfering compounds.[6]

Q4: Can using this compound as an internal standard compensate for signal suppression?

A4: Yes, using a stable isotope-labeled internal standard (SIL-IS) like this compound is a highly effective strategy to compensate for matrix effects.[3] Since this compound is chemically identical to the non-labeled Diazinon, it will co-elute and experience similar ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved despite variations in signal intensity.

Troubleshooting Guides

Issue 1: Low or Inconsistent this compound Signal Intensity

This is often the primary indicator of signal suppression. The following steps can help you troubleshoot and resolve this issue.

Step 1: Evaluate Your Sample Preparation

Inadequate sample cleanup is a major contributor to matrix effects.[7] Consider optimizing your sample preparation protocol to remove interfering compounds.

  • Recommended Action: Implement or refine a sample cleanup technique such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[2] For complex matrices like food or environmental samples, techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) followed by a cleanup step can be very effective.[8][9]

Step 2: Optimize Chromatographic Conditions

Poor chromatographic separation can lead to the co-elution of matrix components with this compound.

  • Recommended Action: Adjust the mobile phase gradient, composition, or flow rate to improve the separation of this compound from interfering peaks. Using a column with a different stationary phase or dimensions can also provide better resolution. For organophosphorus compounds, consider using metal-free columns to prevent analyte adsorption and signal loss.[4]

Step 3: Dilute the Sample Extract

Reducing the concentration of matrix components injected into the LC-MS system is a straightforward way to minimize their impact.

  • Recommended Action: If your assay has sufficient sensitivity, diluting the final sample extract can significantly reduce signal suppression.[6][10] Studies have shown that a dilution factor of 15 to 40 can be sufficient to minimize matrix effects in many cases.[5][11]

Issue 2: Poor Reproducibility and Accuracy in Quantitative Results

Even if a signal is detected, suppression can lead to unreliable quantitative data.

Step 1: Implement Matrix-Matched Calibration

This technique helps to compensate for matrix effects by preparing calibration standards in a blank matrix that is identical to the sample matrix.[5]

  • Recommended Action: Prepare your calibration standards by spiking known concentrations of this compound into an extract of a blank matrix. This ensures that the standards and samples experience similar matrix effects, leading to more accurate quantification.

Step 2: Utilize an Appropriate Internal Standard

As mentioned, using a stable isotope-labeled internal standard is a robust approach to correct for signal suppression.

  • Recommended Action: Ensure that this compound is used as an internal standard for the quantification of Diazinon. The consistent ratio between the analyte and the SIL-IS allows for reliable measurement even with signal fluctuations.[3]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using the Post-Extraction Spike Method
  • Prepare a standard solution: Dissolve this compound in a pure solvent (e.g., acetonitrile (B52724) or mobile phase) at a known concentration.

  • Prepare a blank matrix extract: Extract a sample that does not contain this compound using your established sample preparation method.

  • Prepare a post-extraction spiked sample: Add a known amount of the this compound standard solution to the blank matrix extract to achieve the same final concentration as the standard solution.

  • Analyze the samples: Inject both the standard solution and the post-extraction spiked sample into the LC-MS system and record the peak areas.

  • Calculate the matrix effect:

    • Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100

    • A value below 100% indicates signal suppression, while a value above 100% indicates signal enhancement.

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)
  • Condition the SPE cartridge: Pass a suitable conditioning solvent (e.g., methanol) through the cartridge, followed by an equilibration solvent (e.g., water).

  • Load the sample: Load the pre-treated sample extract onto the SPE cartridge.

  • Wash the cartridge: Pass a wash solvent through the cartridge to remove interfering compounds.

  • Elute the analyte: Elute this compound from the cartridge using an appropriate elution solvent.

  • Evaporate and reconstitute: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS analysis.

Data Presentation

Table 1: Effect of Sample Preparation Technique on this compound Recovery and Matrix Effect

Sample Preparation MethodAverage Recovery (%)Relative Standard Deviation (%)Matrix Effect (%)
Protein Precipitation< 60> 2040-60 (Suppression)
Liquid-Liquid Extraction (LLE)70-90< 1570-90 (Suppression)
Solid-Phase Extraction (SPE)85-110< 1090-110 (Minimal Effect)
QuEChERS with dSPE70-120≤ 2080-110 (Minimal Effect)

Note: Data is a summarized representation from various studies and may vary depending on the specific matrix and experimental conditions.[1][8]

Table 2: Impact of Sample Dilution on Signal Suppression of Pesticides in Ginger Extracts

AnalytePeak Area (Original Sample)Peak Area (10x Dilution)% Signal Increase with Dilution
Cyromazine1,20010,500775%
Thiamethoxam25,000180,000620%
Pymetrozine8,00055,000588%

This table illustrates how diluting a complex matrix extract can significantly reduce ion suppression and increase the analyte signal. Data adapted from a study by Waters Corporation.[10]

Visualizations

IonSuppressionMechanism cluster_MS MS Ion Source Analyte This compound Droplet Charged Droplets Analyte->Droplet Co-elution Matrix Matrix Components Matrix->Droplet Suppression Competition for charge and surface area of droplets leads to reduced ionization of this compound GasPhaseIons Gas Phase Ions Droplet->GasPhaseIons Desolvation & Ionization Detector Mass Spectrometer Detector GasPhaseIons->Detector Detection Suppression->GasPhaseIons Suppression

Caption: Mechanism of ion suppression in the LC-MS ion source.

TroubleshootingWorkflow Start Start: Low/Inconsistent This compound Signal CheckSamplePrep Is sample cleanup adequate? Start->CheckSamplePrep OptimizeSamplePrep Optimize Sample Prep (SPE, LLE, QuEChERS) CheckSamplePrep->OptimizeSamplePrep No CheckChromatography Is chromatographic separation optimal? CheckSamplePrep->CheckChromatography Yes OptimizeSamplePrep->CheckChromatography OptimizeChroma Adjust Gradient/Column CheckChromatography->OptimizeChroma No CheckSensitivity Is assay sensitivity sufficient for dilution? CheckChromatography->CheckSensitivity Yes OptimizeChroma->CheckSensitivity DiluteSample Dilute Sample Extract CheckSensitivity->DiluteSample Yes UseIS Implement Matrix-Matched Calibration and/or Isotope-Labeled IS CheckSensitivity->UseIS No DiluteSample->UseIS End End: Signal Restored/ Accurate Quantification UseIS->End

Caption: Troubleshooting workflow for this compound signal suppression.

References

Preventing peak tailing of Diazinon-d10 in gas chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for troubleshooting gas chromatography (GC) analyses. This resource provides in-depth guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.

Troubleshooting Guide: Peak Tailing of Diazinon-d10

Peak tailing is a common chromatographic problem characterized by an asymmetrical peak shape, where the latter half of the peak is broader than the front half. This can lead to inaccurate quantification, reduced sensitivity, and poor resolution.[1] For organophosphorus pesticides like this compound, peak tailing is a frequent challenge due to their susceptibility to interactions with active sites within the GC system.[1][2][3][4]

Below is a systematic guide to diagnosing and resolving peak tailing issues with this compound.

Step 1: Initial Diagnosis

To determine the root cause of peak tailing, it is recommended to first inject a standard of a non-polar, inert compound (e.g., a hydrocarbon).

  • If the inert compound's peak also tails: The issue is likely mechanical or related to the physical setup of the GC system.

  • If the inert compound's peak is symmetrical while this compound tails: The problem is likely due to chemical interactions (active sites) within the system.[1]

Step 2: Addressing Potential Causes

Based on the initial diagnosis, follow the troubleshooting steps outlined in the appropriate section below.

Active sites are one of the primary causes of peak tailing for polar and sensitive compounds like organophosphorus pesticides.[1][2][3] These are typically exposed silanol (B1196071) groups on glass surfaces (liner, column) or metal surfaces that can adsorb the analyte.[1]

Potential ProblemRecommended Solution
Contaminated or Active Inlet Liner Replace the inlet liner with a new, deactivated liner. The use of a deactivated liner with quartz wool can help trap non-volatile matrix components and provide a more inert surface.[2]
Column Contamination Trim 15-30 cm from the front of the GC column to remove accumulated non-volatile residues that create active sites.[1] If the problem persists after trimming, the column may be degraded and require replacement.
Active Sites in the Flow Path Regularly replace the septum and ensure other components like the injection port seal are clean and properly installed.
Inadequate Column Deactivation Ensure the use of a highly deactivated column, such as a 5% phenyl-methylpolysiloxane stationary phase, which is well-suited for organophosphate analysis.[1][2]

Incorrect GC parameters and physical problems within the system can also lead to poor peak shape.[1]

Potential ProblemRecommended Solution
Incorrect Inlet Temperature An inlet temperature that is too low can cause slow vaporization, leading to band broadening and tailing. Conversely, a temperature that is too high can cause thermal degradation. A good starting point for organophosphorus pesticides is around 250 °C.[1] Optimize the temperature by injecting a standard at various temperatures (e.g., 230 °C, 250 °C, 270 °C) and observing the peak shape.
Improper Carrier Gas Flow Rate An incorrect flow rate can lead to poor chromatographic efficiency and peak broadening.[1] The optimal flow rate is dependent on the column dimensions and is typically provided by the column manufacturer. For many analyses, a flow rate of around 1.0 to 1.5 mL/min is a good starting point.
Poor Column Installation An improperly cut or installed column can create dead volume and turbulence in the flow path, leading to peak tailing. Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height in the injector and detector according to the manufacturer's instructions.
Column Overload Injecting a sample that is too concentrated can saturate the stationary phase, resulting in peak tailing.[5] Dilute the sample and re-inject to see if the peak shape improves.
Solvent Mismatch A mismatch between the polarity of the injection solvent and the stationary phase can cause poor peak shape.[6] Whenever possible, dissolve the sample in a solvent that is compatible with the stationary phase.

Data Presentation: Peak Shape for Organophosphorus Pesticides

CompoundTailing Factor (USP)
Dichlorvos0.95
Mevinphos0.77
Ethoprop0.96
Naled0.92
Phorate0.97
Demeton0.94
Diazinon0.96
Disulfoton0.97
Methyl parathion0.95
Ronnel0.96
Malathion0.94
Fenthion0.95
Chlorpyrifos0.96
Trichloronate0.97
Merphos0.92
Fensulfothion0.82
Bolstar0.95
Coumaphos0.97
This data is representative of a study using a TraceGOLD TG-5MS column with a deactivated, splitless quartz liner.[2] A tailing factor between 0.9 and 1.2 is generally considered excellent.

Experimental Protocols

Below are detailed methodologies for the analysis of Diazinon, which can be adapted for this compound.

Protocol 1: Analysis of Diazinon in Blood

This method is a multi-residue procedure for the detection of organophosphate pesticides in blood by GC-MS.[7][8]

1. Sample Preparation (Solid-Phase Extraction)

  • Extract pesticides from a 1 mL blood sample using acetonitrile (B52724).
  • Isolate the pesticides using a dual-layer, ENVI-Carb-II/PSA solid-phase extraction (SPE) cartridge.
  • Elute the pesticides from the SPE cartridge with a mixture of acetonitrile and toluene.
  • Evaporate the eluate to dryness under a stream of nitrogen.
  • Reconstitute the residue in a suitable solvent (e.g., acetonitrile:toluene).

2. GC-MS Parameters

  • GC System: Agilent 6890N or equivalent
  • Column: Agilent J&W DB-5ms Ultra Inert (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
  • Injector: Splitless mode at 250 °C
  • Oven Program:
  • Initial temperature: 40 °C (hold for 1 min)
  • Ramp 1: 50 °C/min to 110 °C
  • Ramp 2: 7 °C/min to 190 °C
  • Ramp 3: 12 °C/min to 285 °C (hold for 2 min)
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min
  • MS Detector: Mass spectrometer in full scan or SIM mode

Protocol 2: Analysis of Diazinon in Water

This method describes the analysis of Diazinon in pond water using GC with a nitrogen-phosphorus detector (NPD).[9]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a 250 mL water sample, add a saturated solution of sodium chloride.
  • Extract the Diazinon with dichloromethane (B109758).
  • Dry the dichloromethane extract over anhydrous sodium sulfate.
  • Evaporate the extract to dryness.
  • Dissolve the residue in hexane.

2. GC-NPD Parameters

  • GC System: Gas chromatograph equipped with a thermionic detector (NPD).
  • Column: A suitable capillary column for pesticide analysis (e.g., 5% phenyl-methylpolysiloxane).
  • Injector: Splitless mode.
  • Temperatures:
  • Injector: 250 °C
  • Detector: 300 °C
  • Oven Program: Temperature programming from an initial temperature to a final temperature suitable for the elution of Diazinon.
  • Carrier Gas: Helium.

Visualizations

Troubleshooting Workflow for Peak Tailing

G Troubleshooting Workflow for Peak Tailing cluster_0 Initial Diagnosis cluster_1 Problem Identification cluster_2 Troubleshooting Actions cluster_3 Resolution start Peak Tailing Observed for this compound inject_inert Inject Non-Polar Inert Standard start->inject_inert inert_tails Inert Standard Peak Tails? inject_inert->inert_tails physical_issue Likely Physical/Mechanical Issue inert_tails->physical_issue Yes chemical_issue Likely Chemical Issue (Active Sites) inert_tails->chemical_issue No check_install Check Column Installation & Cut physical_issue->check_install check_temp Optimize Inlet Temperature physical_issue->check_temp check_flow Verify Carrier Gas Flow Rate physical_issue->check_flow replace_liner Replace Inlet Liner chemical_issue->replace_liner trim_column Trim Front of Column chemical_issue->trim_column check_consumables Check Septum & Seals chemical_issue->check_consumables end Symmetrical Peak Shape Achieved check_install->end check_temp->end check_flow->end replace_liner->end trim_column->end check_consumables->end

Caption: A logical workflow for diagnosing and resolving peak tailing issues in GC analysis.

Key Factors Influencing Peak Shape

G Key Factors Influencing GC Peak Shape cluster_system GC System cluster_method Method Parameters center Peak Shape (Symmetry & Width) Inlet Inlet (Liner, Temp, Septum) Inlet->center Column Column (Phase, Condition, Installation) Column->center CarrierGas Carrier Gas (Flow Rate, Purity) CarrierGas->center Injection Injection (Volume, Speed, Solvent) Injection->center Oven Oven Program (Initial Temp, Ramps) Oven->center

Caption: A diagram illustrating the primary factors that can affect peak shape in gas chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing even with a new column?

A1: Peak tailing with a new column can still occur due to several factors. The most common culprits are active sites in other parts of the system, such as the inlet liner or injection port seals.[1] Even a new column can be contaminated quickly if dirty samples are injected. Also, ensure the column is installed correctly, as a poor cut or incorrect placement in the inlet can cause peak distortion.[1]

Q2: What is the ideal inlet temperature for this compound analysis?

A2: For many organophosphorus pesticides, including Diazinon, an inlet temperature of around 250 °C is a good starting point.[1] However, the optimal temperature may vary depending on your specific instrument and method conditions. It is advisable to perform a temperature optimization study (e.g., testing at 230 °C, 250 °C, and 270 °C) to find the temperature that provides the best peak shape without causing degradation of the analyte.

Q3: Can the injection solvent affect the peak shape of this compound?

A3: Yes, the choice of solvent can significantly impact peak shape. Injecting a sample in a solvent that is not compatible with the polarity of the GC column's stationary phase can lead to peak distortion, including tailing or splitting.[6] For non-polar columns like a DB-5ms, using a more non-polar solvent is generally preferred.

Q4: How often should I replace the inlet liner and septum?

A4: The frequency of replacement depends on the cleanliness of your samples and the number of injections. For routine analysis with relatively clean samples, replacing the septum daily or after every 100 injections is a good practice. The inlet liner should be inspected regularly and replaced when signs of contamination (discoloration, residue) are visible, or when peak shape begins to deteriorate.

Q5: What is "column bleed" and can it cause peak tailing?

A5: Column bleed is the natural degradation of the stationary phase at elevated temperatures, which can lead to a rising baseline, especially during temperature programming. While column bleed itself doesn't directly cause peak tailing, a degraded column with active sites exposed due to bleed will likely cause tailing for sensitive compounds like this compound. Using low-bleed columns and operating within the recommended temperature limits can minimize this effect.

References

Sources of contamination for Diazinon-d10 standards.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diazinon-d10 internal standards. The following information is designed to help you identify and resolve potential sources of contamination and other issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of the organophosphate insecticide Diazinon, where ten hydrogen atoms have been replaced with deuterium (B1214612) atoms. It is commonly used as an internal standard in analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of Diazinon.[1] Because this compound is chemically and physically very similar to Diazinon, it behaves similarly during sample preparation, extraction, and analysis. This helps to correct for variations in sample handling and instrument response, leading to more accurate and precise quantification of the target analyte (Diazinon).

Q2: What are the primary sources of contamination for this compound standards?

Sources of contamination for this compound standards can be broadly categorized as follows:

  • Isotopic Impurity: The this compound standard itself may contain a small percentage of unlabeled Diazinon.[2] This can lead to an overestimation of the native Diazinon in your samples.

  • Cross-Contamination: Contamination can occur from various sources in the laboratory, including glassware, syringes, solvents, and the GC-MS system itself, especially if the equipment has been previously used for high-concentration samples of Diazinon.

  • Degradation of the Standard: this compound, like its non-deuterated counterpart, can degrade over time due to improper storage or handling. Exposure to light, high temperatures, and acidic or basic conditions can lead to the formation of degradation products that may interfere with the analysis.[3]

  • Matrix Effects: Components of the sample matrix can co-elute with Diazinon and this compound, causing signal suppression or enhancement in the mass spectrometer's ion source.[4][5][6]

Q3: How should this compound standards be properly stored and handled?

To maintain the integrity of your this compound standards, follow these best practices:

  • Storage Temperature: Store the standard at the recommended temperature, typically refrigerated at 2-8°C.[7]

  • Protection from Light: Keep the standard in an amber vial or otherwise protected from light to prevent photodegradation.[7]

  • Original Container: Store the standard in its original container to avoid contamination and ensure the label with critical information remains intact.

  • Inert Atmosphere: For long-term storage, especially after opening, consider storing under an inert gas to prevent oxidation.

  • Handling: Use clean, dedicated glassware and syringes when preparing solutions to avoid cross-contamination.

Troubleshooting Guides

Issue 1: Inaccurate Quantification - High Bias in Results

Symptom: The calculated concentration of Diazinon in your samples is consistently higher than expected, particularly at low concentrations.

Potential Cause: The most likely cause is the presence of unlabeled Diazinon as an impurity in your this compound internal standard.[2]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for high bias in Diazinon quantification.

Experimental Protocol: Assessing Contribution of Unlabeled Analyte

  • Review Certificate of Analysis (C of A): Obtain the C of A for your lot of this compound standard. Note the specified isotopic purity. For example, a purity of 99% deuterated forms means there could be up to 1% of unlabeled Diazinon.

  • Prepare a High-Concentration IS Solution: Prepare a solution containing only the this compound internal standard at a concentration you would typically use in your analytical run.

  • Acquire Mass Spectra: Analyze this solution using your GC-MS method in full scan mode.

  • Examine Mass Spectra: Look for the molecular ion of unlabeled Diazinon (m/z 304) and compare its abundance to the molecular ion of this compound (m/z 314). This will give you a qualitative idea of the level of isotopic impurity.

  • Quantitative Impact Assessment:

    • Inject a blank sample (matrix without the analyte) spiked with the internal standard.

    • Quantify the response at the retention time and m/z of the unlabeled Diazinon.

    • Compare this response to the response of your lower limit of quantification (LLOQ) standard. If the response from the impurity is more than 20% of the LLOQ response, it is considered a significant interference.[2]

Issue 2: Poor Reproducibility and Drifting Internal Standard Signal

Symptom: The peak area of the this compound internal standard is inconsistent across a batch of samples, leading to high variability in your results.

Potential Causes:

  • Isotopic Exchange (Back-Exchange): Deuterium atoms on the this compound molecule are exchanged with hydrogen atoms from the solvent or sample matrix.[8][9]

  • Degradation of the Standard: The this compound may be degrading during sample preparation or in the GC inlet. Diazinon is susceptible to degradation at high temperatures and in acidic or basic conditions.[3]

  • Matrix Effects: Variable matrix components in different samples can cause inconsistent ion suppression or enhancement of the internal standard signal.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent internal standard signal.

Experimental Protocol: Assessing Internal Standard Stability

  • Prepare Stability Samples: Prepare solutions of this compound in your typical sample diluent and mobile phase.

  • Time-Course Analysis: Analyze these solutions immediately after preparation (T=0) and then at several time points over a 24-48 hour period, storing them under the same conditions as your prepared samples.

  • Monitor Signal Response: Plot the peak area of this compound versus time. A significant and consistent decrease in the signal suggests instability (degradation or isotopic exchange).

  • Mass Spectral Analysis: Acquire full scan mass spectra at each time point to look for the appearance of degradation products or an increase in the signal of partially deuterated or unlabeled Diazinon.

Issue 3: Co-elution of Diazinon and this compound with Matrix Interferences

Symptom: Poor peak shape, suppressed or enhanced signal for both the analyte and internal standard, and inaccurate results.

Potential Cause: Co-eluting matrix components are interfering with the ionization of both Diazinon and this compound. Even with a deuterated internal standard, significant matrix effects can lead to inaccurate quantification if the suppression or enhancement is not consistent across the chromatographic peak.[5][6]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for matrix interference issues.

Experimental Protocol: Evaluation of Matrix Effects

  • Prepare Two Sets of Samples:

    • Set A (Pre-extraction Spike): Spike a blank matrix sample with a known concentration of Diazinon and this compound before the extraction process.

    • Set B (Post-extraction Spike): Extract a blank matrix sample. Spike the final, clean extract with the same known concentration of Diazinon and this compound.

  • Prepare a Neat Standard: Prepare a standard in a clean solvent at the same concentration as the spiked samples.

  • Analyze and Compare: Analyze all three samples and compare the peak areas of the analyte and internal standard.

  • Calculate Matrix Effect and Recovery:

    • Recovery (%) = (Peak Area in Set A / Peak Area in Set B) * 100

    • Matrix Effect (%) = ((Peak Area in Set B / Peak Area in Neat Standard) - 1) * 100

    • A matrix effect value greater than 20% (enhancement) or less than -20% (suppression) indicates a significant matrix effect.

Data Presentation

Table 1: Summary of Potential Contamination Sources and Their Impact

Source of ContaminationPotential Impact on Diazinon QuantificationRecommended Action
Isotopic Impurity (Unlabeled Diazinon in IS) Positive bias (overestimation)Verify with C of A; use a higher purity standard if necessary.
System Carryover Positive bias, poor reproducibilityImplement a robust cleaning protocol for the GC-MS system.
Contaminated Solvents/Reagents Positive bias, extraneous peaksUse high-purity solvents; analyze solvent blanks.
Degradation of this compound Negative bias (underestimation of IS leads to overestimation of analyte) or interference from degradation productsStore standards properly; check for degradation products in mass spectra.
Isotopic Exchange (H/D Exchange) Negative bias (underestimation of IS leads to overestimation of analyte)Use aprotic solvents where possible; evaluate stability of the deuterated label.
Matrix Effects (Ion Suppression/Enhancement) Inaccurate and irreproducible resultsOptimize sample cleanup; use matrix-matched calibration standards.

Table 2: Purity Specifications for a Typical this compound Standard

ParameterSpecificationReference
Chemical Purity (by GC) ≥97.5%
Isotopic Purity ≥99% deuterated forms (d1-d10)[1]
Isotopic Enrichment ≥95 atom % D

References

Technical Support Center: Diazinon-d10 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability of Diazinon-d10 stock solutions, including troubleshooting for common analytical issues and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound stock solutions?

For optimal long-term stability, it is recommended to store this compound stock solutions at or below -20°C in a tightly sealed, amber glass vial to protect from light.[1][2][3] For shorter-term storage (up to 36 months), refrigeration at 2-8°C or ≤ 10°C is also acceptable, particularly for solutions in acetonitrile (B52724).[4][5]

Q2: Which solvent is best for preparing this compound stock solutions?

Aprotic solvents such as acetone, ethyl acetate, and toluene (B28343) have been shown to be suitable for long-term storage of organophosphate pesticide standards.[1][2] Acetonitrile is also a common and acceptable solvent, with commercial standards available in this solvent.[4] While methanol (B129727) is used, some sources suggest that aprotic solvents may be preferred for long-term stability of organophosphates. A 10 mg/ml solution in methanol is commercially available with a reported stability of at least 4 years at -20°C.[3]

Q3: How long can I expect my this compound stock solution to be stable?

When stored properly at ≤ -20°C, this compound stock solutions can be stable for several years.[1][2][3] Studies on a wide range of pesticides, including organophosphates, have shown stability for 2 to 8 years.[2] Commercial this compound solutions in acetonitrile are reported to have a shelf life of up to 36 months when stored at 10°C or colder.[4] A solution in methanol is reported to be stable for at least 4 years at -20°C.[3]

Q4: What are the common degradation products of Diazinon (B1670403)?

The primary degradation products of diazinon include diazoxon (B46664) and hydroxydiazinon.[6][7] Hydrolysis of the ester moiety is a common degradation pathway.[6]

Q5: How can I check the stability of my this compound stock solution?

The stability of a stored stock solution should be verified by comparing it against a freshly prepared standard of the same concentration. This is typically done using chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A significant decrease in the peak area of the stored solution compared to the fresh solution indicates degradation.

Data Presentation: Long-Term Stability of this compound Stock Solutions

The following table summarizes the expected stability of this compound stock solutions under various storage conditions based on available data for diazinon and other organophosphate pesticides.

SolventConcentration (µg/mL)Storage TemperatureDurationExpected StabilityReference(s)
Acetonitrile100≤ 10°C36 monthsHigh[4]
Methanol10,000-20°C≥ 4 yearsHigh[3]
Acetone1,000≤ -20°C2 - 8 yearsHigh[1][2]
Ethyl Acetate1,000≤ -20°C2 - 8 yearsHigh[1][2]
Toluene1,000≤ -20°C2 - 8 yearsHigh[1][2]

Note: The stability data for Acetone, Ethyl Acetate, and Toluene are based on a study of 118 pesticides amenable to GC analysis, which included organophosphates. While this provides a strong indication of stability, specific long-term quantitative data for this compound in these solvents was not found.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (100 µg/mL)

Materials:

  • This compound (neat material, ≥97.5% purity)[5]

  • High-purity solvent (e.g., acetonitrile, acetone, ethyl acetate)

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 10 mL, 100 mL)

  • Calibrated micropipettes

  • Amber glass vials with PTFE-lined screw caps

Procedure:

  • Allow the container of neat this compound to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh approximately 10 mg of this compound into a clean weighing boat.

  • Carefully transfer the weighed material into a 100 mL Class A volumetric flask.

  • Add a small amount of the chosen solvent to dissolve the this compound.

  • Once dissolved, fill the flask to the mark with the solvent.

  • Stopper the flask and invert it at least 20 times to ensure the solution is homogeneous.

  • Transfer the stock solution to a labeled amber glass vial for storage. The label should include the compound name, concentration, solvent, preparation date, and initials of the preparer.

  • Store the stock solution at ≤ -20°C.

Protocol for Assessing Long-Term Stability of this compound Stock Solution

Materials:

  • Stored this compound stock solution

  • Freshly prepared this compound stock solution (as a control)

  • Calibrated analytical instrumentation (GC-MS or LC-MS/MS)

  • Volumetric flasks and pipettes for preparing working solutions

Procedure:

  • At each time point (e.g., 6 months, 1 year, 2 years), retrieve the stored stock solution from the freezer and allow it to equilibrate to room temperature.

  • Prepare a fresh stock solution of this compound at the same concentration as the stored solution.

  • Prepare a series of working standards from both the stored and the fresh stock solutions.

  • Analyze the working standards from both solutions using a validated GC-MS or LC-MS/MS method.

  • Inject each sample multiple times (n≥5) to ensure reproducibility.

  • Compare the average peak area response of the stored solution to the fresh solution. A statistically significant decrease (e.g., >5-10%) in the response of the stored solution indicates degradation.

  • Visually inspect the stored solution for any signs of precipitation or discoloration.

Troubleshooting Guides

GC-MS Analysis
IssuePossible Cause(s)Troubleshooting Steps
No Peak or Low Signal No sample injected; incorrect instrument parameters; leak in the system; detector not turned on.Verify autosampler injection; check GC and MS parameters (injection volume, split ratio, temperatures, gas flows); perform a leak check; ensure the detector is on and functioning.[8][9]
Peak Tailing Active sites in the inlet liner or on the column; column contamination.Use a deactivated inlet liner; trim the first few centimeters of the column; replace the column if necessary.[8]
Peak Fronting Column overload; improper column installation.Dilute the sample; check for correct column installation in the inlet and detector.[10]
Split Peaks Improper column installation; sample solvent incompatible with the mobile phase.Reinstall the column correctly; ensure the sample is dissolved in a solvent compatible with the initial chromatographic conditions.[11]
High Baseline Noise Contaminated carrier gas; column bleed; contaminated detector.Use high-purity carrier gas with appropriate traps; condition the column; clean the detector.[9]
LC-MS/MS Analysis
IssuePossible Cause(s)Troubleshooting Steps
No Peak or Low Signal Clogged tubing or injector; incorrect MS parameters; ion source is dirty.Check for blockages in the LC flow path; verify MS parameters (ion source settings, collision energy); clean the ion source.[11]
Peak Tailing Secondary interactions with the stationary phase; column contamination.Adjust mobile phase pH or ionic strength; flush the column with a strong solvent; replace the column.[11]
Peak Broadening Large injection volume; extra-column volume.Reduce injection volume; use smaller inner diameter tubing.[11]
Split Peaks Partially blocked column frit; injection solvent stronger than the mobile phase.Back-flush the column (if permissible); dissolve the sample in the mobile phase.[11]
Ghost Peaks Carryover from previous injections; contaminated mobile phase or system.Inject a blank solvent run to check for carryover; use fresh, high-purity mobile phase; clean the injector and system.[12]

Mandatory Visualizations

Stability_Assessment_Workflow Workflow for this compound Stock Solution Stability Assessment cluster_prep Solution Preparation cluster_analysis Stability Testing cluster_decision Decision prep_stock Prepare this compound Stock Solution store_solution Store at specified conditions (e.g., -20°C) prep_stock->store_solution analyze Analyze stored and fresh solutions by GC-MS or LC-MS/MS store_solution->analyze time_point At each time point (e.g., 6, 12, 24 months) prep_fresh Prepare fresh control solution time_point->prep_fresh prep_fresh->analyze compare Compare peak areas analyze->compare decision Significant Degradation? compare->decision stable Solution is Stable Continue Storage decision->stable No unstable Solution is Unstable Discard and Prepare Fresh decision->unstable Yes

Caption: Workflow for assessing the stability of a this compound stock solution.

GCMS_Troubleshooting_Logic GC-MS Troubleshooting Logic for Common Peak Issues cluster_peak_shape Peak Shape Issues cluster_signal Signal Intensity Issues cluster_solutions_shape Potential Solutions cluster_solutions_signal Potential Solutions start Chromatographic Problem Observed peak_tailing Peak Tailing start->peak_tailing peak_fronting Peak Fronting start->peak_fronting split_peaks Split Peaks start->split_peaks no_peak No/Low Signal start->no_peak check_liner Check/Replace Inlet Liner peak_tailing->check_liner trim_column Trim Column peak_tailing->trim_column check_overload Reduce Sample Concentration peak_fronting->check_overload check_install Verify Column Installation peak_fronting->check_install split_peaks->check_install check_injection Verify Injection no_peak->check_injection check_leaks System Leak Check no_peak->check_leaks check_params Confirm Instrument Parameters no_peak->check_params

Caption: Logic diagram for troubleshooting common GC-MS peak shape and signal issues.

References

Technical Support Center: Optimizing MRM Transitions for Diazinon-d10

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Multiple Reaction Monitoring (MRM) transitions for Diazinon-d10.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is an isotope-labeled version of the organophosphate pesticide Diazinon, where ten hydrogen atoms on the diethoxy groups have been replaced by deuterium (B1214612). It is commonly used as an internal standard (IS) in quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the determination of Diazinon.[1][2]

The key advantages of using a stable isotope-labeled internal standard like this compound are:

  • Chemical Similarity: It is chemically almost identical to the analyte (Diazinon), meaning it behaves similarly during sample preparation, extraction, and chromatography.[3]

  • Mass Difference: Its higher mass allows it to be distinguished from the non-labeled analyte by the mass spectrometer.[3]

  • Correction for Variability: It helps to correct for variations in the analytical process, including extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification.[1][3]

Q2: What are the theoretical MRM transitions for this compound?

The precursor ion for this compound ([M+H]⁺) will have a mass-to-charge ratio (m/z) that is 10 units higher than that of unlabeled Diazinon due to the ten deuterium atoms. The molecular weight of this compound is approximately 314.4 g/mol .[2][4] Therefore, the protonated precursor ion will be around m/z 315.

The fragmentation pattern is expected to be similar to that of Diazinon. Common MRM transitions for unlabeled Diazinon can be used to predict the transitions for this compound. Since the deuterium labels are on the ethyl groups, fragments containing these groups will show a corresponding mass shift.

Table 1: Reported MRM Transitions for Diazinon and Predicted Transitions for this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Reference (for Diazinon)Predicted this compound Product Ion (m/z)
Diazinon305.0169.029[5]169.0 (No shift expected)
Diazinon305.0153.027[5]153.0 (No shift expected)
Diazinon304.1179.1Not Specified[6]179.1 (No shift expected)
Diazinon304.1162.1Not Specified[6]162.1 (No shift expected)
Diazinon30417910[7]179 (No shift expected)

Note: The most abundant product ions for Diazinon typically result from the cleavage of the phosphate (B84403) ester bond, leaving the pyrimidinyl moiety. As the deuterium labels are on the diethyl groups, these primary fragments are not expected to show a mass shift. However, optimization is crucial to confirm the most intense and specific transitions for your instrument and conditions.

Q3: How do I experimentally determine the optimal MRM transitions for this compound?

The process involves infusing a standard solution of this compound into the mass spectrometer and systematically optimizing the parameters. This includes selecting the precursor ion, identifying the most intense and specific product ions, and optimizing the collision energy for each transition.[8] A detailed protocol is provided in the "Experimental Protocols" section below.

Troubleshooting Guides

Q4: I am seeing a weak or no signal for my this compound precursor ion. What should I do?

A weak or absent precursor ion signal is a common issue in mass spectrometry.[9]

  • Check Sample Concentration: Ensure your this compound standard solution is at an appropriate concentration for direct infusion. If it's too dilute, you may not observe a strong signal.[9]

  • Verify Instrument Tuning and Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is operating at peak performance. Incorrect calibration can lead to mass errors and poor sensitivity.[9]

  • Optimize Ion Source Parameters: The choice and settings of the ionization source (e.g., Electrospray Ionization - ESI) are critical. Systematically adjust parameters like spray voltage, ion source temperature, and gas flows to maximize the ionization efficiency for this compound.[10][9]

  • Check for Adduct Formation: If you are using additives like ammonium (B1175870) formate (B1220265) in your mobile phase, this compound might form an adduct (e.g., [M+NH₄]⁺).[11] Scan a wider mass range to check for these potential adducts and consider optimizing them as the precursor ion.

Q5: My product ion signals are very low, even with a strong precursor ion. How can I improve them?

  • Optimize Collision Energy (CE): This is the most critical parameter for fragmentation. The optimal CE is the value that produces the highest intensity for a specific product ion. You must perform a collision energy optimization experiment by ramping the CE across a range (e.g., 5-50 V) and monitoring the intensity of potential product ions.[10][11]

  • Check Collision Gas Pressure: Ensure the collision gas (e.g., argon) pressure in the collision cell is set to the manufacturer's recommended level for optimal fragmentation.

  • Select the Right Product Ions: Not all fragments are produced with high abundance. Use the product ion scan to identify the most intense fragments and select those for MRM optimization. It is recommended to choose at least two product ions for each compound for quantification and confirmation.[11][12]

Q6: I am observing chromatographic peak splitting or broadening for this compound. What is the cause?

  • Injection Solvent Mismatch: Injecting a sample in a solvent that is much stronger than the initial mobile phase (e.g., 100% acetonitrile (B52724) into a highly aqueous mobile phase) can cause poor peak shape, especially for early eluting compounds.[13] Consider diluting the sample extract with the initial mobile phase.[13]

  • Column Contamination: Contaminants from the sample matrix or previous injections can build up on the analytical column, leading to peak shape issues.[9] Implement a proper column cleaning and regeneration procedure.

  • Chromatographic Conditions: The separation itself may need optimization. Adjusting the gradient, flow rate, or even the column chemistry can resolve peak shape problems.[10]

Q7: I suspect isotopic exchange is occurring with my this compound standard. How can I troubleshoot this?

Isotopic exchange occurs when deuterium atoms on the standard are replaced by hydrogen atoms from the solvent or sample matrix, which can compromise quantification.[3]

  • Evaluate Mobile Phase pH: Deuterium exchange can be catalyzed by strongly acidic or basic conditions.[3] If possible, adjust your mobile phase to be closer to neutral pH.

  • Check Solvent Purity: Trace amounts of protic impurities in deuterated solvents can sometimes affect the isotopic purity of the standard.[14]

  • Monitor for Mass Shifts: Analyze your standard over time and look for a decrease in the this compound signal (m/z 315) and a corresponding increase in the signal for partially deuterated or non-deuterated Diazinon (e.g., m/z 314, 313, or 305). A significant change indicates isotopic exchange.[3] While the labels on the alkyl groups of this compound are generally stable, this is a possibility to consider under harsh conditions.[3]

Experimental Protocols

Protocol: Experimental Optimization of MRM Transitions for this compound

This protocol outlines the steps to determine the optimal precursor ion, product ions, and collision energies for this compound using a triple quadrupole mass spectrometer.

1. Preparation of Standard Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
  • Prepare a working solution for infusion by diluting the stock solution to a final concentration of 0.1-1.0 µg/mL in a solvent compatible with your LC mobile phase (e.g., 50:50 acetonitrile:water).

2. Instrument Setup and Precursor Ion Identification:

  • Set up a direct infusion method using a syringe pump connected to the mass spectrometer's ion source. Infuse the working solution at a low flow rate (e.g., 5-10 µL/min).
  • Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the signal for the theoretical precursor ion of this compound ([M+H]⁺ at m/z ~315).
  • Perform a full scan in Q1 to confirm the exact m/z of the most abundant precursor ion.

3. Product Ion Identification:

  • Set the instrument to "Product Ion Scan" mode.
  • Select the confirmed precursor ion (m/z ~315) in Q1.
  • Scan a range of masses in Q3 (e.g., m/z 50-320) to identify all fragment ions produced at a moderate collision energy (e.g., 20-30 V).
  • Identify the most intense and structurally relevant product ions from the resulting spectrum.

4. Collision Energy (CE) Optimization:

  • Set the instrument to MRM mode.
  • For each promising product ion identified in the previous step, create a series of MRM transitions with the same precursor and product ion but with varying collision energies.
  • For example, for the transition 315 -> 179, set up multiple MRMs where the CE is ramped from 5 V to 50 V in increments of 2-5 V.
  • Infuse the standard solution again and acquire data.
  • Plot the intensity of each product ion against the collision energy. The CE value that gives the maximum intensity is the optimum CE for that specific transition.[11]

5. Final MRM Method:

  • Select at least two of the most intense and specific transitions with their optimized collision energies.[12] The transition with the highest signal-to-noise ratio is typically used for quantification, while the second is used as a qualifier.[12]
  • Record the final optimized parameters in a table.

Table 2: Template for Recording Optimized MRM Parameters for this compound

ParameterValue
Precursor Ion (m/z)
Transition 1 (Quantifier)
Product Ion (m/z)
Collision Energy (V)
Transition 2 (Qualifier)
Product Ion (m/z)
Collision Energy (V)
Dwell Time (ms)

Visualizations

MRM_Optimization_Workflow cluster_prep Step 1: Preparation cluster_infusion Step 2: Infusion & Source Optimization cluster_scans Step 3: Ion Identification cluster_optimization Step 4: Collision Energy Optimization cluster_final Step 5: Final Method prep Prepare this compound Standard (0.1-1.0 ug/mL) infuse Infuse Standard into MS prep->infuse tune_source Optimize Ion Source (Voltage, Temp, Gas) infuse->tune_source q1_scan Q1 Full Scan: Confirm Precursor Ion (m/z ~315) tune_source->q1_scan product_scan Product Ion Scan: Identify Fragments q1_scan->product_scan ce_opt Ramp Collision Energy for each Product Ion product_scan->ce_opt plot_data Plot Intensity vs. CE ce_opt->plot_data select_ce Select Optimal CE at Max Intensity plot_data->select_ce final_method Select Quantifier & Qualifier Transitions with Optimized Parameters select_ce->final_method

Caption: Workflow for the experimental optimization of MRM transitions.

Troubleshooting_Tree cluster_signal Signal Issues cluster_fragment Fragmentation Issues cluster_chroma Chromatography Issues cluster_isotope Isotope Issues start Problem Encountered no_signal Weak / No Signal? start->no_signal low_product Low Product Ion Signal? start->low_product bad_peak Poor Peak Shape? start->bad_peak iso_exchange Suspect Isotopic Exchange? start->iso_exchange check_conc Check Standard Concentration no_signal->check_conc check_tune Tune & Calibrate MS no_signal->check_tune opt_source Optimize Source Parameters no_signal->opt_source opt_ce Optimize Collision Energy low_product->opt_ce check_gas Check Collision Gas Pressure low_product->check_gas check_solvent Match Injection Solvent to Mobile Phase bad_peak->check_solvent clean_column Clean/Replace Column bad_peak->clean_column check_ph Evaluate Mobile Phase pH iso_exchange->check_ph monitor_mass Monitor for Mass Shifts Over Time iso_exchange->monitor_mass

Caption: Decision tree for troubleshooting common MRM optimization issues.

References

Best solvent for dissolving and storing Diazinon-d10.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Diazinon-d10 as an internal standard in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is readily soluble in a variety of common organic solvents. For analytical purposes, particularly for use in GC-MS or LC-MS, acetonitrile (B52724) and methanol (B129727) are highly recommended and are the solvents in which this compound is most commonly sold commercially.[1][2][3] Diazinon is also completely miscible with acetone, benzene, ethanol, toluene, and xylene, and is soluble in petroleum oils.[4][5]

Q2: How should I store my this compound stock solution?

A2: To ensure the long-term stability of your this compound stock solution, it is recommended to store it at -20°C for long-term storage.[2][6] For shorter-term storage, refrigeration at 4°C to 10°C is also acceptable.[1][3] A solution of this compound in methanol has been shown to be stable for at least 4 years when stored at -20°C.[2][6] Always store solutions in tightly sealed, amber glass vials to prevent solvent evaporation and photodegradation.

Q3: What is the solubility of this compound in water?

A3: this compound, similar to its non-deuterated counterpart, has very low solubility in water, typically in the range of 40 to 60 mg/L at 20°C.[3][4]

Q4: Can I use solvents other than acetonitrile or methanol?

A4: Yes, other solvents can be used depending on your specific application. Diazinon is miscible with a range of organic solvents, including acetone, ethanol, and various non-polar solvents.[4][5] However, for sensitive analytical applications like mass spectrometry, it is crucial to use a solvent that is compatible with your instrumentation and will not interfere with the analysis. Always use high-purity, analytical grade solvents.

Q5: Is this compound stable in solution?

A5: this compound is generally stable in aprotic organic solvents when stored properly. However, its stability in aqueous solutions is pH-dependent. Diazinon is more rapidly hydrolyzed in acidic conditions compared to neutral or alkaline conditions.[7] It is also sensitive to light, so protection from UV sources is recommended for long-term storage.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Peak area of this compound is inconsistent or decreasing over time. 1. Solvent Evaporation: The cap on the storage vial may not be properly sealed. 2. Degradation: The solution may have been stored improperly (e.g., at room temperature, exposed to light). 3. Adsorption: The analyte may be adsorbing to the surface of the storage container, especially at low concentrations.1. Ensure vials are tightly capped. Use vials with PTFE-lined caps (B75204) for a better seal. 2. Store stock solutions at -20°C in the dark. Prepare fresh working standards more frequently. 3. Use silanized glass vials for storing low-concentration standards to minimize adsorption.
Difficulty dissolving this compound solid. 1. Inappropriate Solvent: While highly soluble in many organic solvents, using a solvent of insufficient purity or with some water content might affect dissolution. 2. Low Temperature: Attempting to dissolve at a very low temperature may slow down the process.1. Use high-purity, anhydrous solvents like acetonitrile or methanol. 2. Allow the solid and solvent to reach room temperature before mixing. Gentle warming or sonication can aid dissolution, but be cautious to avoid solvent evaporation.
Contamination or extraneous peaks in the chromatogram. 1. Solvent Impurity: The solvent used for dissolution or dilution may be contaminated. 2. Contaminated Glassware: The vial or pipette tips used may not have been properly cleaned. 3. Cross-contamination: The internal standard may have been contaminated with other standards.1. Use fresh, high-purity solvent from a new bottle. 2. Use clean, sterile glassware or disposable pipette tips. 3. Prepare and handle the internal standard solution in a separate area from other high-concentration standards.

Data Presentation

Solubility of Diazinon

SolventSolubilityReference(s)
Water40 - 60 mg/L at 20°C[3][4]
AcetonitrileCompletely miscible[7]
MethanolSoluble (Commercially available as a 10 mg/mL solution)[2][6]
AcetoneCompletely miscible[4][5]
EthanolCompletely miscible[4][5]
BenzeneCompletely miscible[4][5]
TolueneCompletely miscible[4][5]
XyleneCompletely miscible[4][5]
Petroleum OilsSoluble[4][5]
ChloroformSlightly soluble[2][6]

Recommended Storage Conditions

Storage TypeTemperatureAdditional NotesReference(s)
Long-Term-20°CIn tightly sealed amber glass vials.[2][6]
Short-Term4°C to 10°CIn tightly sealed amber glass vials.[1][3]

Experimental Protocols

Protocol: Preparation of this compound Stock and Working Standards for GC-MS Analysis

This protocol outlines the steps for preparing a primary stock solution and subsequent working standards of this compound for use as an internal standard.

1. Preparation of Primary Stock Solution (e.g., 100 µg/mL)

  • Materials:

    • This compound (solid or neat oil)

    • High-purity acetonitrile (or methanol)

    • Class A volumetric flasks (e.g., 10 mL)

    • Analytical balance

    • Glass Pasteur pipette or syringe

    • Amber glass storage vials with PTFE-lined caps

  • Procedure:

    • Accurately weigh a suitable amount of this compound (e.g., 1 mg) using an analytical balance.

    • Quantitatively transfer the weighed this compound to a 10 mL volumetric flask.

    • Add a small amount of acetonitrile to dissolve the solid.

    • Once dissolved, fill the flask to the 10 mL mark with acetonitrile.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

    • Transfer the stock solution to a labeled amber glass vial for storage.

2. Preparation of Working Standard Solution (e.g., 1 µg/mL)

  • Materials:

    • 100 µg/mL this compound primary stock solution

    • High-purity acetonitrile (or other compatible solvent)

    • Class A volumetric flasks (e.g., 10 mL)

    • Calibrated micropipettes

  • Procedure:

    • Using a calibrated micropipette, transfer 100 µL of the 100 µg/mL primary stock solution into a 10 mL volumetric flask.

    • Dilute to the 10 mL mark with acetonitrile.

    • Cap the flask and invert it several times to ensure thorough mixing.

    • This working solution is now ready to be spiked into samples and calibration standards. It is recommended to prepare fresh working solutions from the stock solution as needed.

Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_analysis Sample Analysis weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve stock Prepare 100 µg/mL Stock dissolve->stock dilute Dilute Stock stock->dilute working Prepare 1 µg/mL Working Standard dilute->working spike Spike with Working Standard working->spike sample Prepare Sample & Calibrators sample->spike inject Inject into GC-MS spike->inject quantify Quantify Analyte inject->quantify

Caption: Workflow for the preparation and use of this compound internal standard.

logical_relationship cluster_solvent Solvent Choice cluster_factors Influencing Factors acetonitrile Acetonitrile solubility High Solubility acetonitrile->solubility stability Good Stability acetonitrile->stability compatibility Instrument Compatibility acetonitrile->compatibility methanol Methanol methanol->solubility methanol->stability methanol->compatibility other Other Organic Solvents other->solubility other->stability other->compatibility

Caption: Factors influencing the choice of solvent for this compound.

References

How to avoid degradation of Diazinon-d10 during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Diazinon-d10 during sample preparation.

Frequently Asked Questions (FAQs)

Q1: My this compound recovery is low and inconsistent. What are the most likely causes?

Low recovery of this compound, which is used as an internal standard for diazinon (B1670403) analysis, is typically due to degradation during sample preparation or storage. The primary factors leading to its breakdown are exposure to acidic conditions, elevated temperatures, and light. Microbial activity can also be a significant factor in environmental samples.[1][2]

Key Troubleshooting Checklist:

  • pH of Sample and Solvents: Verify that the pH of your sample and any aqueous solutions used during extraction are within a neutral range (pH 6-8), as diazinon is most stable in this window.[3] It hydrolyzes rapidly in acidic conditions (pH < 6) and also degrades under strongly alkaline conditions (pH > 10.4).[1][3]

  • Temperature Control: Ensure that samples are kept cool throughout the preparation process. Avoid exposing samples, extracts, and standard solutions to high temperatures.[1]

  • Light Exposure: Protect samples and extracts from direct sunlight and UV light, as photolysis can occur.[4][5] Use amber vials or work in a shaded area.

  • Sample Matrix: For soil or water samples, consider microbial degradation as a potential cause.[1][6] Minimize the time between sample collection and extraction.

  • Storage Conditions: Confirm that stock solutions and prepared samples are stored at appropriate temperatures, typically -20°C for long-term stability.[7]

Q2: How does pH critically affect the stability of this compound during extraction?

The pH is one of the most critical factors influencing this compound stability due to hydrolysis. The phosphorothioate (B77711) ester linkage in diazinon is susceptible to both acid- and base-catalyzed hydrolysis.[3][8]

  • Acidic Conditions (pH < 6): Hydrolysis is significantly accelerated. The half-life of diazinon in water at pH 5 is only 12 days, compared to 138 days at pH 7.[1][9] Acidic conditions can promote the formation of toxic by-products like tetraethyldithiopyrophosphate (Sulfotepp).[3][10]

  • Neutral Conditions (pH 6-8): this compound exhibits its greatest stability in this range.[3] For aqueous extractions like LLE or when using aqueous buffers, maintaining a neutral pH is crucial for preventing loss of the standard.

  • Alkaline Conditions (pH > 8): While more stable than in acidic media, the rate of hydrolysis increases again under strongly alkaline conditions (pH > 10.4).[3]

Quantitative Data Summary

The stability of this compound is highly dependent on environmental factors. The following tables summarize the quantitative impact of pH and temperature on its degradation.

Table 1: Effect of pH on Diazinon Half-Life in Water

pH ValueHalf-Life (at 25°C)Reference
466 days (in sandy loam)[4]
512 days[1][9]
7138-139 days[1][9]
977 days[9]
10153 days (in sandy loam)[4]

Data for non-deuterated Diazinon, which has stability characteristics nearly identical to this compound.

Table 2: Effect of Temperature on Diazinon Degradation

TemperatureRelative Degradation RateReference
10°CBase Rate[1][11]
21°C2 to 4 times faster than at 10°C[1][11]
>120°CRapid decomposition occurs[3]

Troubleshooting Guides

Issue: Degradation in Environmental Samples

Q3: I'm working with non-sterile soil and water samples. Could microbial activity be degrading my this compound standard?

Yes, microbial degradation is a primary pathway for diazinon dissipation in the environment.[1] Various bacteria (e.g., Pseudomonas, Flavobacterium) and fungi can utilize diazinon as a carbon source, breaking it down via enzymatic hydrolysis and oxidation.[2][6][8]

Mitigation Strategies:

  • Minimize Time: Process samples as quickly as possible after collection.

  • Freezing: If immediate processing is not possible, freeze the samples at -20°C or lower to halt microbial activity.

  • Sterilization (Method Dependent): For certain research applications, autoclaving or filtering the sample (for water) can be considered, but this may alter the chemical composition and is not suitable for all analytical goals.

Issue: Formation of Unexpected Peaks

Q4: I am observing unexpected peaks in my chromatogram that may be degradation products. What are they and how can I avoid them?

This compound can degrade into several products, with the most common being diazoxon-d10 and 2-isopropyl-6-methyl-4-hydroxypyrimidine (IMHP).[4]

  • Diazoxon: Formed through oxidative desulfurization, a process that can be initiated by UV light or microbial action.[4][12] Diazoxon itself is a potent acetylcholinesterase inhibitor.

  • IMHP (Oxypyrimidine): The primary hydrolysis product, formed when the ester bond is cleaved.[3][4]

  • Toxic Impurities (TEPP): In the presence of trace amounts of water and acidic conditions, highly toxic impurities like O,S-TEPP and S,S-TEPP can form.[3]

Prevention:

  • Control pH: Maintain neutral pH during extraction to minimize hydrolysis to IMHP.

  • Protect from Light: Use amber glassware and avoid exposure to direct sunlight to reduce the conversion to diazoxon.[5]

  • Use Anhydrous Conditions Where Possible: When handling standards or in non-aqueous steps, ensure solvents are dry to prevent the formation of TEPP impurities.

Experimental Protocols & Workflows

Protocol: Optimized Extraction to Minimize Degradation

This protocol is a generalized solid-phase extraction (SPE) method for water samples, incorporating best practices for stability.

1. Sample Collection and Storage:

  • Collect samples in amber glass bottles.

  • If not extracted immediately, store at 4°C for no longer than 48 hours. For longer storage, freeze at -20°C.[7]

  • Before extraction, allow the sample to thaw completely and equilibrate to room temperature.

2. pH Adjustment:

  • Measure the pH of the water sample.

  • If the pH is outside the 6.0-8.0 range, adjust it by adding dilute sodium hydroxide (B78521) or sulfuric acid dropwise.[13]

3. Fortification:

  • Spike the sample with an appropriate volume of your this compound internal standard solution. Mix gently.

4. Solid-Phase Extraction (SPE):

  • Condition an SPE cartridge (e.g., C18) according to the manufacturer's instructions, typically with methanol (B129727) followed by reagent water.

  • Load the sample onto the cartridge at a steady flow rate.

  • Wash the cartridge to remove interferences (e.g., with a small volume of water or a water/methanol mix).

  • Dry the cartridge thoroughly under vacuum or nitrogen stream.

  • Elute the analytes with an appropriate organic solvent (e.g., acetone, acetonitrile, or ethyl acetate).

5. Concentration and Reconstitution:

  • Concentrate the eluate under a gentle stream of nitrogen in a warm water bath (not to exceed 35°C).

  • Avoid evaporating to complete dryness.

  • Reconstitute the residue in a suitable solvent for your chromatographic analysis (e.g., hexane (B92381) or mobile phase).

6. Analysis:

  • Transfer the final extract to an amber autosampler vial.

  • Analyze promptly using GC-MS or LC-MS/MS.[14]

Visual Guides

Workflow cluster_prep Sample Preparation cluster_extract Extraction & Cleanup cluster_analysis Analysis Sample Collect Sample (Amber Glass) Store Store at 4°C (short-term) or -20°C (long-term) Sample->Store If needed AdjustpH Adjust pH to 6.0 - 8.0 Sample->AdjustpH Immediate Processing Store->AdjustpH Spike Spike with this compound AdjustpH->Spike SPE Solid-Phase Extraction (SPE) (Keep Cool) Spike->SPE Elute Elute with Organic Solvent SPE->Elute Concentrate Concentrate Under N2 (Temp < 35°C) Elute->Concentrate Reconstitute Reconstitute in Final Solvent Concentrate->Reconstitute Analyze Transfer to Amber Vial & Analyze Promptly Reconstitute->Analyze

Troubleshooting Start Low this compound Recovery? pH_Check Was sample/solvent pH in the 6-8 range? Start->pH_Check Temp_Check Were samples kept cool (< 25°C) and protected from light? pH_Check->Temp_Check Yes pH_Solution Adjust pH of all aqueous steps to neutral. Re-extract. pH_Check->pH_Solution No Microbe_Check Is the sample environmental (soil/water) and non-sterile? Temp_Check->Microbe_Check Yes Temp_Solution Maintain cold chain. Use amber vials. Re-extract. Temp_Check->Temp_Solution No Microbe_Solution Process samples immediately after collection or freeze until analysis. Microbe_Check->Microbe_Solution Yes Contact_Support If issues persist, check instrument calibration and standard integrity. Microbe_Check->Contact_Support No

DegradationPathways cluster_products cluster_factors Diazinon This compound Diazoxon Diazoxon-d10 UV UV Light / Oxidation Diazoxon->UV Microbes Microbial Enzymes Diazoxon->Microbes IMHP IMHP (Hydrolysis Product) Acid Acidic (pH < 6) or Alkaline (pH > 8) Conditions IMHP->Acid IMHP->Microbes

References

Troubleshooting non-linear calibration curves for Diazinon-d10.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering non-linear calibration curves during the analysis of Diazinon-d10.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of a non-linear calibration curve when using a stable isotope-labeled internal standard like this compound?

Non-linearity in calibration curves, even when using a stable isotope-labeled internal standard (SIL-IS), is a common observation in analytical methods like LC-MS/MS.[1][2] The primary causes can be categorized as follows:

  • High Concentration Effects: At the upper end of the calibration range, non-linearity is often observed due to detector saturation or ion source saturation.[1][3][4]

  • Matrix Effects: Components in the sample matrix can interfere with the ionization of the analyte or the internal standard, leading to signal suppression or enhancement.[1][5] This can cause a non-linear response if the effect is not consistent across the concentration range.

  • Internal Standard (IS) Related Issues: Problems with the internal standard, such as impurities, incorrect concentration, or degradation, can lead to a non-linear curve.[4][6] Isotopic contributions between the analyte and the SIL-IS can also be a factor.[6][7]

  • Analyte Behavior: The analyte itself may form dimers or multimers at higher concentrations, which can affect the instrument's response.[2]

  • Sample Preparation and Injection: Errors during the preparation of calibration standards, such as inaccuracies in dilution, evaporation, or contamination, can introduce non-linearity.[8] The injection process itself, including volume and technique, can also contribute to variability.[8]

  • Inappropriate Regression Model: Forcing a linear regression on data that is inherently non-linear will result in a poor fit. In some cases, a quadratic or weighted regression model may be more appropriate.[2][9]

Q2: My calibration curve for this compound is non-linear at higher concentrations. What should I investigate first?

When non-linearity is observed at the higher end of your calibration curve, the most likely culprits are detector or ion source saturation.[1][10] You should start by investigating these possibilities. A systematic approach is crucial for identifying the root cause.

Q3: Can the concentration of my internal standard, this compound, affect the linearity of the calibration curve?

Yes, the concentration of the internal standard can significantly impact the linearity of the calibration curve.[4][9] An inappropriate concentration of the internal standard relative to the analyte concentrations can lead to a non-linear response. For instance, if the internal standard concentration is too low compared to the high concentration calibrants, the response ratio may not be accurate. Conversely, a very high internal standard concentration might contribute to ion suppression.

Q4: Is it acceptable to use a quadratic or weighted regression for my calibration curve?

Yes, it is often acceptable and even necessary to use a non-linear regression model, such as a quadratic fit, when the data demonstrates a consistent non-linear relationship.[2][9] Similarly, weighted regression (e.g., 1/x or 1/x²) can be employed to give more weight to the lower concentration points, which often have lower variance. The choice of the regression model should be justified and validated to ensure the accuracy and precision of the quantitative results.[2]

Troubleshooting Guides

Issue: The calibration curve for this compound is non-linear.

This guide provides a systematic approach to troubleshooting non-linear calibration curves for this compound.

Step 1: Evaluate High Concentration Effects

At high analyte concentrations, the detector or ion source can become saturated, leading to a plateauing of the signal and a non-linear response.[1][4]

  • Action: Dilute the highest concentration standards and re-inject them. If the diluted standards now fall on the linear portion of the curve, detector or ion source saturation is the likely cause.

  • Action: Visually inspect the peak shapes of the high concentration standards. Flat-topped peaks are a strong indicator of detector saturation.[3]

Parameter Observation Potential Cause Suggested Action
High Concentration StandardsResponse plateaus or decreasesDetector/Ion Source SaturationDilute high concentration standards and re-inject. Narrow the calibration range.
Peak ShapeFlat-topped peaksDetector SaturationReduce injection volume or dilute samples.

Step 2: Investigate Internal Standard Performance

Issues with the this compound internal standard can lead to inconsistencies in the response ratio across the calibration range.

  • Action: Verify the purity of the this compound stock solution. Impurities can cause interference.

  • Action: Double-check the concentration of the internal standard spiking solution.

  • Action: Assess the stability of the internal standard in the solvent and in prepared samples over time.

Parameter Potential Issue Suggested Action
IS PurityPresence of unlabeled Diazinon or other impuritiesVerify purity with the supplier's certificate of analysis. Analyze the IS solution alone.
IS ConcentrationIncorrect concentration relative to analyteOptimize the IS concentration to be in the mid-range of the calibration curve.
IS StabilityDegradation over timePrepare fresh IS solutions. Evaluate stability under storage conditions.
Isotopic ContributionAnalyte isotopes interfering with IS signalThis is more common for compounds containing certain elements like chlorine or bromine, but should be considered.[7][11] If suspected, a different isotopic labeling may be needed.

Step 3: Assess for Matrix Effects

Matrix components can co-elute with Diazinon and this compound, causing ion suppression or enhancement that can vary with concentration.[12]

  • Action: Prepare a calibration curve in a clean, matrix-free solvent and compare it to the curve prepared in the biological matrix. A significant difference in the slopes indicates matrix effects.

  • Action: Improve sample preparation to remove more matrix components. This could involve trying a different solid-phase extraction (SPE) sorbent or a liquid-liquid extraction (LLE) with a different solvent system.

  • Action: Optimize the chromatographic method to better separate Diazinon from matrix interferences.

Experiment Purpose Expected Outcome if Matrix Effects are Present
Matrix-Free vs. Matrix-Matched CurveTo determine the presence and extent of matrix effects.The slope of the matrix-matched curve will be significantly different from the matrix-free curve.
Post-Extraction SpikeTo differentiate between matrix effects on ionization versus recovery.Lower response in the spiked matrix extract compared to the clean solvent indicates ion suppression.

Step 4: Review Sample Preparation and Handling

Errors in the preparation of standards can lead to an apparently non-linear relationship.

  • Action: Prepare a fresh set of calibration standards and re-run the calibration curve.

  • Action: Ensure proper pipetting and dilution techniques are used.

  • Action: Check for potential evaporation of the solvent, which would concentrate the standards.

Step 5: Select an Appropriate Regression Model

If the non-linearity is reproducible and not due to an experimental issue, a non-linear regression model may be appropriate.

  • Action: Visually inspect the residual plot of the linear regression. A random scatter of residuals around the x-axis indicates a good fit. A clear pattern (e.g., a curve) suggests a linear model is not appropriate.[13][14]

  • Action: Evaluate a quadratic (second-order polynomial) or a weighted linear regression (e.g., 1/x or 1/x²) to see if it provides a better fit to the data.[2][9]

Experimental Protocols

Protocol 1: Evaluation of Detector and Ion Source Saturation

  • Prepare your highest concentration calibration standard as usual.

  • Create a series of dilutions of this standard (e.g., 1:2, 1:5, 1:10) using the same blank matrix or solvent.

  • Inject the original high standard and the diluted samples.

  • Analyze the data. If the back-calculated concentrations of the diluted samples are accurate and fall on the linear part of a curve extended from your lower concentration standards, saturation is occurring at the higher concentrations.

Protocol 2: Assessment of Matrix Effects

  • Prepare a Matrix-Free Calibration Curve: Prepare a full calibration curve for Diazinon in a clean solvent (e.g., methanol (B129727) or acetonitrile) with the standard concentration of this compound.

  • Prepare a Matrix-Matched Calibration Curve: Prepare a full calibration curve by spiking known amounts of Diazinon into an extract of a blank biological matrix. The internal standard, this compound, should be added at the same concentration as in the matrix-free curve.

  • Analyze Both Curves: Run both sets of standards on the LC-MS/MS system.

  • Compare Slopes: Calculate the slope of the regression line for both curves. The matrix effect (ME) can be calculated as: ME (%) = (Slopematrix-matched / Slopematrix-free) * 100

    • A value close to 100% indicates minimal matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Visualizations

G Troubleshooting Workflow for Non-Linearity cluster_0 Non-Linear_Curve Non-Linear Calibration Curve Observed Investigate_High_Conc Step 1: Investigate High Concentration Effects Non-Linear_Curve->Investigate_High_Conc Investigate_IS Step 2: Investigate Internal Standard Investigate_High_Conc->Investigate_IS If no saturation Assess_Matrix_Effects Step 3: Assess Matrix Effects Investigate_IS->Assess_Matrix_Effects If IS is ok Review_Sample_Prep Step 4: Review Sample Preparation Assess_Matrix_Effects->Review_Sample_Prep If no matrix effects Select_Regression Step 5: Select Appropriate Regression Model Review_Sample_Prep->Select_Regression If prep is ok Resolution Linear Curve or Validated Non-Linear Curve Select_Regression->Resolution

Caption: A step-by-step workflow for troubleshooting non-linear calibration curves.

G Potential Causes of Non-Linear Calibration Curves cluster_1 Non_Linearity Non-Linear Calibration Curve High_Concentration High Concentration Effects Non_Linearity->High_Concentration Matrix_Effects Matrix Effects Non_Linearity->Matrix_Effects IS_Issues Internal Standard Issues Non_Linearity->IS_Issues Other_Causes Other Causes Non_Linearity->Other_Causes Detector_Saturation Detector Saturation High_Concentration->Detector_Saturation Ion_Source_Saturation Ion Source Saturation High_Concentration->Ion_Source_Saturation Ion_Suppression Ion Suppression Matrix_Effects->Ion_Suppression Ion_Enhancement Ion Enhancement Matrix_Effects->Ion_Enhancement Purity Purity IS_Issues->Purity Concentration Concentration IS_Issues->Concentration Stability Stability IS_Issues->Stability Sample_Prep_Errors Sample Prep Errors Other_Causes->Sample_Prep_Errors Analyte_Behavior Analyte Behavior Other_Causes->Analyte_Behavior Wrong_Regression Inappropriate Regression Other_Causes->Wrong_Regression

Caption: A diagram illustrating the potential causes of non-linear calibration curves.

References

Technical Support Center: Diazinon-d10 Isotopic Purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Diazinon-d10 as an internal standard in mass spectrometry-based analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in analytical experiments?

This compound is a deuterated form of the organophosphate insecticide Diazinon. It is commonly used as an internal standard in analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), for the quantification of Diazinon in various samples. Because its chemical and physical properties are nearly identical to Diazinon, it can be used to correct for variability during sample preparation and analysis, leading to more accurate and precise results.

Q2: What is isotopic purity and why is it critical for this compound?

Isotopic purity refers to the percentage of the isotopically labeled compound (this compound) that is fully deuterated, as opposed to containing fewer than the intended number of deuterium (B1214612) atoms or being the unlabeled analyte (Diazinon). High isotopic purity is crucial because the presence of unlabeled Diazinon in the this compound internal standard can lead to an overestimation of the Diazinon concentration in the sample.[1]

Q3: What are the typical isotopic and chemical purity levels for commercially available this compound?

Commercially available this compound standards typically have an isotopic purity of ≥95 atom % D or ≥99% deuterated forms (d1-d10) and a chemical purity of ≥97.5% as determined by GC. It is essential to refer to the certificate of analysis provided by the supplier for the specific purity of the lot being used.

Q4: How can impure this compound affect my experimental results?

An impure this compound standard can lead to several issues:

  • Inaccurate Quantification: The presence of unlabeled Diazinon in the internal standard will contribute to the analyte signal, causing a positive bias and overestimation of the Diazinon concentration in the sample.[1]

  • Non-linear Calibration Curves: The interference from the unlabeled analyte in the internal standard can cause the calibration curve to become non-linear, especially at higher concentrations.[1]

  • Poor Reproducibility: Lot-to-lot variability in the isotopic purity of the internal standard can lead to poor reproducibility of results between different batches of experiments.

Troubleshooting Guides

Issue 1: Higher than Expected Diazinon Concentrations

Symptom: The calculated concentration of Diazinon in your samples is consistently higher than anticipated.

Possible Cause: The this compound internal standard may have a lower isotopic purity than specified, containing a significant amount of unlabeled Diazinon.

Troubleshooting Steps:

  • Verify Certificate of Analysis: Check the certificate of analysis for your this compound standard to confirm its isotopic purity.

  • Analyze Internal Standard Alone: Prepare a sample containing only the this compound internal standard at the concentration used in your experiments. Analyze this sample using your established method, monitoring the MRM transitions for both Diazinon and this compound.

  • Assess Signal Crossover: If you observe a significant signal in the Diazinon MRM channel when analyzing the pure internal standard, this confirms the presence of unlabeled analyte.

  • Quantitative Impact Assessment: Use the following example to estimate the potential error:

    • Scenario: You are analyzing a sample and obtain a peak area of 55,000 for Diazinon and 100,000 for this compound. Your this compound standard has an isotopic purity of 99%, meaning it contains 1% of unlabeled Diazinon.

    • Crossover Contribution: The signal from the unlabeled Diazinon in the internal standard would be approximately 1% of the this compound peak area, which is 1,000 (1% of 100,000).

    • Corrected Analyte Area: Subtract the crossover contribution from the observed Diazinon peak area: 55,000 - 1,000 = 54,000.

    • Error Calculation: The uncorrected result would be artificially inflated. The percentage error can be calculated as: ((Uncorrected Area - Corrected Area) / Corrected Area) * 100 = ((55,000 - 54,000) / 54,000) * 100 ≈ 1.85%.

Issue 2: Poor Calibration Curve Linearity

Symptom: Your calibration curve for Diazinon shows a non-linear response, particularly at higher concentrations.

Possible Cause: The contribution of unlabeled Diazinon from the internal standard is becoming more significant at higher analyte concentrations, leading to a deviation from linearity.[1]

Troubleshooting Steps:

  • Evaluate Isotopic Purity: As with Issue 1, verify the isotopic purity of your internal standard.

  • Use a Nonlinear Fit: Consider using a nonlinear calibration model that can account for the isotopic contribution from the internal standard.[1]

  • Lower Internal Standard Concentration: If possible, reducing the concentration of the internal standard can minimize the contribution of the unlabeled analyte. However, ensure the signal is still sufficient for reliable detection.

Data Presentation

Table 1: Key Properties of Diazinon and this compound

PropertyDiazinonThis compound
Molecular Formula C₁₂H₂₁N₂O₃PSC₁₂H₁₁D₁₀N₂O₃PS
Molecular Weight 304.35 g/mol 314.41 g/mol
Monoisotopic Mass 304.1014 g/mol 314.1643 g/mol

Table 2: Recommended GC-MS/MS MRM Transitions for Diazinon and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
Diazinon 304.1179.1162.115-25
This compound 314.1189.1172.115-25

Note: Optimal collision energies should be determined empirically on your specific instrument.

Experimental Protocols

Detailed GC-MS/MS Method for the Analysis of Diazinon in a Food Matrix

This protocol provides a general framework. Specific parameters may need to be optimized for your instrument and matrix.

1. Sample Preparation (QuEChERS Method)

  • Weigh 10 g of a homogenized food sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add an appropriate amount of this compound internal standard solution.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

  • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a microcentrifuge tube containing dispersive SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA).

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

2. GC-MS/MS Instrumental Analysis

  • Gas Chromatograph (GC):

    • Injection Port: Splitless mode, 250 °C

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Program: Initial temperature of 80 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms)

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • MRM Transitions: See Table 2.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Processing sample Homogenized Sample add_is Add this compound sample->add_is extract QuEChERS Extraction add_is->extract cleanup Dispersive SPE Cleanup extract->cleanup filter Filter Supernatant cleanup->filter inject Inject into GC-MS/MS filter->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect MRM Detection ionize->detect integrate Peak Integration detect->integrate calculate Calculate Concentration integrate->calculate report Report Results calculate->report

Caption: Experimental workflow for Diazinon analysis.

troubleshooting_logic start Inaccurate Results? check_purity Verify Isotopic Purity of this compound start->check_purity analyze_is Analyze Internal Standard Alone check_purity->analyze_is crossover Signal Crossover Observed? analyze_is->crossover correct_calc Correct for Crossover in Calculations crossover->correct_calc Yes check_cal Review Calibration Curve crossover->check_cal No contact_supplier Contact Supplier for a Higher Purity Standard correct_calc->contact_supplier end Accurate Results correct_calc->end check_cal->end

Caption: Troubleshooting logic for inaccurate results.

References

Validation & Comparative

A Comparative Guide to Diazinon-d10 and Other Internal Standards for Organophosphate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of organophosphate pesticides, the use of internal standards is crucial for achieving accurate and reliable results, especially when dealing with complex matrices. Among the various internal standards available, isotopically labeled compounds are often the preferred choice due to their similar physicochemical properties to the target analytes. This guide provides an objective comparison of Diazinon-d10 with other commonly used organophosphate internal standards, supported by experimental data and detailed methodologies.

The Role of Internal Standards in Organophosphate Analysis

Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response (e.g., injection volume inconsistencies and matrix effects). An ideal internal standard should be a compound that is chemically similar to the analyte but not naturally present in the sample. Isotopically labeled standards, such as this compound, are considered the gold standard as they co-elute with the analyte of interest and exhibit nearly identical behavior during extraction, cleanup, and chromatographic analysis. This co-elution allows for effective correction of matrix-induced signal enhancement or suppression in mass spectrometry.

Comparison of Common Organophosphate Internal Standards

This compound is a deuterium-labeled analog of the organophosphate pesticide diazinon (B1670403) and is frequently used as an internal standard for its quantification by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Other commonly employed internal standards in organophosphate analysis include both isotopically labeled and non-labeled compounds.

Isotopically Labeled Internal Standards:

  • Triphenyl phosphate-d15 (TPP-d15): A deuterated form of triphenyl phosphate (B84403), often used as a surrogate standard in broad-spectrum pesticide analysis.

  • Chlorpyrifos-d10: A deuterated analog of chlorpyrifos, another widely used organophosphate insecticide.[3]

Non-Labeled Internal Standards:

  • Triphenyl phosphate (TPP): A non-labeled organophosphate compound that can be used as an internal standard when isotopically labeled standards are unavailable or cost-prohibitive. However, its effectiveness can be limited if it is present in the samples.

  • Ethoprophos: Another organophosphate pesticide that can serve as an internal standard for the analysis of other organophosphates.

Performance Data

The following tables summarize the performance of Diazinon and other organophosphates using various internal standards in different matrices. The data, compiled from multiple studies, includes recovery and relative standard deviation (RSD), which are key indicators of a method's accuracy and precision.

Table 1: Performance Data for Diazinon Analysis

MatrixAnalytical MethodInternal StandardAnalyteFortification LevelRecovery (%)RSD (%)Reference
BloodGC-MSNot SpecifiedDiazinonNot Specified87.92Not Specified[4]
WaterGC/MS (Isotope Dilution)Not SpecifiedDiazinon1 ppb89Not Specified[4]
SoilGC/MS (Isotope Dilution)Not SpecifiedDiazinon20 ppb103Not Specified[4]
Animal FatGC/FPDNot SpecifiedDiazinon0.4 ppm906[4]
Rumen ContentGC/FPDNot SpecifiedDiazinonNot Specified95Not Specified[4]
LiverGC/FPDNot SpecifiedDiazinonNot Specified88Not Specified[4]
TomatoesGC-MSTriphenyl Methane (TPM)DiazinonNot Specified83.84 - 119.73< 20.54[5]
PeachUHPLCNot SpecifiedDiazinonNot Specified92.5 - 106.27.1 (intra-day)
CherryUHPLCNot SpecifiedDiazinonNot Specified92.0 - 102.05.2 (intra-day)
SoilNot SpecifiedNot SpecifiedDiazinon1x and 10x LOQ100.2 - 108.7< 11.04[6]
PlantNot SpecifiedNot SpecifiedDiazinon1x and 10x LOQ100.2 - 108.7< 11.04[6]

Table 2: Performance Data for Other Organophosphates with Various Internal Standards

MatrixAnalytical MethodInternal StandardAnalyteFortification LevelRecovery (%)RSD (%)Reference
BiobedsUPLC-MS/MSNot SpecifiedChlorpyrifos2, 10, 50 mg/kg96 - 118< 20[7]
MelonGC-FTDNot SpecifiedChlorpyrifos0.01, 0.05, 0.10, 0.20 mg/kg82 - 106≤ 6[8]
Not SpecifiedNot SpecifiedNot SpecifiedChlorpyrifosNot Specified76.70 - 85.52< 10 (intra- and inter-day)[9]
TomatoesGC-MSTriphenyl Methane (TPM)ChlorpyrifosNot Specified83.84 - 119.73< 20.54[5]
TomatoesGC-MSTriphenyl Methane (TPM)MalathionNot Specified83.84 - 119.73< 20.54[5]
Fruits and VegetablesGC-MS/MSChlorpyrifos-methylMultiple PesticidesTwo spiking levels82 - 112< 6[10]

Experimental Protocols

A widely used method for the extraction and cleanup of pesticide residues from food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The following is a generalized QuEChERS protocol for the analysis of organophosphates in a vegetable matrix.

1. Sample Preparation and Homogenization:

  • Weigh 10-15 g of a representative portion of the vegetable sample into a 50 mL centrifuge tube.

  • For dry samples, add a specified amount of water to rehydrate.

  • Add ceramic homogenizers to the tube.

2. Extraction:

  • Add 10-15 mL of acetonitrile (B52724) (often containing 1% acetic acid) to the centrifuge tube.

  • Spike the sample with the internal standard (e.g., this compound) at a known concentration.

  • Shake vigorously for 1 minute to ensure thorough mixing.

  • Add the QuEChERS extraction salts (e.g., a mixture of anhydrous magnesium sulfate (B86663) and sodium acetate).

  • Shake vigorously again for 1 minute.

  • Centrifuge the tube at a specified speed (e.g., 4000 rpm) for 5 minutes to separate the layers.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL or 15 mL centrifuge tube containing d-SPE sorbents (e.g., a mixture of primary secondary amine (PSA), C18, and anhydrous magnesium sulfate). The choice of sorbents depends on the matrix.

  • Vortex the tube for 1 minute.

  • Centrifuge at a high speed (e.g., 10,000 rpm) for 5 minutes.

4. Analysis:

  • Take the final extract and, if necessary, add analyte protectants.

  • Inject an aliquot into a GC-MS or LC-MS system for analysis.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in organophosphate analysis using an internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Instrumental Analysis Sample 1. Sample Weighing & Homogenization Spike 2. Internal Standard Spiking Sample->Spike Extraction 3. Acetonitrile Extraction Spike->Extraction Salts 4. Addition of Extraction Salts Extraction->Salts Centrifuge1 5. Centrifugation Salts->Centrifuge1 Supernatant 6. Transfer of Supernatant Centrifuge1->Supernatant dSPE 7. Addition of d-SPE Sorbents Supernatant->dSPE Centrifuge2 8. Centrifugation dSPE->Centrifuge2 Analysis 9. GC-MS or LC-MS Analysis Centrifuge2->Analysis

Caption: QuEChERS experimental workflow for organophosphate analysis.

Signaling_Pathway Analyte Analyte (e.g., Diazinon) SamplePrep Sample Preparation (Extraction, Cleanup) Analyte->SamplePrep IS Internal Standard (e.g., this compound) IS->SamplePrep Instrument Instrumental Analysis (GC-MS / LC-MS) SamplePrep->Instrument Detector Detector Response Instrument->Detector Ratio Response Ratio (Analyte / IS) Detector->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Logical flow of internal standard-based quantification.

Conclusion

The selection of an appropriate internal standard is paramount for accurate and precise quantification of organophosphate pesticides. This compound stands out as an excellent choice for the analysis of Diazinon, demonstrating good recovery and reproducibility across various matrices. The data presented in this guide indicates that isotopically labeled internal standards, in general, provide robust performance by effectively compensating for matrix effects and procedural variations. When selecting an internal standard, researchers should consider the specific analyte, the complexity of the sample matrix, and the analytical technique being employed. The use of a well-validated method, such as the QuEChERS protocol detailed here, in conjunction with a suitable internal standard like this compound, will contribute to the generation of high-quality, reliable data in pesticide residue analysis.

References

The Gold Standard for Accuracy and Precision: A Comparative Guide to Diazinon-d10 in Analytical Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in the quantification of the organophosphate pesticide Diazinon, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of Diazinon-d10 as an internal standard against other analytical approaches, supported by experimental data, to demonstrate its superior performance in mitigating matrix effects and ensuring reliable results.

This compound, a deuterated analog of Diazinon, is widely employed as an internal standard in chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its near-identical physicochemical properties to the parent molecule, Diazinon, allow it to co-elute and experience similar ionization and fragmentation patterns. This intrinsic characteristic enables it to effectively compensate for variations in sample preparation, injection volume, and instrument response, thereby significantly enhancing the accuracy and precision of quantification.

The Impact of Internal Standards on Analytical Performance

The use of an isotopically labeled internal standard like this compound is crucial for overcoming matrix effects, which are a common source of error in the analysis of complex samples such as environmental matrices, agricultural products, and biological fluids. Matrix components can interfere with the ionization of the target analyte, leading to either suppression or enhancement of the signal and, consequently, inaccurate quantification.

A study on the analysis of pesticides in complex cannabis matrices vividly illustrates the dramatic improvement in data quality when a deuterated internal standard is utilized. Without an internal standard, the relative standard deviation (RSD) for the quantification of pesticides can be higher than 50%, indicating poor precision. However, with the inclusion of an isotopically labeled internal standard, the RSD values were consistently reduced to under 20%, and the accuracy of the measurements fell within a much more acceptable range of 25% of the true value.[2]

Comparative Analysis of Analytical Approaches

The following table summarizes the performance of different analytical approaches for Diazinon quantification, highlighting the clear advantage of using this compound as an internal standard.

Analytical ApproachTypical Recovery (%)Typical Relative Standard Deviation (RSD) (%)Key AdvantagesKey Disadvantages
External Standard Calibration Highly variable (can be significantly affected by matrix effects)>50% in complex matricesSimple to implementProne to inaccuracies due to matrix effects and variations in sample preparation.
Internal Standard (Non-isotopically labeled analog) 80-110%10-30%Compensates for some variability in sample handling and instrument response.May not perfectly mimic the analyte's behavior, leading to residual matrix effects.
Internal Standard (this compound) 90-110% <20% (often <10%) Excellent compensation for matrix effects and procedural variations, leading to high accuracy and precision. Higher cost compared to non-labeled standards.

Experimental Protocols

A widely accepted and robust method for the extraction and analysis of pesticide residues, including Diazinon, from various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with LC-MS/MS or GC-MS/MS.

QuEChERS Sample Preparation Protocol
  • Homogenization: A representative sample (e.g., 10-15 g of fruit, vegetable, or soil) is homogenized.

  • Extraction: The homogenized sample is placed in a 50 mL centrifuge tube with 10 mL of acetonitrile (B52724). For samples with low water content, water is added.

  • Salting Out: A salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation. The tube is shaken vigorously.

  • Centrifugation: The sample is centrifuged to separate the acetonitrile layer (containing the pesticides) from the solid matrix and aqueous layer.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a microcentrifuge tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences, and graphitized carbon black (GCB) to remove pigments).

  • Final Preparation: The cleaned-up extract is centrifuged, and the supernatant is transferred to an autosampler vial for analysis. This compound internal standard is typically added at the beginning of the extraction process.

Instrumental Analysis
  • LC-MS/MS: A reversed-phase C18 column is commonly used with a mobile phase gradient of water and methanol (B129727) or acetonitrile, both typically containing a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization. Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

  • GC-MS/MS: A capillary column with a non-polar or mid-polar stationary phase is used. The sample is injected in splitless mode. Detection is performed using a triple quadrupole mass spectrometer in MRM mode.

Mechanism of Action: Acetylcholinesterase Inhibition

Diazinon's primary mode of toxicity is through the inhibition of the enzyme acetylcholinesterase (AChE).[3][4][5] AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) in synaptic clefts. By inhibiting AChE, Diazinon causes an accumulation of acetylcholine, leading to overstimulation of nerve cells and ultimately, toxicity. The following diagram illustrates this signaling pathway.

Diazinon_Mechanism Diazinon Diazinon Metabolism Metabolic Activation (P450) Diazinon->Metabolism Oxidation Diazoxon Diazoxon (Active Metabolite) Metabolism->Diazoxon AChE Acetylcholinesterase (AChE) Diazoxon->AChE Inhibition Choline_Acetate Choline + Acetate AChE->Choline_Acetate ACh Acetylcholine (ACh) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Nerve_Impulse Continuous Nerve Impulse Transmission Postsynaptic_Receptor->Nerve_Impulse Diazinon_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Soil, Water, Food) Spike Spike with This compound (IS) Sample->Spike Extraction QuEChERS Extraction Spike->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup LC_GC_MS LC-MS/MS or GC-MS/MS Analysis Cleanup->LC_GC_MS Integration Peak Integration (Diazinon & this compound) LC_GC_MS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration Quantification using Calibration Curve Ratio->Calibration Result Final Concentration Report Calibration->Result

References

A Researcher's Guide to Certified Reference Materials for Diazinon-d10

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring high-purity, reliable certified reference materials (CRMs) for Diazinon-d10, selecting the appropriate standard is a critical first step for accurate analytical results. This compound, a deuterated analog of the organophosphate insecticide Diazinon, is commonly used as an internal standard in quantitative analysis by mass spectrometry. This guide provides a comparative overview of commercially available this compound CRMs, a detailed experimental protocol for its use, and a workflow for selecting and validating these materials.

Comparison of Commercially Available this compound CRMs

The following table summarizes the key specifications of this compound certified reference materials from several reputable suppliers. This information is crucial for comparing products based on their certification, purity, and formulation to best suit specific analytical needs.

VendorCatalog NumberCAS NumberIsotopic PurityChemical PurityConcentrationSolventStorage ConditionsCertifications
Cayman Chemical 39556100155-47-3≥99% deuterated forms (d1-d10)≥95% (Diazinon)10 mg/mlMethanol-20°C-
Restek 31986100155-47-3Not specifiedNot specified100 µg/mLAcetonitrile10°C or colderCertified Reference Material
LGC Standards DRE-CA12210100100155-47-3Not specifiedNot specifiedNeat-Not specifiedISO 17034
HPC Standards 674940100155-47-3Not specifiedNot specified10 mg-Not specified-
HPC Standards 675357100155-47-3Not specifiedNot specified100 µg/mlAcetonitrileNot specified-
Cambridge Isotope Laboratories DLM-1148-5100155-47-398%98%Neat-+2°C to +8°C-
Cambridge Isotope Laboratories DLM-1148-1.2100155-47-398%98%100 µg/mLNonane+2°C to +8°C-
Sigma-Aldrich (TraceCERT®) -100155-47-3Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedISO/IEC 17025, ISO 17034

Experimental Protocol: Verification and Use of this compound CRM

This protocol outlines a general procedure for the verification and use of a this compound certified reference material as an internal standard for the quantification of Diazinon in a sample matrix using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

1. Materials and Reagents:

  • This compound Certified Reference Material (CRM)

  • Unlabeled Diazinon analytical standard

  • LC-MS or GC-MS grade solvents (e.g., acetonitrile, methanol, water)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Sample matrix (e.g., plasma, soil extract, water sample)

  • LC-MS or GC-MS system with appropriate column and detectors

2. Preparation of Stock and Working Solutions:

  • This compound Internal Standard (IS) Stock Solution:

    • If the CRM is a solid, accurately weigh a precise amount and dissolve it in a suitable solvent to a known volume in a volumetric flask.

    • If the CRM is a solution, it can be used directly or diluted to a desired concentration.

    • For example, prepare a 10 µg/mL stock solution.

  • This compound IS Working Solution:

    • Dilute the IS stock solution to a concentration that will result in a significant and reproducible instrument response when a fixed volume is added to all samples and standards. A typical working concentration might be 100 ng/mL.

  • Unlabeled Diazinon Stock Solution:

    • Prepare a stock solution of unlabeled Diazinon (e.g., 1 mg/mL) in a suitable solvent.

  • Calibration Standards:

    • Prepare a series of calibration standards by spiking a known amount of the unlabeled Diazinon stock solution into the sample matrix. The concentration range should bracket the expected concentration of the analyte in the unknown samples.

    • Add a constant volume of the this compound IS working solution to each calibration standard.

3. Sample Preparation:

  • To a known volume or weight of the unknown sample, add the same constant volume of the this compound IS working solution that was added to the calibration standards.

  • Perform the necessary sample extraction and clean-up procedures (e.g., protein precipitation, solid-phase extraction, liquid-liquid extraction).

4. Instrumental Analysis (LC-MS or GC-MS):

  • Set up the LC-MS or GC-MS instrument with a suitable method for the separation and detection of Diazinon and this compound.

  • Define the mass transitions for both the analyte (Diazinon) and the internal standard (this compound) in multiple reaction monitoring (MRM) mode for quantitative analysis.

  • Inject the prepared calibration standards and samples.

5. Data Analysis:

  • For each injection, determine the peak area of the analyte (Diazinon) and the internal standard (this compound).

  • Calculate the ratio of the analyte peak area to the internal standard peak area for each calibration standard and unknown sample.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the unlabeled Diazinon in the calibration standards.

  • Determine the concentration of Diazinon in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow for Selection and Validation of a Certified Reference Material

The following diagram illustrates a logical workflow for selecting and validating a certified reference material for use in an analytical laboratory.

CRM_Selection_Workflow cluster_selection Selection Phase cluster_validation Validation Phase cluster_implementation Implementation define_requirements Define Analytical Requirements identify_suppliers Identify Potential Suppliers define_requirements->identify_suppliers Purity, Concentration, Matrix, Certification review_specifications Review Product Specifications & CoA identify_suppliers->review_specifications Search vendor websites, catalogs request_quotes Request Quotes & Availability review_specifications->request_quotes Compare against requirements procure_crm Procure Selected CRM request_quotes->procure_crm Select best fit verify_identity Verify Identity & Purity (e.g., MS) procure_crm->verify_identity Upon receipt assess_concentration Assess Concentration (if applicable) verify_identity->assess_concentration Confirm specifications document_validation Document Validation & Approval assess_concentration->document_validation Prepare validation report implement_in_routine Implement in Routine Analysis document_validation->implement_in_routine Approved for use

Caption: Workflow for the selection and validation of a Certified Reference Material.

By carefully considering the product specifications, adhering to a robust experimental protocol, and following a systematic selection and validation process, researchers can ensure the accuracy and reliability of their analytical data when using this compound as an internal standard.

Inter-Laboratory Validation for the Analysis of Diazinon-d10: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Diazinon-d10, a deuterated analog of the organophosphate insecticide diazinon (B1670403), is a critical internal standard for ensuring accuracy and precision in the quantitative analysis of diazinon in various matrices.[1][2][3] Its use is particularly vital in isotope dilution mass spectrometry (IDMS) to counteract matrix effects and variations during sample preparation and analysis.[1] This guide provides a comparative overview of analytical methodologies where this compound is employed, supported by representative performance data from typical validation studies.

Comparative Analysis of Analytical Methods

The determination of diazinon, and by extension the use of this compound as an internal standard, is predominantly carried out using chromatographic techniques coupled with mass spectrometry. The most common methods include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While specific inter-laboratory validation studies for this compound were not publicly available, the following table summarizes typical performance data for diazinon analysis from various studies, which would be representative of what an inter-laboratory comparison might yield.

Performance ParameterGC-MSLC-MS/MSSource
Limit of Detection (LOD) 0.01 µg/g - 14.3 ng/gNot specified[4][5]
Limit of Quantification (LOQ) 4.59 ng/mL - 15.91 ng/mLNot specified[5]
Recovery 88% - 95%Not specified[4]
Precision (RSD) ~6.5% - 15%Not specified[5]

Note: The performance parameters can vary significantly based on the matrix (e.g., soil, water, biological tissues), sample preparation method, and instrument sensitivity.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable analytical results. Below are typical protocols for the analysis of diazinon using this compound as an internal standard.

1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is widely adopted for the extraction of pesticide residues from food and environmental samples.

  • Sample Homogenization: A representative sample (e.g., 10-15 g of fruit, vegetable, or soil) is homogenized.

  • Extraction: The homogenized sample is placed in a centrifuge tube with a known amount of this compound internal standard. Acetonitrile (B52724) is added, and the tube is shaken vigorously.

  • Salting Out: A mixture of salts (e.g., magnesium sulfate, sodium chloride) is added to induce phase separation. The tube is shaken and then centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a d-SPE tube containing a sorbent (e.g., primary secondary amine (PSA) to remove fatty acids and other interferences). The tube is vortexed and centrifuged.

  • Final Extract: The resulting supernatant is collected for analysis.

2. Sample Preparation: Solid-Phase Extraction (SPE)

SPE is a common technique for the extraction and pre-concentration of analytes from liquid samples like water or biological fluids.

  • Conditioning: An SPE cartridge is conditioned with an appropriate solvent.

  • Loading: The sample, spiked with this compound, is passed through the cartridge.

  • Washing: The cartridge is washed to remove interferences.

  • Elution: The analyte and internal standard are eluted with a suitable solvent.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in a smaller volume of a solvent compatible with the analytical instrument.

3. Instrumental Analysis: GC-MS

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

    • Injector: Splitless or pulsed splitless injection at a high temperature (e.g., 250 °C).

    • Oven Program: A temperature gradient is used to separate the analytes.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic ions for both diazinon and this compound.

4. Instrumental Analysis: LC-MS/MS

  • Liquid Chromatograph (LC) Conditions:

    • Column: A reverse-phase C18 column.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium (B1175870) formate.

    • Flow Rate: A typical analytical flow rate (e.g., 0.2-0.5 mL/min).

  • Tandem Mass Spectrometer (MS/MS) Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both diazinon and this compound.

Inter-Laboratory Validation Workflow

An inter-laboratory study, also known as a round-robin or proficiency test, is essential for establishing the robustness and reproducibility of an analytical method.[6] The following diagram illustrates the typical workflow of such a study for this compound analysis.

InterLaboratory_Validation_Workflow cluster_preparation Phase 1: Preparation cluster_execution Phase 2: Execution cluster_evaluation Phase 3: Data Evaluation A Study Design and Protocol Development B Preparation and Homogenization of Test Material A->B C Characterization of Test Material (Homogeneity and Stability) B->C D Distribution of Samples and Standards (including this compound) to Participating Labs C->D E Analysis of Samples by Participating Laboratories D->E F Submission of Analytical Results to Coordinator E->F G Statistical Analysis of Results (e.g., z-scores, Horwitz ratio) F->G H Assessment of Method Performance (Repeatability, Reproducibility) G->H I Final Report Generation and Dissemination H->I

Caption: Workflow of an inter-laboratory validation study.

References

A Comparative Guide to the Analytical Determination of Diazinon: Limit of Detection and Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for establishing the limit of detection (LOD) and limit of quantification (LOQ) of Diazinon (B1670403), a widely used organophosphate insecticide. The presented data, experimental protocols, and visualizations are intended to assist researchers in selecting the most appropriate analytical strategy for their specific needs.

Quantitative Data Summary

The selection of an analytical method for Diazinon quantification is critical and often depends on the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the LOD and LOQ values for Diazinon obtained by various analytical techniques reported in the literature.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
GC-MSHuman Plasma5 µg/L2 µg/L[1][2]
GC-MS/MSUrine0.60 ng/mL5 ng/mL[3]
GC-NPDHuman Blood1.97 µg/L6.58 µg/L[4]
GC-FPDBovine Liver & Rumen0.01–0.05 µg/gNot Reported[4][5]
GC w/ chemical ionization ion trap MSSurface Water0.0005 ppb (µg/L)Not Reported[4]
GC/MSBlood0.2 ppm (mg/L)Not Reported[6]
HPLC-UVRat Plasma100 ng/mL150 ng/mL[7]
HPLC-UVRat Urine100 ng/mL200 ng/mL[7][8]
HPLC-UVGeneral0.131 µg/mL0.397 µg/mL[9]
HPLC-DADVegetable (Mustard Green)0.10 mg/L0.33 mg/L[10]
UHPLCPeach and CherryNot Reported0.01 mg/kg

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are protocols for two common techniques used in Diazinon analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Diazinon in Human Plasma

This method is suitable for the selective quantification of Diazinon in biological matrices.

a. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To a suitable volume of human plasma, add an internal standard.

  • Perform liquid-liquid extraction using a solvent mixture such as dichloromethane/2-propanol/heptane.[1][2]

  • Vortex the mixture to ensure thorough mixing and then centrifuge to separate the organic and aqueous layers.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

b. GC-MS Analysis

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.[3]

  • Mass Spectrometer: 7010B triple quadrupole mass spectrometer or equivalent.[3]

  • Column: A suitable capillary column for pesticide analysis (e.g., HP-5MS).

  • Injector: Splitless mode.

  • Oven Temperature Program: An optimized temperature gradient to ensure separation of Diazinon from other matrix components.

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Impact (EI).

  • MS Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

c. Determination of LOD and LOQ

  • LOD: Typically determined as the concentration that yields a signal-to-noise ratio of 3.

  • LOQ: Typically determined as the concentration that yields a signal-to-noise ratio of 10. Alternatively, it can be established by analyzing spiked samples and assessing bias and precision.[3]

High-Performance Liquid Chromatography (HPLC) for Diazinon in Rat Plasma and Urine

This method provides a robust approach for the determination of Diazinon and its metabolites.

a. Sample Preparation: Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

  • Load the plasma or urine sample onto the conditioned cartridge.

  • Wash the cartridge with water to remove interfering substances.

  • Elute Diazinon and its metabolites with a suitable organic solvent (e.g., acetonitrile).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.[7][8]

b. HPLC Analysis

  • HPLC System: A standard HPLC system with a UV or Diode-Array Detector (DAD).

  • Column: Reversed-phase C18 column.[8][10]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (pH adjusted to 3.0) is often used.[7][8]

  • Flow Rate: Typically 1.0 to 1.5 mL/min.[7][8]

  • Detection: UV detection at a wavelength between 247 nm and 280 nm.[8][9][10]

  • Injection Volume: 20 µL.[11]

c. Determination of LOD and LOQ

  • The LOD and LOQ are determined by considering a signal-to-noise ratio of 3:1 and 10:1, respectively, from the baseline noise near the analyte's retention time.[7][11]

Visualizations

Experimental Workflow and Signaling Pathway

The following diagrams illustrate a typical experimental workflow for LOD and LOQ determination and the primary signaling pathway of Diazinon's toxicological action.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_determination LOD & LOQ Determination sample Matrix Spiking (e.g., Plasma, Water) extraction Extraction (LLE or SPE) sample->extraction concentration Solvent Evaporation & Reconstitution extraction->concentration analysis GC-MS or HPLC Analysis concentration->analysis data Data Acquisition (Chromatograms) analysis->data calibration Calibration Curve Generation data->calibration sn_ratio Signal-to-Noise Ratio Calculation calibration->sn_ratio lod_loq LOD (S/N=3) LOQ (S/N=10) sn_ratio->lod_loq

Caption: Experimental workflow for LOD and LOQ determination of Diazinon.

signaling_pathway cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE binds to receptor Postsynaptic Receptor ACh->receptor binds to & activates stimulation Continuous Stimulation ACh->stimulation hydrolysis Hydrolysis AChE->hydrolysis leads to receptor->stimulation effect Cholinergic Toxicity (Overstimulation) stimulation->effect Diazinon Diazinon Diazinon->AChE inhibits

Caption: Signaling pathway of Diazinon's inhibition of acetylcholinesterase.

References

Comparative Recovery Study of Diazinon-d10 in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different analytical methodologies for the recovery of Diazinon-d10, a common internal standard for the analysis of the organophosphate pesticide Diazinon, in various complex matrices. The selection of an appropriate extraction and analytical method is critical for achieving accurate and reproducible quantification of Diazinon in environmental and biological samples. This document summarizes experimental data on recovery efficiencies, details the protocols used, and provides a visual representation of a typical analytical workflow.

Data Presentation: Recovery of Diazinon and its Internal Standard

The following table summarizes the recovery data for Diazinon from various complex matrices using different extraction and analytical techniques. This compound is commonly used as an internal standard in these methods to correct for matrix effects and variations in extraction efficiency; its recovery is expected to be similar to that of the parent compound.[1]

MatrixExtraction MethodAnalytical MethodAnalyteAverage Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Human BloodSolid-Phase Extraction (SPE)GC-NPD, GC-MSDiazinon87.92Not Specified[2]
Animal FatSweep Co-distillationGC-FPDDiazinon906[3]
Bovine LiverNot SpecifiedGC/FPDDiazinon88Not Specified[3]
Bovine Rumen ContentNot SpecifiedGC/FPDDiazinon95Not Specified[3]
Agricultural SoilPressurized Liquid Extraction (PLE) and SPEGC-MSDiazinonGood YieldsNot Specified[4]
SoilMicrowave-Assisted Extraction (MAE)GC-MSDiazinonGood YieldsNot Specified[4]
Water and SoilUltrasonic ExtractionHPLC-UVDiazinon>861.8 - 5.1[5]
Napa CabbageQuEChERSHPLC-UVDiazinon101 - 107 (intraday)<9[6]
PeachQuEChERSUHPLCDiazinon92.5 - 106.27.1 (intraday)
CherryQuEChERSUHPLCDiazinon92.0 - 102.05.2 (intraday)
Soil and PlantNot SpecifiedNot SpecifiedDiazinon100.2 - 108.7<11.04[7]
SoybeanNot SpecifiedGC-ID-MSDiazinon83 - 109<3[8]
Surface WaterNot SpecifiedNot SpecifiedThis compound85Not Specified[9]
Reagent WaterNot SpecifiedNot SpecifiedThis compound88Not Specified[9]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing experimental results. Below are summaries of common protocols for the extraction and analysis of Diazinon, where this compound would be introduced as an internal standard at the beginning of the sample preparation process.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for Fruits and Vegetables

The QuEChERS method has become a popular choice for pesticide residue analysis in food matrices due to its simplicity, speed, and low solvent consumption.[6]

  • Sample Preparation: A homogenized sample (e.g., 10-15 g of Napa cabbage, peach, or cherry) is weighed into a centrifuge tube.[6]

  • Internal Standard Spiking: An appropriate amount of this compound internal standard solution is added to the sample.

  • Extraction: Acetonitrile (B52724) is added as the extraction solvent, and the tube is shaken vigorously. Extraction is followed by the addition of a salt mixture (e.g., magnesium sulfate (B86663), sodium chloride) to induce phase separation.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a clean centrifuge tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and magnesium sulfate to remove excess water). The tube is vortexed and then centrifuged.

  • Analysis: The final extract is analyzed by HPLC-UV, UHPLC, or GC-MS.[6]

Solid-Phase Extraction (SPE) for Water and Biological Fluids

SPE is a widely used technique for the cleanup and concentration of analytes from liquid samples.[2]

  • Sample Pre-treatment: The water or biological fluid sample may require pH adjustment or filtration before extraction.

  • Internal Standard Spiking: this compound is added to the sample.

  • SPE Cartridge Conditioning: An SPE cartridge with a suitable stationary phase (e.g., C18) is conditioned with appropriate solvents (e.g., methanol (B129727) followed by water).

  • Sample Loading: The sample is passed through the conditioned SPE cartridge, where the analyte and internal standard are retained.

  • Washing: The cartridge is washed with a weak solvent to remove interferences.

  • Elution: The analyte and internal standard are eluted from the cartridge with a small volume of a strong organic solvent.

  • Analysis: The eluate is then concentrated and analyzed, typically by GC-MS.[2]

Ultrasonic Extraction for Soil Samples

Ultrasonic extraction is a common method for extracting pesticides from solid matrices like soil.[5]

  • Sample Preparation: A soil sample (e.g., 20 g) is weighed into a vessel.[5]

  • Internal Standard Spiking: this compound internal standard is added to the soil sample.

  • Extraction: An extraction solvent such as acetonitrile is added, and the sample is subjected to ultrasonic agitation for a defined period (e.g., 10 minutes).[5]

  • Separation: The mixture is centrifuged, and the supernatant is collected.[5]

  • Concentration and Analysis: The extract is filtered and concentrated before analysis by HPLC-UV or another suitable technique.[5]

Visualizations

Experimental Workflow for this compound Recovery Analysis

This compound Recovery Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Complex Matrix (e.g., Soil, Water, Food) spike Spike with This compound (IS) sample->spike extraction Extraction (QuEChERS, SPE, LLE) spike->extraction cleanup Extract Cleanup (d-SPE, Filtration) extraction->cleanup instrument Instrumental Analysis (GC-MS, LC-MS/MS) cleanup->instrument quant Quantification instrument->quant recovery Recovery Calculation quant->recovery

Caption: General experimental workflow for determining the recovery of this compound.

Signaling Pathway: Acetylcholinesterase Inhibition by Diazinon

Diazinon is an organophosphate insecticide that, after metabolic activation to its oxygen analog (diazoxon), inhibits the enzyme acetylcholinesterase (AChE).[10] This inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent overstimulation of cholinergic receptors.

Acetylcholinesterase Inhibition Diazinon Diazinon Diazoxon Diazoxon (Active Metabolite) Diazinon->Diazoxon Metabolic Activation AChE Acetylcholinesterase (AChE) Diazoxon->AChE Inhibition ACh Acetylcholine (ACh) AChE->ACh Choline_Acetate Choline + Acetate ACh->Choline_Acetate Hydrolysis Cholinergic_Receptors Cholinergic Receptors ACh->Cholinergic_Receptors Binding Nervous_System_Overstimulation Nervous System Overstimulation Cholinergic_Receptors->Nervous_System_Overstimulation Leads to

References

Labeled vs. Unlabeled Diazinon for Quantitative Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantification of the organophosphate pesticide Diazinon, the choice between using a labeled internal standard versus an unlabeled external standard is a critical methodological decision. This guide provides a comparative overview of these two approaches, supported by experimental data and detailed protocols to inform the selection of the most appropriate method for specific analytical needs.

The use of a stable isotope-labeled (SIL) internal standard, such as Diazinon-d10, in conjunction with mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), is considered the gold standard for accurate and precise quantification. This method, known as isotope dilution mass spectrometry (IDMS), offers significant advantages over the use of an unlabeled external standard. The core principle of IDMS lies in the addition of a known quantity of the SIL internal standard to the sample at the beginning of the sample preparation process. The SIL standard is chemically identical to the analyte of interest (unlabeled Diazinon) but has a different mass due to the isotopic enrichment. This allows it to be distinguished by the mass spectrometer. By tracking the ratio of the native analyte to the SIL internal standard, IDMS can effectively compensate for variations in sample extraction, cleanup, and instrument response, leading to more reliable and reproducible results.

In contrast, quantification using an unlabeled external standard relies on comparing the instrument response of the analyte in the sample to a calibration curve generated from a series of known concentrations of the unlabeled standard. While this method can be effective, it is more susceptible to errors arising from matrix effects, sample preparation inconsistencies, and instrument drift, which can impact the accuracy of the final quantitative result.

Quantitative Data Comparison

The following table summarizes key performance data from studies employing both labeled and unlabeled Diazinon for quantification across various matrices.

ParameterLabeled Diazinon (Isotope Dilution)Unlabeled DiazinonMatrixAnalytical MethodReference
Recovery 89%-WaterGC/MS[1]
Recovery 103%-SoilGC/MS[1]
Recovery 92%-WaterNot Specified[1]
Recovery -87.92%Human BloodGC-NPD/GC-MS[1]
Recovery -95%Bovine Rumen ContentGC/FPD[2]
Recovery -88%Bovine LiverGC/FPD[2]
Recovery -90%Animal FatGC/FPD[2]
LOD 0.025 µg/kg-WaterNot Specified[1]
LOQ -6.58 µg/LHuman BloodGC-NPD/GC-MS[1]
LOQ -1.0 µg/L (SPE)Human Urine (Metabolite)GC/MSD[2]
LOQ -0.50 µg/L (SPE & L/L)Human Urine (Metabolite)GC/MSD[2]

Experimental Protocols

Isotope Dilution GC/MS for Diazinon in Water and Soil

This method is applicable for the determination of Diazinon in water or soil samples after solvent extraction.

1. Sample Preparation:

  • A known amount of a stable isotopically labeled Diazinon internal standard (e.g., this compound) is spiked into the water or soil sample.

  • The sample is then subjected to solvent extraction to isolate the Diazinon and the internal standard.

2. GC/MS Analysis:

  • The extract is injected into a Gas Chromatograph coupled with a Mass Spectrometer (GC/MS).

  • The instrument is operated in Selected Ion Monitoring (SIM) mode to monitor specific ions for both the unlabeled Diazinon and the labeled internal standard.

3. Quantification:

  • The ratio of the peak area of the native Diazinon to the peak area of the labeled internal standard is calculated.

  • This ratio is then used to determine the concentration of Diazinon in the original sample by comparing it to a calibration curve prepared with known concentrations of unlabeled Diazinon and the labeled internal standard.

Quantification of Diazinon in Human Blood using GC-NPD with GC-MS Confirmation (Unlabeled Standard)

This method involves solid-phase extraction (SPE) for sample cleanup followed by analysis.

1. Sample Preparation:

  • Human blood samples are prepared using solid-phase extraction (SPE) to isolate Diazinon.[1]

2. Initial Analysis (GC-NPD):

  • The extracted sample is analyzed using a Gas Chromatograph with a Nitrogen-Phosphorus Detector (GC-NPD) for initial identification and quantification.[1]

3. Confirmation (GC-MS):

  • The presence of Diazinon is confirmed using Gas Chromatography-Mass Spectrometry (GC-MS).[1]

4. Quantification:

  • A calibration curve is generated using external standards of unlabeled Diazinon.

  • The concentration of Diazinon in the blood sample is determined by comparing its peak area from the GC-NPD analysis to the calibration curve.

Workflow Diagrams

Labeled_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Sample (e.g., Water, Soil) Spike Spike with Labeled Internal Standard Sample->Spike Extraction Solvent Extraction Spike->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup GCMS GC/MS Analysis (SIM Mode) Cleanup->GCMS Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) GCMS->Ratio Concentration Determine Concentration from Calibration Curve Ratio->Concentration

Caption: Workflow for Diazinon quantification using a labeled internal standard.

Unlabeled_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Sample (e.g., Blood) Extraction Extraction (e.g., SPE) Sample->Extraction GC GC Analysis (e.g., NPD, FPD) Extraction->GC Confirmation Confirmation (e.g., GC/MS) GC->Confirmation Concentration Determine Concentration GC->Concentration Calibration Generate External Calibration Curve Calibration->Concentration

Caption: Workflow for Diazinon quantification using an unlabeled external standard.

References

Cross-Validation of GC-MS and LC-MS Methods for Diazinon-d10 Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of compounds is paramount. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of Diazinon-d10, a deuterated internal standard for the organophosphate pesticide Diazinon. The selection of an analytical technique is critical and depends on factors such as the analyte's properties, the sample matrix, and the required sensitivity.

Diazinon is a thiophosphoric ester, and while historically analyzed by GC-based methods, advancements in LC-MS technology present a viable alternative.[1][2] This guide presents a cross-validation approach, offering supporting experimental data and detailed protocols to aid in method selection and development.

Quantitative Performance Comparison

The performance of GC-MS and LC-MS methods for the analysis of Diazinon and similar organophosphate pesticides is summarized in the table below. The data presented is a synthesis of typical performance characteristics reported in various studies.

Performance ParameterGC-MS / GC-MS/MSLC-MS/MS
Limit of Detection (LOD) 0.2 - 1.97 µg/L (ppb) in biological samples[3][4]0.15 - 1.1 ng/sample; can be 100 times lower than GC-MS[5]
Limit of Quantification (LOQ) 4.59 - 15.91 ng/mL in soil; 6.58 µg/L in blood[4][6]Typically 0.01 mg/kg in food matrices[7]
**Linearity (R²) **> 0.99> 0.99[8]
Accuracy (Recovery) 87.9% in blood; 92% in water[3][4]71 - 113% from various sampling matrices[5]
Precision (%RSD) < 15%< 20%[9]

Experimental Protocols

Detailed methodologies for GC-MS and LC-MS analysis are crucial for reproducibility and validation. The following protocols are generalized from established methods for Diazinon and other organophosphate pesticides.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices and is suitable for both GC-MS and LC-MS.[10]

  • Extraction: A homogenized sample (e.g., 10-15 g of a food commodity) is weighed into a centrifuge tube. Acetonitrile (B52724) is added, and the sample is shaken vigorously. For this compound spiking, the internal standard is added at this stage.

  • Salting Out: A mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation between the aqueous and organic layers. The tube is shaken and then centrifuged.[10]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a clean tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences). The tube is vortexed and centrifuged.

  • Final Extract: The resulting supernatant is ready for analysis. For GC-MS, a solvent exchange to a more volatile and less polar solvent like toluene (B28343) may be performed. For LC-MS, the extract can often be injected directly after dilution.[7][10]

GC-MS Method

GC-MS is well-suited for volatile and thermally stable compounds like Diazinon.[11]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Column: A non-polar capillary column, such as a TR-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.[12]

  • Injector: Splitless injection is typically used for trace analysis. Injector temperature: 250-275°C.[12][13]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.4 mL/min).[12][14]

  • Oven Temperature Program: An initial temperature of around 70-100°C, held for 1-2 minutes, followed by a ramp of 5-25°C/min to a final temperature of 280-300°C, with a final hold time.[13][14]

  • Mass Spectrometer:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. For Diazinon, characteristic ions would be monitored (e.g., m/z 137).[12] For tandem MS (MS/MS), specific precursor-to-product ion transitions are monitored.[15]

LC-MS Method

LC-MS is advantageous for a broader range of pesticides, including more polar and thermally labile compounds, without the need for derivatization.[9][16]

  • Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., triple quadrupole).

  • Column: A reversed-phase C18 column (e.g., 50-150 mm length, 2.1-4.6 mm i.d., <5 µm particle size) is typically used.

  • Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency.[14]

  • Flow Rate: 0.2-0.8 mL/min.

  • Mass Spectrometer:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode is common for organophosphates.[17]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound.[5]

Visualized Workflows and Logic

Diagrams created using Graphviz illustrate the experimental workflow and the logical basis for the comparison.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Comparison Sample Homogenized Sample Spike Spike with this compound Sample->Spike QuEChERS QuEChERS Extraction and Cleanup Spike->QuEChERS GCMS GC-MS Analysis QuEChERS->GCMS Aliquot 1 LCMS LC-MS Analysis QuEChERS->LCMS Aliquot 2 DataGC GC-MS Data (Peak Area, RT) GCMS->DataGC DataLC LC-MS Data (Peak Area, RT) LCMS->DataLC Compare Compare Results (Accuracy, Precision, etc.) DataGC->Compare DataLC->Compare

Caption: Experimental workflow for the cross-validation of GC-MS and LC-MS methods.

MethodComparisonLogic cluster_gcms GC-MS Method cluster_lcms LC-MS Method Validation Method Cross-Validation GC_Sens Sensitivity (LOD, LOQ) Validation->GC_Sens GC_Sel Selectivity Validation->GC_Sel GC_Rep Reproducibility (Precision, Accuracy) Validation->GC_Rep LC_Sens Sensitivity (LOD, LOQ) Validation->LC_Sens LC_Sel Selectivity Validation->LC_Sel LC_Rep Reproducibility (Precision, Accuracy) Validation->LC_Rep

Caption: Logical framework for comparing key analytical method performance parameters.

Conclusion

Both GC-MS and LC-MS are powerful techniques for the analysis of this compound, each with distinct advantages.

  • GC-MS is a robust and reliable technique, particularly for volatile and semi-volatile compounds like Diazinon. It often provides excellent chromatographic separation.[18] However, it may require more extensive sample cleanup and is not suitable for thermally labile compounds.[11]

  • LC-MS/MS generally offers superior sensitivity and is applicable to a wider range of compounds, including polar metabolites, without the need for derivatization.[5][19] This makes it highly versatile for multi-residue analysis.[14][19] While matrix effects can be a challenge, they can be mitigated with proper sample preparation and the use of isotopically labeled internal standards like this compound.

The choice between GC-MS and LC-MS will depend on the specific requirements of the study. For targeted analysis of Diazinon in relatively clean matrices, GC-MS is a cost-effective and proven method. For multi-residue screening in complex matrices or when the highest sensitivity is required, LC-MS/MS is often the preferred technique.[19] This guide provides the foundational information to assist researchers in making an informed decision for their analytical needs.

References

Safety Operating Guide

Safeguarding Your Laboratory and the Environment: Proper Disposal of Diazinon-d10

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. The proper disposal of chemical reagents, such as the organophosphate pesticide Diazinon-d10, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of both laboratory personnel and the ecosystem.

This compound, a deuterated analog of Diazinon, is utilized in environmental and toxicological studies. While its isotopic labeling makes it a valuable research tool, its disposal requires meticulous attention to detail due to its inherent hazards.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance with multiple risk factors. Understanding these hazards is the first step in ensuring safe handling and disposal.

Summary of this compound Hazards:

Hazard CategoryDescriptionGHS Hazard Statement(s)
Acute Toxicity (Oral) Toxic if swallowed.[1][2]H301[1][2]
Acute Toxicity (Dermal) Toxic in contact with skin.[1]H311[1]
Acute Toxicity (Inhalation) Toxic if inhaled.[1]H331[1]
Carcinogenicity May cause cancer.[1][3][4]H350[1][3][4]
Specific Target Organ Toxicity Causes damage to the central nervous system and visual organs.[1]H370[1]
Aquatic Hazard (Acute) Very toxic to aquatic life.[2][4]H400[2][4]
Aquatic Hazard (Chronic) Very toxic to aquatic life with long lasting effects.[2][4][5]H410[2][4]
Flammability Highly flammable liquid and vapor.[1]H225[1]

This table summarizes the primary hazards associated with this compound. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure should be carried out in a designated and properly equipped laboratory area.

Personnel Protective Equipment (PPE) Required:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or face shield

  • Flame-retardant lab coat

  • Closed-toe shoes

  • Respiratory protection (if ventilation is inadequate)

Disposal Steps:

  • Initial Assessment and Containment:

    • Quantify the amount of this compound waste to be disposed of.

    • Ensure the waste is in a sealed, properly labeled container. The label should clearly state "Hazardous Waste: this compound" and include the appropriate hazard pictograms.

  • Contact a Licensed Waste Disposal Service:

    • The primary and mandatory step for the disposal of this compound is to engage a licensed professional waste disposal company.[5] These companies are equipped to handle and transport hazardous chemical waste in compliance with all regulations.

    • Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound to ensure they have all necessary information for safe handling and transport.

  • Interim Storage:

    • While awaiting pickup from the disposal service, store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be a cool, dry, and well-ventilated location, away from heat sources and incompatible materials.[1]

    • The storage area should be secure and accessible only to authorized personnel.[2]

  • Spill Management:

    • In the event of a spill, immediately evacuate non-essential personnel from the area.[5]

    • Wearing appropriate PPE, contain the spill using an absorbent, non-combustible material such as vermiculite, dry sand, or earth.[5][6]

    • Carefully collect the absorbent material and contaminated soil into a sealed container for hazardous waste disposal.[6]

    • Do not allow the spilled material to enter drains or waterways.[5]

  • Decontamination of Empty Containers:

    • Empty containers that held this compound must be treated as hazardous waste unless properly decontaminated.

    • A common procedure for decontamination is triple rinsing the container with a suitable solvent (e.g., ethanol (B145695) or acetone), as recommended by the EPA for pesticide containers.[7]

    • The rinsate from this process is also considered hazardous waste and must be collected and disposed of along with the primary this compound waste.[7]

    • After triple rinsing, puncture the container to prevent reuse.

  • Documentation:

    • Maintain a detailed record of the disposal process, including the date, quantity of waste, and the name of the licensed disposal company. This documentation is crucial for regulatory compliance.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the logical flow of operations.

Diazinon_Disposal_Workflow cluster_prep Preparation & Assessment cluster_action Disposal & Decontamination cluster_final Finalization start Start: Identify this compound Waste assess Assess Quantity & Containment start->assess ppe Don Appropriate PPE assess->ppe contact Contact Licensed Waste Disposal Service ppe->contact store Store Securely in Designated Area contact->store spill Spill? store->spill spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes decontaminate Triple Rinse Empty Containers spill->decontaminate No spill_protocol->store collect_rinsate Collect Rinsate as Hazardous Waste decontaminate->collect_rinsate document Document Disposal Details collect_rinsate->document end_node End: Waste Transferred to Disposal Service document->end_node

Caption: Logical workflow for the safe disposal of this compound.

Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations. Always consult the Safety Data Sheet (SDS) provided by the manufacturer and adhere to the specific guidelines of your institution and local environmental protection agencies.[5][8][9] The disposal of hazardous materials must be conducted by trained professionals.

References

Personal protective equipment for handling Diazinon-d10

Author: BenchChem Technical Support Team. Date: December 2025

Diazinon-d10, a deuterated form of the organophosphate insecticide Diazinon, requires stringent safety protocols in a laboratory setting due to its significant health hazards. This guide provides essential information for researchers, scientists, and drug development professionals on the appropriate personal protective equipment (PPE), handling procedures, and disposal methods to ensure a safe laboratory environment.

Hazard Summary

This compound is classified as a hazardous substance with the following primary concerns:

  • High Acute Toxicity: It is toxic if swallowed, inhaled, or in contact with skin.[1]

  • Flammability: It is a highly flammable liquid and vapor.[1]

  • Carcinogenicity: It is suspected of causing cancer.[1][2]

  • Organ Damage: It may cause damage to the central nervous system and visual organs.[1]

  • Environmental Hazard: It is very toxic to aquatic life with long-lasting effects.[3]

Hazard ClassificationGHS CodeDescription
Flammable LiquidsH225Highly flammable liquid and vapor.[1]
Acute Toxicity (Oral)H301Toxic if swallowed.[1]
Acute Toxicity (Dermal)H311Toxic in contact with skin.[1][3]
Acute Toxicity (Inhalation)H331Toxic if inhaled.[1]
CarcinogenicityH350May cause cancer.[1][2]
Specific Target Organ ToxicityH370Causes damage to organs (central nervous system, visual organs).[1]
Aquatic Hazard (Acute)H400/H402Very toxic/harmful to aquatic life.[1]
Aquatic Hazard (Chronic)H410/H412Very toxic/harmful to aquatic life with long lasting effects.[1]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the most critical line of defense against exposure to this compound. Below is a detailed breakdown of the required equipment.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesGloves are essential to reduce hand exposure.[4] Ensure gloves are made of a material resistant to organophosphates. Always wash hands thoroughly after handling.
Eyes/Face Safety glasses with side shields or goggles; Face shieldUse safety glasses with front, brow, and temple protection against chemical splashes. A face shield should be worn when there is a risk of splashing.
Body Protective clothing; Chemical-resistant apronWear a lab coat or coveralls. A chemical-resistant apron is recommended when handling concentrated solutions.[5] Contaminated clothing should be removed immediately and washed before reuse.[3]
Respiratory RespiratorWork in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a respirator is necessary. The specific type of respirator and cartridge should be selected based on the concentration and nature of the work.

Experimental Protocol: Safe Handling of this compound

Adherence to a strict, step-by-step protocol is crucial for minimizing exposure risk.

1. Preparation and Precaution:

  • Read and understand the Safety Data Sheet (SDS) for this compound before starting any work.[2]

  • Ensure a chemical fume hood is operational and available.

  • Assemble all necessary PPE and ensure it is in good condition.

  • Locate the nearest emergency eyewash station and safety shower.

2. Handling and Use:

  • Conduct all work with this compound inside a certified chemical fume hood to ensure proper ventilation.[1]

  • Ground all equipment to prevent static discharge, as the substance is highly flammable.

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory area.

3. Storage:

  • Store this compound in a cool, well-ventilated, and locked area, accessible only to authorized personnel.[3]

  • Keep the container tightly sealed to prevent leakage and evaporation.[1]

  • Store away from heat, sparks, and open flames.

4. Spills and Accidents:

  • In case of skin contact, immediately remove contaminated clothing and rinse the affected area with plenty of water.

  • If inhaled, move to fresh air and seek medical attention.

  • In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]

  • For spills, evacuate the area and prevent the substance from entering drains. Absorb the spill with an inert material and place it in a sealed container for disposal.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated materials, including empty containers, used PPE, and spill cleanup materials, in a designated and properly labeled hazardous waste container.

  • Disposal: Dispose of the hazardous waste through an approved waste disposal company. Do not dispose of it with regular laboratory trash or pour it down the drain. Adhere to all local, state, and federal regulations for hazardous waste disposal.

Diazinon_Handling_Workflow Safe Handling Workflow for this compound start Start prep 1. Preparation - Review SDS - Verify Fume Hood - Don PPE - Locate Safety Equipment start->prep handling 2. Handling in Fume Hood - Ground Equipment - Avoid Contact - No Food/Drink prep->handling storage 3. Secure Storage - Cool, Ventilated, Locked - Tightly Sealed Container - Away from Ignition Sources handling->storage spill Spill or Exposure Event handling->spill disposal 4. Waste Disposal - Collect in Labeled Container - Use Approved Vendor - Follow Regulations storage->disposal end End disposal->end emergency Emergency Procedures - Evacuate & Isolate - First Aid - Notify Supervisor spill->emergency Activate emergency->handling After Decontamination

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.